Miglustat hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H22ClNO4 |
|---|---|
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
(2R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9?,10?;/m1./s1 |
Clave InChI |
QPAFAUYWVZMWPR-TVUBVCDQSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Miglustat Hydrochloride in Gaucher Disease: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from a deficiency in the enzyme glucocerebrosidase, leading to the pathologic accumulation of its substrate, glucosylceramide. This accumulation within macrophages, known as Gaucher cells, drives the multi-systemic manifestations of the disease, including hepatosplenomegaly, hematological abnormalities, and skeletal complications. Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, represents a pivotal therapeutic intervention through a mechanism of substrate reduction. This technical guide provides an in-depth exploration of the molecular and cellular actions of miglustat in the context of Gaucher disease, supported by quantitative clinical data, detailed experimental methodologies, and visual representations of the key pathways involved.
Core Mechanism of Action: Substrate Reduction Therapy
The primary therapeutic strategy of miglustat is Substrate Reduction Therapy (SRT).[1] In Gaucher disease, while the catalytic activity of glucocerebrosidase is impaired, it is often not entirely absent. SRT aims to reduce the rate of biosynthesis of the substrate, glucosylceramide, to a level that the residual enzyme activity can manage, thereby preventing its accumulation.[2][3]
Miglustat achieves this by acting as a competitive and reversible inhibitor of glucosylceramide synthase (GCS) .[4] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids, including glucosylceramide.[2][5] By inhibiting GCS, miglustat effectively decreases the influx of newly synthesized glucosylceramide into the lysosome, alleviating the metabolic burden on the deficient glucocerebrosidase.
A Potential Dual Mechanism: Pharmacological Chaperone Activity
Emerging evidence suggests a potential secondary mechanism for miglustat. In addition to substrate reduction, it may also function as a pharmacological chaperone for certain mutant forms of glucocerebrosidase.[6][7] Some studies have shown that miglustat can bind to and stabilize misfolded glucocerebrosidase variants, facilitating their proper trafficking from the endoplasmic reticulum to the lysosome and thereby increasing the amount of active enzyme at its site of action.[3][7] This chaperone effect appears to be mutation-specific and contributes to an overall increase in glucosylceramide degradation.[7]
Quantitative Efficacy of Miglustat in Gaucher Disease Type 1
Clinical trials have demonstrated the efficacy of miglustat in adult patients with mild to moderate type 1 Gaucher disease. The following tables summarize the key quantitative outcomes from these studies.
| Organ Volume Reduction | 12 Months | 24 Months | 36 Months |
| Mean Reduction in Liver Volume | 12% - 15.1% | 18% | - |
| Mean Reduction in Spleen Volume | 19% - 24.3% | 30% | - |
| Data compiled from multiple clinical trials. |
| Hematological Improvements | Baseline (Mean) | 12 Months (Mean Change) | 24 Months (Mean Change) |
| Hemoglobin (g/dL) | 13.2 | Stable | Increase |
| Platelet Count (x10⁹/L) | 83.8 | +13.9 | +23.0% (not statistically significant) |
| Data from a study with patients having mild to moderate type 1 Gaucher disease. |
Key Experimental Protocols
The elucidation of miglustat's mechanism of action has been dependent on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This assay directly measures the inhibitory effect of miglustat on GCS activity using a radiolabeled substrate.
Objective: To determine the IC50 of miglustat for glucosylceramide synthase.
Materials:
-
Microsomal fractions from a suitable cell line or tissue expressing GCS.
-
Radiolabeled UDP-glucose (e.g., UDP-[¹⁴C]glucose).
-
Ceramide substrate (e.g., C6-ceramide).
-
Miglustat hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl₂, and 5 mM MnCl₂).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Protocol:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of ceramide, and the microsomal enzyme preparation.
-
Add varying concentrations of miglustat to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixtures for 10-15 minutes at 37°C.
-
Initiate the reaction by adding a fixed concentration of UDP-[¹⁴C]glucose.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).
-
Extract the lipids by vortexing and centrifugation to separate the organic and aqueous phases.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove unincorporated UDP-[¹⁴C]glucose.
-
Transfer the organic phase to a scintillation vial and evaporate the solvent.
-
Add scintillation cocktail and quantify the amount of [¹⁴C]glucosylceramide formed using a scintillation counter.
-
Calculate the percentage of inhibition for each miglustat concentration and determine the IC50 value.
Cell-Based Assay for Glucosylceramide Levels using HPLC
This method quantifies the reduction of cellular glucosylceramide levels in response to miglustat treatment.
Objective: To measure the effect of miglustat on glucosylceramide accumulation in a cellular model of Gaucher disease.
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts or a relevant cell line).
-
This compound.
-
Internal standard (e.g., a non-endogenous glucosylceramide analog).
-
Solvents for lipid extraction (e.g., chloroform, methanol, water).
-
HPLC system with a suitable column (e.g., normal-phase silica).
-
Fluorescent labeling reagent (e.g., o-phthalaldehyde (B127526) (OPA) for derivatization after enzymatic hydrolysis of the ceramide backbone).
-
Fluorescence detector.
Protocol:
-
Culture cells to a desired confluency.
-
Treat the cells with varying concentrations of miglustat for a specified period (e.g., 24-72 hours). Include an untreated control.
-
Harvest the cells and perform a cell count or protein assay for normalization.
-
Lyse the cells and add the internal standard.
-
Extract the total lipids from the cell lysate using a chloroform/methanol/water extraction method.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
For OPA derivatization, first hydrolyze the N-acyl linkage of glucosylceramide using a ceramidase to generate glucosylsphingosine (B128621).
-
Derivatize the primary amine of glucosylsphingosine with OPA.
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized glucosylceramide from other lipids using a suitable gradient elution.
-
Detect the fluorescently labeled glucosylceramide using a fluorescence detector.
-
Quantify the amount of glucosylceramide by comparing the peak area to that of the internal standard and normalizing to cell number or protein concentration.
Signaling Pathways and Logical Relationships
The accumulation of glucosylceramide in Gaucher disease initiates a cascade of downstream pathological events. Miglustat, by reducing this primary storage, indirectly modulates these pathways.
The Core Pathophysiological Cascade in Gaucher Disease
Caption: Pathophysiological cascade in Gaucher disease.
Miglustat's Mechanism of Action: An Intervention Workflow
Caption: Miglustat's inhibitory action on glucosylceramide synthesis.
Downstream Inflammatory Signaling in Gaucher Disease
Caption: Key inflammatory pathways activated by glucosylceramide.
Conclusion
This compound offers a valuable oral therapeutic option for a subset of patients with Gaucher disease. Its primary mechanism of action, the inhibition of glucosylceramide synthase, directly addresses the underlying pathophysiology of the disease by reducing the accumulation of the offending substrate. The potential for a dual role as a pharmacological chaperone further highlights the multifaceted nature of its therapeutic effect. The quantitative data from clinical trials underscore its efficacy in improving key clinical parameters. A thorough understanding of its mechanism, supported by robust experimental methodologies, is crucial for the continued development and optimization of therapies for Gaucher disease and other lysosomal storage disorders.
References
- 1. Complement drives glucosylceramide accumulation and tissue inflammation in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic strategies for Gaucher disease: miglustat (NB-DNJ) as a pharmacological chaperone for glucocerebrosidase and the different thermostability of velaglucerase alfa and imiglucerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-butyldeoxynojirimycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butyldeoxynojirimycin hydrochloride, known as Miglustat (B1677133), is an iminosugar that functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase. It is a vital therapeutic agent for the treatment of Type 1 Gaucher disease and Niemann-Pick type C disease. This technical guide provides a comprehensive overview of the primary synthetic pathways for N-butyldeoxynojirimycin hydrochloride. It includes detailed experimental protocols derived from established literature, quantitative data presented in tabular format for ease of comparison, and visualizations of the synthetic routes and experimental workflows to facilitate a deeper understanding of the chemical processes involved.
Introduction
N-butyldeoxynojirimycin (NB-DNJ) is a synthetic derivative of 1-deoxynojirimycin (B1663644) (DNJ), a naturally occurring iminosugar found in mulberry plants and certain microorganisms[1]. The N-alkylation of the DNJ scaffold significantly enhances its biological activity[2]. The primary synthetic strategies for NB-DNJ hydrochloride revolve around the N-alkylation of the deoxynojirimycin core, most commonly achieved through reductive amination. This guide will explore the prevalent synthetic routes, starting from either 1-deoxynojirimycin itself or a protected precursor.
Core Synthetic Pathways
The synthesis of N-butyldeoxynojirimycin hydrochloride can be broadly categorized into two main approaches:
-
Direct N-alkylation of 1-deoxynojirimycin: This method involves the direct reaction of 1-deoxynojirimycin with butyraldehyde (B50154) in the presence of a reducing agent.
-
Synthesis via a protected 1-deoxynojirimycin intermediate: This pathway involves the protection of the hydroxyl groups of DNJ, followed by N-alkylation and subsequent deprotection. This is a common strategy in carbohydrate chemistry to avoid side reactions.
Pathway A: Direct Reductive Amination of 1-Deoxynojirimycin
This pathway offers a more direct route to the target molecule. It involves a one-pot reaction where 1-deoxynojirimycin is reacted with n-butyraldehyde under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst[3].
Caption: Direct reductive amination of 1-deoxynojirimycin.
Pathway B: Synthesis via Protected 1-Deoxynojirimycin
This widely employed method involves the protection of the hydroxyl groups of DNJ, typically with benzyl (B1604629) groups, to prevent unwanted side reactions during the N-alkylation step[4][5]. The synthesis proceeds through the formation of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin, followed by reductive amination and deprotection.
Caption: Synthesis via a protected deoxynojirimycin intermediate.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of N-butyldeoxynojirimycin hydrochloride.
Table 1: Direct Reductive Amination of 1-Deoxynojirimycin
| Parameter | Value | Reference |
| Reactants | ||
| 1-Deoxynojirimycin | 25 g | [3] |
| n-Butyraldehyde | 77.3 g | [3] |
| Palladium on Carbon (10%) | 2.5 g | [3] |
| Solvent | n-butanol (425 ml), water (75 ml) | [3] |
| Reaction Conditions | ||
| Temperature | 40-45°C | [3] |
| Pressure | H2 pressure | [3] |
| Purification | ||
| Method | Crystallization from Acetone, Methanol (B129727), and water mixture | [3] |
Table 2: Synthesis via Protected 1-Deoxynojirimycin Intermediate
| Step | Parameter | Value | Reference |
| Reductive Amination | |||
| Reactants | |||
| 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin | 1 equivalent | [4] | |
| Butyraldehyde-d8 (for deuterated analog) | 1.2 equivalents | [4] | |
| Sodium cyanoborohydride (NaBH3CN) | 1.5 equivalents | [4] | |
| Solvent | Methanol | [4] | |
| Reaction Conditions | |||
| Temperature | 0°C to room temperature | [4] | |
| Reaction Time | 24 hours | [4] | |
| Deprotection (Hydrogenolysis) | |||
| Reactants | |||
| N-(butyl)-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin | 100 g (0.16 mol) | [5] | |
| 10% Pd/C (50% wet) | 10 g | [5] | |
| Solvent | Methanol (1000 mL) | [5] | |
| Reaction Conditions | |||
| Temperature | ~25°C | [5] | |
| Pressure | Hydrogen atmosphere | [5] | |
| Conversion to Free Base | |||
| Reactants | |||
| Miglustat hydrochloride | 42 g (0.16 mol) | [5][6] | |
| 1,8-diazabicycloundec-7-ene (DBU) | 34.1 mL | [5][6] | |
| Solvent | Methanol (420 mL) | [5][6] | |
| Reaction Conditions | |||
| Temperature | Warmed slightly | [5][6] | |
| Reaction Time | ~2 hours | [5][6] | |
| Yield | 27 g (75%) | [5][6] | |
| Purity | >99.5% by HPLC | [5][6] |
Detailed Experimental Protocols
Protocol for Direct Reductive Amination of 1-Deoxynojirimycin
This protocol is adapted from a patented process[3].
-
Reaction Setup: In a suitable reaction vessel, combine 1-deoxynojirimycin (25 g), n-butanol (425 ml), water (75 ml), n-butyraldehyde (77.3 g), and 10% Palladium on carbon (2.5 g).
-
Hydrogenation: Stir the mixture under hydrogen pressure at a temperature of 40-45°C until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Work-up: Filter the reaction mixture through a pad of celite or a similar filter aid to remove the catalyst.
-
Isolation: Distill the filtrate under vacuum to remove the solvents and obtain a residue.
-
Purification: Isolate the product using acetone. Further purify the material by recrystallization from a mixture of acetone, methanol, and water.
-
Drying: Dry the purified N-butyldeoxynojirimycin under vacuum.
Protocol for Synthesis via Protected 1-Deoxynojirimycin
This protocol is a composite of procedures described in the literature for the synthesis of Miglustat and its analogs[4][5].
Step 1: Reductive Amination of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin
-
Dissolution: Dissolve 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin in methanol.
-
Aldehyde Addition: Add butyraldehyde (1.2 equivalents) to the solution and stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quenching and Extraction: Quench the reaction by adding 1 M HCl. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain crude N-(butyl)-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin.
Step 2: Deprotection via Hydrogenolysis
-
Reaction Setup: In a hydrogenation vessel, dissolve the crude protected Miglustat from the previous step (100 g) in methanol (1000 mL). Add 10% Pd/C catalyst (10 g, 50% wet).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 48 hours or until completion.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound.
Step 3: Conversion to N-butyldeoxynojirimycin (Free Base)
-
Dissolution: Dissolve the crude this compound (42 g) in methanol (420 mL).
-
Base Addition: Add 1,8-diazabicycloundec-7-ene (DBU) (34.1 mL).
-
Reaction: Warm the reaction mixture slightly and stir for approximately 2 hours.
-
Isolation: Concentrate the reaction mixture by removal of methanol. Add dichloromethane (B109758) (900 mL) to the residue to precipitate the product.
-
Purification: Filter the resulting solid and dry to obtain crystalline Miglustat.
Step 4: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified Miglustat free base in a suitable solvent (e.g., methanol or ethanol).
-
Acidification: Add a solution of hydrochloric acid (e.g., 1 M HCl in diethyl ether or concentrated HCl) dropwise with stirring until the pH is acidic.
-
Crystallization: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Isolation and Drying: Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield N-butyldeoxynojirimycin hydrochloride.
Experimental Workflow Visualization
References
- 1. An overview of therapeutic potential of N-alkylated 1-deoxynojirimycin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20140243369A1 - Synthesis of a glycosyltransferase inhibitor - Google Patents [patents.google.com]
- 3. An Improved Process For The Preparation Of Miglustat [quickcompany.in]
- 4. benchchem.com [benchchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. EP3404019B1 - Process for the preparation of high purity miglustat - Google Patents [patents.google.com]
Pharmacological Profile of Miglustat Hydrochloride: A Technical Guide
Introduction
Miglustat (B1677133) hydrochloride, chemically known as (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride, is a synthetic N-alkylated iminosugar analogue of D-glucose.[1][2][3] Marketed under trade names such as Zavesca®, it is an orally active medication primarily used for the treatment of certain lysosomal storage disorders.[4] Specifically, it is indicated for the treatment of mild to moderate type 1 Gaucher disease (GD1) in adults for whom enzyme replacement therapy (ERT) is not a suitable option.[4][5] It is also approved for treating the progressive neurological manifestations of Niemann-Pick disease type C (NP-C) in both adult and pediatric patients.[1][6] This document provides a comprehensive overview of the pharmacological properties of Miglustat hydrochloride, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase.[1][2][4] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide to form glucosylceramide.[7][8]
In lysosomal storage disorders like Gaucher disease and Niemann-Pick disease type C, the genetic deficiency of specific enzymes leads to the accumulation of glycosphingolipids within lysosomes, causing cellular dysfunction.[7][9] this compound's therapeutic approach is known as Substrate Reduction Therapy (SRT) .[4][7] By inhibiting GCS, Miglustat reduces the rate of glucosylceramide synthesis, thereby decreasing the amount of substrate that accumulates in the lysosomes.[1][10] This reduction allows the residual activity of the deficient lysosomal enzyme to be more effective in clearing the stored lipids.[1]
In addition to its primary mechanism, Miglustat has also been shown to inhibit other enzymes, such as α-glucosidase I and II, which are involved in the processing of N-linked glycoproteins in the endoplasmic reticulum. This activity contributes to its observed broad-spectrum antiviral properties and its potential utility in other conditions like cystic fibrosis.[11]
Pharmacodynamics
The primary pharmacodynamic effect of Miglustat is the reduction of glycosphingolipid biosynthesis.[1] This leads to a decrease in the accumulation of glucosylceramide in macrophages and other cells, which is the therapeutic goal in Gaucher disease.[1][10] In Niemann-Pick type C disease, inhibiting GSL synthesis is believed to help reduce the pathological accumulation of these lipids in neuronal and other tissues, thereby ameliorating cellular dysfunction.[6][7]
A key pharmacodynamic feature of Miglustat is its ability to cross the blood-brain barrier, which is significant for treating the neurological manifestations associated with diseases like NP-C and neuronopathic forms of Gaucher disease.[7][12] Animal studies have demonstrated that Miglustat can reduce the storage of gangliosides (complex GSLs) in the brain and delay the onset of neurological symptoms.[6]
Pharmacokinetics
The pharmacokinetic profile of Miglustat has been characterized in healthy subjects and in patients with Gaucher disease. The key parameters are summarized below.
| Parameter | Value | Reference(s) |
| Bioavailability | ~97% (relative to oral solution) | [13] |
| Tmax (Time to Peak Plasma Concentration) | 2.5 hours | [14] |
| Cmax (Peak Plasma Concentration) | 800 - 860 ng/mL (at 50-100 mg TID) | [14] |
| Elimination Half-life (t½) | 6 - 7 hours | [1][4] |
| Protein Binding | Negligible | [13] |
| Metabolism | Not metabolized in humans | [1] |
| Excretion | Primarily via the kidneys, unchanged | [4] |
| Food Effect | Co-administration with food decreases the rate of absorption (Cmax decreased by 36%, Tmax delayed by 2h) but not the extent of absorption (AUC decreased by 14%). | [13] |
| Distribution | Apparent volume of distribution: 83-105 L | [13] |
Miglustat exhibits dose-proportional pharmacokinetics, and steady-state plasma levels are typically reached within the first month of treatment.[13][14]
Clinical Efficacy
Gaucher Disease Type 1 (GD1)
Clinical trials have demonstrated the efficacy of Miglustat in adult patients with mild to moderate GD1. Treatment leads to statistically significant improvements in key clinical endpoints.
| Efficacy Parameter | Result at 12 Months | Result at 36 Months | Reference(s) |
| Spleen Volume | Mean decrease of 19% | Mean decrease of 30% | [9][15] |
| Liver Volume | Mean decrease of 12% | Mean decrease of 18% | [9][15] |
| Hemoglobin Concentration | Mean increase of 0.26 g/dL | Mean increase of 1.30 g/dL (in anemic patients) | [15] |
| Platelet Count | Mean increase of 8.7 x 10⁹/L | Mean increase of 22 x 10⁹/L | [9][15] |
| Chitotriosidase Activity | Mean decrease of 16.4% | Significant continued decrease | [9][15] |
Long-term studies have shown that these improvements are sustained and can continue to progress over several years of treatment.[15][16] Miglustat is considered an effective maintenance therapy for patients stabilized with ERT.[16]
Niemann-Pick Disease Type C (NP-C)
For NP-C, Miglustat is the only approved disease-specific therapy aimed at managing the progressive neurological manifestations. Clinical studies have shown that treatment can stabilize or slow the progression of key neurological symptoms.
| Neurological Parameter | Outcome | Reference(s) |
| Horizontal Saccadic Eye Movement (HSEM) Velocity | Improved or stabilized in treated patients vs. standard care. | [12] |
| Swallowing Capacity | Improved or stabilized over 2-6 years of therapy. | [6][12][17] |
| Ambulation | Slower deterioration in the ambulatory index. | [12][18] |
| Overall Neurological Progression | Stabilization of disease progression observed across all age groups. | [18][19] |
Data from long-term observational studies and a randomized controlled trial support the clinical benefit of Miglustat in improving or stabilizing several clinically relevant markers of NP-C.[12][18][19]
Safety and Tolerability
Miglustat has an acceptable safety profile, though adverse effects are common, particularly at the beginning of therapy.
| Adverse Effect Category | Common Manifestations | Reference(s) |
| Gastrointestinal | Diarrhea, flatulence, abdominal pain, nausea, vomiting, weight loss. (Diarrhea is the most common, occurring in >80% of patients). | [4][20][21] |
| Neurological | Tremor (new onset or exacerbation), dizziness, peripheral neuropathy (numbness, tingling, pain in extremities). | [13][20][21] |
| Hematological | Mild reductions in platelet count (thrombocytopenia). | [13] |
| General | Headache, weakness, leg cramps, memory loss, menstrual changes. | [13][20] |
Gastrointestinal side effects are often manageable with dietary modifications (e.g., reduced carbohydrate intake) and tend to decrease in incidence and severity over time.[20][21] Regular neurological evaluations are recommended before and during treatment to monitor for peripheral neuropathy and tremor.[13]
Contraindications: Miglustat is contraindicated in pregnant women due to potential fetal harm observed in animal studies.[13][20]
Drug Interactions
Miglustat has a low potential for pharmacokinetic drug interactions as it is not metabolized in the body.[1]
-
Imiglucerase (B1177831): Co-administration with imiglucerase (an enzyme replacement therapy for Gaucher disease) may increase the clearance of Miglustat, but the clinical significance of this interaction is not considered major.[20][22]
-
Food: As noted in the pharmacokinetics section, food can delay the rate of absorption.[13]
No severe or serious interactions with other drugs have been identified.[20][22]
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay (Cell-Based)
This protocol describes a generalized method for evaluating the inhibitory activity of Miglustat on GCS in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on GCS activity in a cultured cell line.
Materials:
-
Cell line expressing GCS (e.g., HL-60 cells).[14]
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Fluorescently-labeled ceramide substrate (e.g., NBD-C₆-ceramide).
-
UDP-glucose.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Solvent for drug dissolution (e.g., water or DMSO).
-
Flow cytometer or fluorescence plate reader.
Methodology:
-
Cell Culture: Culture the selected cell line under standard conditions to achieve logarithmic growth.
-
Treatment: Seed cells into appropriate culture plates. Allow cells to adhere (if applicable). Treat the cells with serially diluted concentrations of this compound for a predetermined time (e.g., 24-72 hours) to allow for inhibition of GCS. Include a vehicle-only control group.
-
Substrate Labeling: Following the treatment period, wash the cells and incubate them with a medium containing the fluorescently-labeled ceramide substrate and UDP-glucose for a specific duration (e.g., 1-4 hours). This allows for the synthesis of fluorescent glucosylceramide.
-
Cell Harvesting and Washing: After incubation, harvest the cells (e.g., by trypsinization or scraping). Wash the cells multiple times with cold PBS to remove any unbound fluorescent substrate.
-
Detection and Analysis: Resuspend the final cell pellet in PBS. Quantify the fluorescence of the cell population using a flow cytometer or a fluorescence plate reader. The fluorescence intensity is proportional to the amount of fluorescent glucosylceramide synthesized, and thus reflects GCS activity.
-
IC₅₀ Calculation: Plot the fluorescence intensity (or percent inhibition relative to the vehicle control) against the logarithm of the Miglustat concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value.
Conclusion
This compound is a first-in-class substrate reduction therapy that acts as a competitive and reversible inhibitor of glucosylceramide synthase.[1][4] Its oral bioavailability and ability to penetrate the central nervous system make it a valuable therapeutic option for patients with type 1 Gaucher disease and Niemann-Pick disease type C.[12][13] The clinical efficacy of Miglustat in reducing organ volume, improving hematological parameters, and stabilizing neurological disease progression is well-documented.[9][15][18] While gastrointestinal and neurological side effects are common, they are generally manageable.[21] The pharmacological profile of this compound supports its continued use in the management of specific lysosomal storage disorders.
References
- 1. Miglustat, Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Miglustat - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 8. medkoo.com [medkoo.com]
- 9. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. jnjlabels.com [jnjlabels.com]
- 14. Portico [access.portico.org]
- 15. Sustained therapeutic effects of oral miglustat (Zavesca, N-butyldeoxynojirimycin, OGT 918) in type I Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Miglustat in patients with Niemann-Pick disease Type C (NP-C): a multicenter observational retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Miglustat: Generic, Gaucher Uses, Side Effects, Dosage [medicinenet.com]
- 21. drugs.com [drugs.com]
- 22. Miglustat: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Miglustat as a Glucosylceramide Synthase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat (N-butyldeoxynojirimycin) is an orally administered small molecule inhibitor of glucosylceramide synthase, the key enzyme in the biosynthesis of most glycosphingolipids. This technical guide provides an in-depth overview of Miglustat, focusing on its core mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental methodologies used for its characterization. By acting as a substrate reduction therapy, Miglustat has been approved for the treatment of type 1 Gaucher disease and Niemann-Pick disease type C, offering a therapeutic option for these lysosomal storage disorders. This document serves as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key pathways and workflows.
Introduction
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undegraded or partially degraded macromolecules within the lysosomes of cells. Gaucher disease and Niemann-Pick disease type C (NPC) are prominent examples of LSDs where the accumulation of glycosphingolipids leads to a wide range of clinical manifestations, including visceral, hematological, and neurological symptoms.
Miglustat emerges as a therapeutic agent employing the principle of substrate reduction therapy (SRT) .[1] Instead of replacing the deficient enzyme, SRT aims to decrease the rate of synthesis of the accumulating substrate to a level that the residual enzymatic activity can manage, thereby restoring cellular homeostasis.[1][2] Miglustat, an iminosugar analogue of glucose, competitively and reversibly inhibits glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of glucosylceramide from ceramide and UDP-glucose.[3][4][5] This inhibition reduces the production of glucosylceramide and its downstream metabolites, which are the primary storage materials in Gaucher disease and contribute to the pathophysiology of NPC.[6] A key advantage of Miglustat is its ability to cross the blood-brain barrier, making it a potential treatment for the neurological manifestations of these disorders.[3][7]
Chemical and Physical Properties
Miglustat is a synthetic N-alkylated iminosugar. Its structure is based on deoxynojirimycin, with a butyl group attached to the nitrogen atom.
| Property | Value |
| IUPAC Name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
| Chemical Formula | C₁₀H₂₁NO₄ |
| Molar Mass | 219.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water |
Mechanism of Action
Miglustat's primary mechanism of action is the competitive and reversible inhibition of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[3][4][5] GCS is a pivotal enzyme located in the cis- and medial-Golgi apparatus that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. Glucosylceramide is the precursor for the synthesis of a vast array of complex glycosphingolipids, including gangliosides and globosides.
In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide. In Niemann-Pick disease type C, defects in intracellular lipid trafficking result in the secondary accumulation of glycosphingolipids. By inhibiting GCS, Miglustat reduces the biosynthesis of glucosylceramide, thereby decreasing the substrate load on the deficient lysosomal enzymes.[6] This reduction in substrate accumulation is the cornerstone of its therapeutic effect.
Figure 1: Mechanism of Action of Miglustat.
Pharmacokinetics
Miglustat is administered orally and is rapidly absorbed. Its pharmacokinetic profile has been characterized in several studies.
| Parameter | Value | Reference |
| Bioavailability | ~97% (relative to oral solution) | [8] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 2.5 hours | [3] |
| Plasma Protein Binding | Negligible | [8] |
| Apparent Volume of Distribution (Vd/F) | 83 - 105 L | [3][9] |
| Metabolism | Not metabolized in vivo | [3] |
| Elimination Half-life (t½) | 6 - 7 hours | [3] |
| Route of Excretion | Primarily renal, as unchanged drug | [3] |
Note: Pharmacokinetic parameters can vary between patient populations and disease states.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of Miglustat in the treatment of type 1 Gaucher disease and Niemann-Pick disease type C.
Type 1 Gaucher Disease
In patients with type 1 Gaucher disease, Miglustat has been shown to reduce organomegaly and improve hematological parameters.
| Parameter | Baseline (Mean) | Change after 12 months (Mean) | p-value | Reference |
| Liver Volume (% of body weight) | 3.8 | -12.1% | <0.001 | [5] |
| Spleen Volume (% of body weight) | 2.0 | -19.0% | <0.001 | [5] |
| Hemoglobin (g/dL) | 12.3 | +0.26 | NS | [5] |
| Platelet Count (x 10⁹/L) | 89.3 | +8.7 | <0.05 | [5] |
NS: Not Significant. Data from a pivotal open-label study.
Niemann-Pick Disease Type C
In patients with Niemann-Pick disease type C, Miglustat has been shown to stabilize or improve key neurological parameters.
| Parameter | Change in Miglustat Group | Change in Control Group | p-value | Reference |
| Horizontal Saccadic Eye Movement Velocity (°/sec) | Improved | Worsened | 0.028 | [10] |
| Swallowing Capacity | Improved or Stabilized in 86% of patients | - | - | [10] |
| Ambulation | Stabilized | - | - | [10] |
Data from a 12-month randomized controlled trial.
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a common method to determine the inhibitory activity of compounds like Miglustat on GCS.
Figure 2: Workflow for an in vitro GCS activity assay.
Methodology:
-
Enzyme Source Preparation:
-
Homogenize cultured cells (e.g., from a human cell line) or tissue samples in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to remove cellular debris. The supernatant containing the microsomal fraction, rich in GCS, is used as the enzyme source.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM KCl, 5 mM MgCl₂).
-
To a microcentrifuge tube, add the reaction buffer, a known concentration of UDP-glucose, and a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide).
-
-
Inhibition Assay:
-
Add varying concentrations of Miglustat (or the test compound) to the reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the enzyme source with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme source to the reaction mixture.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Vortex and centrifuge to separate the organic and aqueous phases. The lipids, including the fluorescently labeled glucosylceramide product, will be in the lower organic phase.
-
-
Analysis:
-
Carefully collect the organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol.
-
Separate the lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Visualize and quantify the fluorescent glucosylceramide product using a suitable imaging system or fluorescence detector.
-
-
Data Analysis:
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Figure 3: Workflow for the Ames Test.
Methodology:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it) due to mutations in the histidine operon.[12]
-
Metabolic Activation: Prepare an S9 fraction from the liver of rats treated with an enzyme inducer. This fraction contains microsomal enzymes that can metabolize chemicals, mimicking mammalian metabolism.[13]
-
Exposure: In a test tube, combine the bacterial culture, the test compound (Miglustat) at various concentrations, and the S9 mix (for assays with metabolic activation).[12]
-
Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.[12]
-
Incubation: Incubate the plates at 37°C for 48 hours.[12]
-
Colony Counting: Count the number of visible colonies (revertants) on each plate. Only bacteria that have undergone a reverse mutation, restoring their ability to synthesize histidine, will be able to grow and form colonies.[14]
-
Analysis: A significant increase in the number of revertant colonies on the plates with Miglustat compared to the negative control plates indicates a mutagenic potential.[13]
Animal Models for Efficacy Studies
Animal models are crucial for evaluating the in vivo efficacy of substrate reduction therapy.
Mouse Models:
-
Npc1-/- mouse: This is a widely used model for Niemann-Pick type C disease, exhibiting progressive neurodegeneration and a shortened lifespan.[15]
-
Gaucher mouse models (e.g., D409V/null): These mice carry mutations in the glucocerebrosidase gene, leading to the accumulation of glucosylceramide in various tissues.[1]
Experimental Protocol Outline:
-
Animal Selection and Grouping: Use genetically engineered mouse models of the specific lysosomal storage disorder. Divide animals into treatment and control groups.
-
Drug Administration: Administer Miglustat orally to the treatment group. The control group receives a vehicle.
-
Monitoring: Monitor the animals for clinical signs of the disease, such as motor function, body weight, and survival.
-
Biochemical Analysis: At the end of the study, collect tissues (e.g., brain, liver, spleen) and analyze the levels of stored glycosphingolipids using techniques like HPLC or mass spectrometry.
-
Histopathology: Examine tissue sections for pathological changes, such as the presence of storage cells.
Conclusion
Miglustat represents a significant advancement in the treatment of certain lysosomal storage disorders by pioneering the concept of substrate reduction therapy. Its ability to inhibit glucosylceramide synthase offers a viable therapeutic strategy, particularly for patients with mild to moderate type 1 Gaucher disease and those with the neurological manifestations of Niemann-Pick disease type C. This technical guide has provided a comprehensive overview of Miglustat's mechanism, pharmacokinetics, and clinical efficacy, supplemented with detailed experimental protocols and visual aids to facilitate a deeper understanding for researchers and drug development professionals. Further research into more specific and potent GCS inhibitors continues to be an active area of investigation, building upon the foundational knowledge established with Miglustat.
References
- 1. researchgate.net [researchgate.net]
- 2. REF Case study search [impact.ref.ac.uk]
- 3. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 6. protocols.io [protocols.io]
- 7. Miglustat: substrate reduction therapy for lysosomal storage disorders associated with primary central nervous system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnjlabels.com [jnjlabels.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 15. tandfonline.com [tandfonline.com]
Structural Analogues of Miglustat: A Technical Guide to Their Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (N-butyldeoxynojirimycin) is an iminosugar that serves as a cornerstone of substrate reduction therapy (SRT) for certain lysosomal storage disorders, most notably Gaucher disease type 1 and Niemann-Pick disease type C.[1][2][3] Its mechanism of action lies in the competitive and reversible inhibition of glucosylceramide synthase (GCS), a pivotal enzyme in the biosynthesis of most glycosphingolipids.[3][4] By hindering GCS, Miglustat effectively curtails the production of glucosylceramide, thereby alleviating the pathological accumulation of this substrate in patients with deficient lysosomal degradation pathways.[2] The therapeutic success of Miglustat has spurred significant interest in the development of structural analogues with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of various structural analogues of Miglustat, their biological activities, the experimental protocols used to assess their efficacy, and the underlying signaling pathways.
Structural Analogues and Their Biological Activities
The core structure of Miglustat, a deoxynojirimycin (DNJ) ring with an N-butyl substitution, has been the subject of extensive medicinal chemistry efforts. These modifications have given rise to several classes of analogues with distinct structure-activity relationships (SAR).
N-Alkylated Deoxynojirimycin Derivatives
The length and nature of the N-alkyl chain profoundly influence the inhibitory activity of DNJ analogues.[5] Generally, increasing the hydrophobicity of the N-substituent enhances the inhibitory potency against GCS.[6] This is exemplified by the increased activity observed with longer alkyl chains. However, this modification can also impact selectivity against other glycosidases, such as the lysosomal glucocerebrosidase (GBA1) and the non-lysosomal glucosylceramidase (GBA2), which are involved in the catabolism of glucosylceramide.[7]
Iminoglycolipids
To mimic the natural substrate of GCS, ceramide, researchers have designed 'iminoglycolipids' by introducing additional alkyl chains to the iminosugar scaffold. These analogues aim to enhance the interaction with the ceramide-binding site of the enzyme.
Aminocyclopentitols
A notable class of Miglustat analogues is the aminocyclopentitols. These compounds have shown potent and selective inhibition of GBA1 and GBA2, with some analogues demonstrating significantly higher potency than Miglustat for these off-target enzymes.[7] This highlights the potential for developing more selective GCS inhibitors by moving away from the classic DNJ scaffold.
l-ido-Configured Iminosugars
Stereochemistry plays a crucial role in the activity of iminosugar inhibitors. Analogues with an l-ido configuration of the iminosugar ring have been shown to be highly potent and selective inhibitors of GCS.
Quantitative Data on Inhibitory Activity
The following tables summarize the inhibitory activities (IC50 and Ki values) of Miglustat and its key structural analogues against Glucosylceramide Synthase (GCS), acid β-glucosidase (GBA1), and non-lysosomal β-glucosidase (GBA2).
Table 1: Inhibitory Activity (IC50, µM) of Miglustat and Analogues
| Compound | GCS (µM) | GBA1 (µM) | GBA2 (µM) | Reference |
| Miglustat (N-butyl-DNJ) | 20-50 | >1000 | 0.33 | [8] |
| N-nonyl-DNJ | 1.2 | 0.02 | 0.007 | [7] |
| AMP-DNM | 0.15-0.22 | >1 | ~0.001 | [6] |
Table 2: Inhibition Constants (Ki, µM) of Aminocyclopentitol Analogues
| Compound | GBA1 (µM) | GBA2 (µM) | Reference |
| 35a (N-butyl) | 0.032 | 3.3 | [7] |
| 35b (N-nonyl) | <0.014 | 0.043 | [7] |
| 35f | ~0.016 | 0.014 | [7] |
Experimental Protocols
The determination of the inhibitory activity of Miglustat analogues relies on robust and standardized enzymatic assays. Below are detailed methodologies for the key experiments.
Glucosylceramide Synthase (GCS) Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of glucosylceramide from ceramide and UDP-glucose.
Materials:
-
Enzyme Source: Microsomal fractions from a suitable cell line (e.g., human melanoma cells) or purified recombinant GCS.
-
Substrates:
-
Ceramide (e.g., N-octanoyl-D-erythro-sphingosine, C8-ceramide).
-
UDP-[14C]glucose or a fluorescently labeled UDP-glucose.
-
-
Inhibitor: Test compound (Miglustat analogue) at various concentrations.
-
Assay Buffer: Tris-HCl buffer (pH 7.8) containing protease inhibitors.
-
Reaction Termination Solution: Chloroform/methanol (2:1, v/v).
-
Scintillation Cocktail (for radiolabeled assay).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ceramide, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the enzyme source and UDP-[14C]glucose.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the chloroform/methanol solution.
-
Extract the lipids by vortexing and centrifugation.
-
Separate the radiolabeled glucosylceramide from unreacted UDP-[14C]glucose using thin-layer chromatography (TLC).
-
Quantify the amount of [14C]glucosylceramide using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
GBA1 and GBA2 Inhibition Assays
These assays determine the off-target inhibitory activity of the compounds on the key glucosylceramide-degrading enzymes.
Materials:
-
Enzyme Source:
-
GBA1: Recombinant human GBA1 or lysosomal preparations from cultured cells.
-
GBA2: Microsomal fractions from cells overexpressing GBA2.
-
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic substrate.
-
Inhibitors:
-
Test compound (Miglustat analogue) at various concentrations.
-
Conduritol-β-epoxide (CBE) as a specific inhibitor of GBA1.
-
N-butyldeoxygalactonojirimycin (NB-DGJ) as a specific inhibitor of GBA2.
-
-
Assay Buffer: Citrate/phosphate buffer at pH 5.2 for GBA1 and pH 7.0 for GBA2.
-
Stop Solution: Glycine-NaOH buffer (pH 10.7).
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the test compound at various concentrations.
-
Add the enzyme source and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the 4-MUG substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).
-
To differentiate between GBA1 and GBA2 activity in mixed preparations, assays can be performed in the presence of specific inhibitors (CBE for GBA1, NB-DGJ for GBA2).
-
Calculate the percentage of inhibition and determine the IC50 or Ki values.
Signaling Pathways and Logical Relationships
The therapeutic effect of Miglustat and its analogues is rooted in the modulation of the glycosphingolipid metabolic pathway. Inhibition of GCS leads to a reduction in the synthesis of glucosylceramide, which in turn decreases the flux through the downstream pathways that produce complex glycosphingolipids. In the context of lysosomal storage disorders like Gaucher and Niemann-Pick type C, this "substrate reduction" helps to balance the reduced catabolic capacity of the lysosomes.
Glycosphingolipid Metabolism and Inhibition by Miglustat Analogues
Caption: Glycosphingolipid metabolism and points of inhibition.
Experimental Workflow for IC50 Determination```dot
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_reagents [label="Prepare Reagents\n(Enzyme, Substrate, Buffer, Inhibitor)"]; serial_dilution [label="Perform Serial Dilution of Inhibitor"]; reaction_setup [label="Set up Reaction Mixtures\n(with varying inhibitor concentrations)"]; incubation [label="Incubate at 37°C"]; stop_reaction [label="Stop Reaction"]; quantification [label="Quantify Product Formation\n(e.g., Scintillation, Fluorescence)"]; data_analysis [label="Data Analysis"]; calculate_inhibition [label="Calculate % Inhibition"]; plot_curve [label="Plot % Inhibition vs. [Inhibitor]"]; determine_ic50 [label="Determine IC50 Value", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prepare_reagents; prepare_reagents -> serial_dilution; serial_dilution -> reaction_setup; reaction_setup -> incubation; incubation -> stop_reaction; stop_reaction -> quantification; quantification -> data_analysis; data_analysis -> calculate_inhibition; calculate_inhibition -> plot_curve; plot_curve -> determine_ic50; determine_ic50 -> end; }``` Caption: Workflow for determining the IC50 of an inhibitor.
Conclusion
The development of structural analogues of Miglustat represents a promising avenue for advancing the treatment of lysosomal storage disorders. By systematically modifying the iminosugar scaffold, researchers have been able to modulate the potency and selectivity of these inhibitors. The quantitative data and experimental protocols provided in this guide offer a framework for the continued evaluation and rational design of novel GCS inhibitors. The elucidation of the complex interplay within the glycosphingolipid metabolic pathway, as visualized in the provided diagrams, is crucial for understanding both the on-target efficacy and potential off-target effects of these compounds. Future research will likely focus on optimizing the pharmacokinetic properties and minimizing off-target activities to develop next-generation substrate reduction therapies with improved clinical outcomes.
References
- 1. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]
- 2. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 3. Miglustat - Wikipedia [en.wikipedia.org]
- 4. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]
- 5. Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Miglustat on Glycosphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (N-butyldeoxynojirimycin) is an orally administered iminosugar that functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS, also known as UDP-glucose:ceramide glucosyltransferase, catalyzes the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide.[3][4] By inhibiting this crucial enzymatic step, Miglustat effectively reduces the production of glucosylceramide and its downstream derivatives, a therapeutic approach known as Substrate Reduction Therapy (SRT).[3] This mechanism has established Miglustat as a treatment for certain lysosomal storage disorders characterized by the accumulation of GSLs, such as Gaucher disease type 1 and Niemann-Pick disease type C (NPC).[1][5] This technical guide provides an in-depth overview of the in vitro effects of Miglustat on GSL metabolism, including quantitative data on its inhibitory potency and effects on GSL levels, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways and experimental workflows.
Mechanism of Action
Miglustat's primary mechanism of action is the inhibition of glucosylceramide synthase, which is located on the cytosolic face of the Golgi apparatus.[2] By reducing the synthesis of glucosylceramide, the precursor for a wide array of complex GSLs including lactosylceramide, globosides, and gangliosides, Miglustat helps to alleviate the pathological accumulation of these lipids in cells.[6] In lysosomal storage disorders where the catabolism of these GSLs is impaired due to genetic defects in specific lysosomal hydrolases, this reduction in substrate biosynthesis can help to restore cellular homeostasis.[3]
Data Presentation: In Vitro Efficacy of Miglustat
The in vitro potency of Miglustat is typically quantified by its half-maximal inhibitory concentration (IC50) against glucosylceramide synthase and its ability to reduce the levels of various GSLs in cultured cells.
| Parameter | Cell Line / Enzyme Source | Value | Notes | Reference |
| IC50 for Glucosylceramide Synthase | Various cell types and assay conditions | 10 - 50 µM | The inhibitory concentration can vary depending on the specific experimental setup. | [7] |
| - | 20 - 50 µM | Dependent on the cell type and assay employed. | [8] | |
| Reduction of Glycosphingolipids | HL-60 (promyelocytic leukemia cells) | 90% reduction of GM1 | Demonstrates significant reduction of a specific ganglioside. | [7] |
| Peripheral Tissues (in vivo mouse model) | 70% reduction in total GSLs | While an in vivo result, it indicates the potential for significant GSL reduction. | [3] | |
| H3K27M-mut DMG cells | Significant decrease in GD2 | Treatment with 100 µM Miglustat for 72 hours resulted in a significant decrease in the percentage of GD2-positive cells and GD2 mean intensity. | [1] |
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay (In Vitro)
This protocol describes a method to determine the inhibitory activity of Miglustat on GCS in a cell-free system using a fluorescent ceramide analog.
Materials:
-
Enzyme Source: Microsomal fraction or cell homogenate from a suitable cell line (e.g., MDCK, K562) known to express GCS.
-
Substrate 1: NBD-C6-ceramide (fluorescent ceramide analog). Stock solution (1 mM in ethanol).
-
Substrate 2: Uridine diphosphate (B83284) glucose (UDP-glucose). Stock solution (10 mM in water).
-
Inhibitor: Miglustat. Stock solution (10 mM in water or appropriate buffer).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.
-
Reaction Termination Solution: Chloroform/methanol (2:1, v/v).
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
HPLC Column: Normal-phase silica (B1680970) column.
-
Mobile Phase: A gradient of chloroform/methanol/water or a similar solvent system suitable for separating NBD-ceramide from NBD-glucosylceramide.
Procedure:
-
Enzyme Preparation:
-
Prepare cell homogenates or microsomal fractions from the chosen cell line using standard cell fractionation techniques.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA assay).
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of Miglustat in the assay buffer to achieve a range of final concentrations for IC50 determination (e.g., 1 µM to 100 µM).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Assay Buffer
-
Enzyme preparation (e.g., 20-50 µg of protein)
-
Miglustat solution of varying concentrations (or vehicle control)
-
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Prepare the substrate mix by diluting NBD-C6-ceramide and UDP-glucose in the assay buffer to the desired final concentrations (e.g., 10 µM NBD-C6-ceramide and 1 mM UDP-glucose).
-
Initiate the reaction by adding the substrate mix to the enzyme-inhibitor mixture.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding the chloroform/methanol solution.
-
Vortex thoroughly to extract the lipids into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Analysis by HPLC:
-
Dry the extracted lipid phase under a stream of nitrogen.
-
Reconstitute the dried lipids in a small volume of the initial mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the fluorescently labeled NBD-glucosylceramide from the unreacted NBD-ceramide using an appropriate gradient.
-
Detect the fluorescent lipids using the fluorescence detector (Excitation ~465 nm, Emission ~535 nm for NBD).
-
-
Data Analysis:
-
Quantify the peak area of the NBD-glucosylceramide product.
-
Calculate the percentage of GCS inhibition for each Miglustat concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the Miglustat concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Glycosphingolipid (GSL) Reduction Assay
This protocol outlines the steps to assess the effect of Miglustat on the levels of specific GSLs in cultured cells.
Materials:
-
Cell Line: A suitable cell line for studying GSL metabolism (e.g., a human fibroblast cell line from a patient with a GSL storage disorder, or a cancer cell line with high GSL expression).
-
Cell Culture Medium and Reagents: As required for the specific cell line.
-
Miglustat: Stock solution (10 mM in water or cell culture medium).
-
Phosphate-Buffered Saline (PBS)
-
Lipid Extraction Solvents: Chloroform, methanol, water.
-
Thin-Layer Chromatography (TLC) plates (silica gel 60).
-
TLC Developing Chamber and Solvents: e.g., chloroform/methanol/water (60:35:8, v/v/v) for gangliosides.
-
Visualization Reagent: Orcinol-sulfuric acid spray or resorcinol-HCl spray for gangliosides.
-
High-Performance Liquid Chromatography (HPLC) system (optional, for more quantitative analysis).
-
Internal Standards for GSLs (optional, for quantitative analysis).
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to approximately 70-80% confluency in appropriate culture vessels.
-
Prepare working solutions of Miglustat in the cell culture medium at various concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle-only control.
-
Remove the old medium and add the medium containing Miglustat or vehicle.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation.
-
Extract the total lipids from the cell pellet using a standard method such as the Folch or Bligh-Dyer procedure with chloroform/methanol/water.
-
Collect the lower organic phase containing the lipids.
-
-
Analysis of Glycosphingolipids:
-
By Thin-Layer Chromatography (TLC):
-
Dry the lipid extract under nitrogen.
-
Resuspend the lipids in a small volume of chloroform/methanol (1:1, v/v).
-
Spot the lipid extracts onto a TLC plate alongside GSL standards.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the GSLs by spraying with a suitable reagent (e.g., orcinol (B57675) for neutral GSLs, resorcinol (B1680541) for gangliosides) and heating.
-
Qualitatively or semi-quantitatively assess the reduction in specific GSL bands in the Miglustat-treated samples compared to the control.
-
-
By High-Performance Liquid Chromatography (HPLC):
-
For more precise quantification, the extracted GSLs can be derivatized with a fluorescent tag (e.g., anthranilic acid) after enzymatic release of the glycans.
-
The fluorescently labeled glycans are then separated and quantified by normal-phase HPLC with a fluorescence detector.
-
Compare the peak areas of specific GSL-derived glycans in Miglustat-treated and control samples to determine the percentage reduction.
-
-
-
Data Analysis:
-
For TLC, document the results with images.
-
For HPLC, calculate the percentage reduction of each GSL species in the treated samples compared to the control samples. Normalize the results to total protein or cell number.
-
Mandatory Visualizations
Caption: Glycosphingolipid biosynthesis and the inhibitory action of Miglustat.
Caption: Experimental workflow for the in vitro GCS inhibition assay.
Caption: Workflow for assessing cellular GSL reduction by Miglustat.
Conclusion
Miglustat is a well-established inhibitor of glucosylceramide synthase, demonstrating clear in vitro efficacy in reducing the biosynthesis of glycosphingolipids. The experimental protocols provided in this guide offer a framework for researchers to investigate the in vitro effects of Miglustat and other GCS inhibitors on GSL metabolism. The systematic application of these methods will continue to enhance our understanding of the therapeutic potential of substrate reduction therapy for a range of glycosphingolipid storage disorders and other related diseases. Further research focusing on generating comprehensive quantitative data across a wider range of cell lines and GSL species will be invaluable for comparative studies and the development of next-generation GCS inhibitors.
References
- 1. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preclinical Efficacy of Miglustat in Animal Models of Niemann-Pick Type C Disease: A Technical Overview
Niemann-Pick disease type C (NP-C) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the NPC1 or NPC2 genes.[1] These mutations lead to impaired intracellular lipid trafficking and subsequent accumulation of unesterified cholesterol and glycosphingolipids in various tissues, particularly the brain.[1][2] This accumulation results in progressive neurological deterioration, including ataxia, dystonia, and cognitive decline, ultimately leading to premature death.[1][3] Miglustat (B1677133), an iminosugar that inhibits glucosylceramide synthase, the enzyme responsible for the first step in glycosphingolipid synthesis, has emerged as the first approved therapy for NP-C in several countries.[1][2][4] Its ability to cross the blood-brain barrier makes it a suitable candidate for treating the neurological manifestations of the disease.[4][5] This technical guide provides an in-depth summary of the key preclinical studies of Miglustat in various animal models of NP-C, focusing on experimental methodologies, quantitative outcomes, and the proposed mechanisms of action.
Proposed Mechanism of Action
The primary mode of action of Miglustat in NP-C is substrate reduction therapy.[2] By competitively and reversibly inhibiting glucosylceramide synthase, Miglustat reduces the synthesis of glucosylceramide-based glycosphingolipids.[1][4][6] This leads to a decrease in the accumulation of downstream metabolites, including the gangliosides GM2 and GM3, which are thought to be neurotoxic.[1][4] By alleviating this lipid storage burden, Miglustat may prevent further neuronal damage.[1]
Recent studies suggest a secondary mechanism involving the modulation of intracellular calcium homeostasis.[1][4] In NP-C, the accumulation of sphingosine (B13886) in lysosomes is thought to inhibit lysosomal calcium uptake, leading to impaired endocytic function and contributing to the disease phenotype.[1] Miglustat, through its effects on glucosylceramide levels, may indirectly help to restore this calcium balance.[1][4]
Efficacy in Murine Models of NP-C
The most commonly used murine model is the Npc1-/- mouse (BALB/c background), which exhibits a rapidly progressing form of the disease that resembles the late infantile onset form in humans.[3]
Experimental Protocols
-
Animal Model: Npc1-/- mice and wild-type (WT) littermates.
-
Drug Administration: Miglustat was administered through various methods, including mixed in the diet (e.g., 1200 mg/kg/day) or via oral gavage (e.g., 30 mg/kg/day).[7] Treatment was typically initiated at an early age (e.g., 3-4 weeks) and continued for the duration of the study.
-
Behavioral and Motor Assessments: Motor coordination was often evaluated using the accelerod test, where the latency to fall from a rotating rod is measured.[5] Locomotor activity was assessed in an open field test.[5]
-
Biochemical Analysis: Levels of stored gangliosides (GM2 and GM3) were quantified in brain and liver tissues.[8]
-
Survival and Clinical Onset: The age at onset of neurological symptoms (e.g., tremor, ataxia) and the overall lifespan were recorded.
Summary of Efficacy Data
Miglustat treatment has been shown to significantly delay the onset of neurological symptoms and extend the lifespan of Npc1-/- mice.
| Parameter | Untreated NP-C Mice | Miglustat-Treated NP-C Mice | Reference |
| Clinical Phenotype Onset | 78% of mice by 50-62 days | 11% of mice by 50-62 days | [1] |
| 100% of mice by 65-78 days | 56% of mice by 65-78 days | [1] | |
| Mean Survival | 67 days | 89 days | [1] |
| Motor Coordination (Accelerod) | Significant impairment | Significant improvement compared to untreated | [5] |
| Ganglioside Storage (Brain) | Elevated GM2 and GM3 levels | Reduced GM2 and GM3 levels | [1][4][8] |
| Cerebellar Pathology | Pronounced Purkinje cell loss | Reduced cerebellar pathology | [1][4] |
Efficacy in the Feline Model of NP-C
A naturally occurring feline model of NP-C, which is homologous to the juvenile-onset form in humans, has also been instrumental in evaluating Miglustat's efficacy.[3][6]
Experimental Protocols
-
Animal Model: Cats with a missense mutation in the NPC1 gene.
-
Drug Administration: Miglustat was administered orally on a daily basis, starting at 3 weeks of age.[6]
-
Pharmacokinetic Analysis: Plasma concentrations of Miglustat were measured over time to determine key parameters like half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (tmax).[6]
-
Clinical and Neuropathological Assessment: The onset and progression of neurological signs were monitored. Post-mortem analysis included quantification of brain ganglioside accumulation and assessment of Purkinje cell survival.[6]
-
Microglial Phenotype Analysis: Ex vivo examination of microglia from the brains of treated and untreated cats was performed to assess markers of neuroinflammation.[6]
Summary of Efficacy and Pharmacokinetic Data
In the feline NP-C model, Miglustat delayed the onset of neurological signs, increased lifespan, and reduced key neuropathological markers.[6]
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Plasma Half-life (t1/2) | 6.6 ± 1.1 hours | [6] |
| Time to Cmax (tmax) | 1.7 ± 0.6 hours | [6] |
| Maximum Concentration (Cmax) | 20.3 ± 4.6 µg/ml | [6] |
| Efficacy | ||
| Onset of Neurological Signs | Delayed | [4][6] |
| Lifespan | Increased | [6] |
| Purkinje Cell Survival | Improved | [4][6] |
| Brain GM2 Ganglioside | Decreased accumulation | [6] |
| Microglial Function | Normalized expression of CD1c and MHC II | [6] |
Effects on Synaptic Plasticity
The cognitive decline and seizures seen in NP-C are linked to synaptic dysfunction. Preclinical studies have investigated Miglustat's ability to rescue synaptic plasticity deficits in the hippocampus of Npc1-/- mice.[7]
Experimental Protocol: Electrophysiology
-
Animal Model: Hippocampal slices from adult Npc1-/- and WT mice.
-
Treatment: Mice were treated in vivo with Miglustat (30 mg/kg/day via gavage) prior to slice preparation.[7]
-
Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) and population spikes (PS) were recorded from the CA1 region of the hippocampus.
-
Synaptic Plasticity Induction: Long-term potentiation (LTP), a cellular correlate of learning and memory, was induced by high-frequency tetanic stimulation.
-
Biochemical Analysis: Activation of extracellular signal-regulated kinases (ERKs), a key pathway in synaptic plasticity, was measured using Western blotting.[7]
Summary of Synaptic Plasticity Data
Npc1-/- mice exhibit impaired LTP and a lack of ERK phosphorylation following tetanic stimulation.[7] In vivo treatment with Miglustat was able to rescue these deficits.
| Parameter (CA1 Hippocampus) | Untreated NP-C Mice | Miglustat-Treated NP-C Mice | Reference |
| Basal Synaptic Transmission | Enhanced (hyperexcitability) | Returned to normal values | [7] |
| Long-Term Potentiation (LTP) | Significantly impaired induction and maintenance | Deficits were rescued/reverted | [7] |
| ERK Phosphorylation (post-LTP) | No significant increase | Activation was restored | [7] |
Preclinical Toxicology
Long-term (two-year) animal toxicity studies have been conducted. In mice, high oral doses of Miglustat (16 to 65 times the human dose) were associated with diarrhea, abdominal swelling, and inflammatory lesions in the large intestine, with an increased number of tumors at the highest doses.[9] Rats did not develop these intestinal changes, but male rats showed an increased incidence of benign testicular tumors at doses many times higher than those used in humans.[9] These effects are considered to be species-specific and have not been reported in humans taking Miglustat.[9]
Conclusion
The preclinical data from both murine and feline models of Niemann-Pick Type C disease provide a strong rationale for the therapeutic use of Miglustat. The studies consistently demonstrate that Miglustat can cross the blood-brain barrier, reduce the accumulation of pathogenic glycosphingolipids, delay the onset of neurological symptoms, improve motor function, rescue synaptic deficits, and ultimately prolong survival.[1][4][6] These foundational animal studies were critical for the subsequent clinical trials and the eventual approval of Miglustat as the first disease-specific therapy for patients with NP-C.[2][10][11]
References
- 1. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early miglustat therapy in infantile Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gender-Specific Effects of Two Treatment Strategies in a Mouse Model of Niemann-Pick Disease Type C1 [mdpi.com]
- 6. Miglustat Improves Purkinje Cell Survival and Alters Microglial Phenotype in Feline Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic Treatment Assigned for Niemann Pick Type C1 Disease Partly Changes Behavioral Traits in Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miglustat/Zavesca Drug Trial - Niemann-Pick Type C Disease - Parseghian.org [parseghian.org]
- 10. researchgate.net [researchgate.net]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Miglustat's role in substrate reduction therapy for glycosphingolipidoses
An In-depth Technical Guide to Miglustat's Role in Substrate Reduction Therapy for Glycosphingolipidoses
Introduction to Glycosphingolipidoses and Substrate Reduction Therapy
Glycosphingolipidoses (GSLs) are a group of inherited lysosomal storage disorders (LSDs) caused by genetic defects in the enzymes required for the sequential degradation of glycosphingolipids.[1][2] This enzymatic deficiency leads to the progressive accumulation of GSLs within lysosomes, resulting in cellular dysfunction and a wide range of clinical manifestations, from visceral organ enlargement to severe neurodegeneration.[3][4]
Traditional treatment for some GSLs, like Gaucher disease, involves enzyme replacement therapy (ERT), which provides patients with a recombinant form of the deficient enzyme.[5] However, ERT has limitations, including its high cost, intravenous administration, and inability to cross the blood-brain barrier, rendering it ineffective for neurological symptoms.[6][7]
Substrate reduction therapy (SRT) offers an alternative therapeutic strategy.[8] Instead of replacing the deficient enzyme, SRT aims to decrease the rate of GSL biosynthesis to a level where the residual catabolic activity of the patient's own enzyme is sufficient to prevent substrate accumulation.[5][6] This approach seeks to restore the metabolic balance between the synthesis and degradation of GSLs.
Miglustat (B1677133) (N-butyldeoxynojirimycin or NB-DNJ) is an orally administered small molecule and the first approved SRT agent for specific GSLs.[1][9] This guide provides a comprehensive technical overview of its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Mechanism of Action
Miglustat's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most GSLs.[2][6][9] GCS transfers glucose from UDP-glucose to a ceramide molecule, forming glucosylceramide (GlcCer).[1][4] GlcCer is the precursor for hundreds of more complex GSLs, including gangliosides.[10][11] By inhibiting GCS, Miglustat reduces the overall production of these downstream GSLs, thereby lessening the substrate burden on the deficient lysosomal enzymes.[6]
In addition to its role as a GCS inhibitor, some studies suggest that Miglustat may also act as a pharmacological chaperone for certain mutant forms of glucocerebrosidase (the enzyme deficient in Gaucher disease).[1][5] In this capacity, it may aid in the proper folding and trafficking of the unstable enzyme from the endoplasmic reticulum to the lysosome, potentially increasing residual enzyme activity.[1]
Pharmacokinetics
Miglustat is a small iminosugar that can be administered orally. Its ability to cross the blood-brain barrier is a key feature, allowing it to target neurological manifestations of GSLs.[12][13][14]
| Parameter | Value / Description | Reference(s) |
| Bioavailability | ~97% (relative to oral solution). Food decreases Cmax by 36% and AUC by 14%. | [13][15] |
| Time to Peak (tmax) | 2 to 2.5 hours. | [13] |
| Volume of Distribution (Vd) | 83-105 Liters in Gaucher patients. | [13] |
| Protein Binding | Does not bind to plasma proteins. | [13] |
| Blood-Brain Barrier | Crosses the BBB. CSF concentrations are 31.4-67.2% of plasma concentrations. | [13] |
| Metabolism | Not significantly metabolized in humans. | [15][16] |
| Excretion | Primarily excreted unchanged by the kidneys. | [13][16] |
| Half-life (t½) | Approximately 6-7 hours. | [14] |
| Renal Impairment | Dose reduction is required for patients with mild to moderate renal impairment. | [13] |
Preclinical Evidence
The efficacy of Miglustat was first established in various preclinical models.
-
Cell Culture Models: In cultured cells from patients with GSLs, Miglustat at concentrations between 5 and 50 µM was shown to reverse the storage of glucosylceramide.[9] Studies using neuronal cell lines from GBA knockout mice (a model of Gaucher disease) showed that SRT corrected substrate accumulation, restored lysosomal and mitochondrial function, and normalized mTOR pathway activity.[17]
-
Animal Models: In the absence of a viable Gaucher disease mouse model at the time, SRT was initially tested in knockout mouse models of GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases).[9][18] Treatment with Miglustat resulted in a significant reduction in ganglioside storage, a delay in the onset of neurological symptoms, and a remarkable 40% increase in life expectancy in the more severe Sandhoff mouse model.[9] Similarly, in Niemann-Pick type C (NPC) mice, Miglustat reduced brain ganglioside accumulation, delayed symptom onset, and increased lifespan.[9][19]
| Animal Model | Key Findings | Reference(s) |
| Tay-Sachs Mouse (Hexa -/-) | Significantly reduced GM2 ganglioside storage in the brain. | [18] |
| Sandhoff Mouse (Hexb -/-) | Reduced ganglioside storage, delayed symptom onset, ~40% increase in lifespan. | [9] |
| Niemann-Pick C Mouse (Npc1 -/-) | Reduced brain ganglioside storage, delayed neurological symptoms, increased lifespan. | [9][19] |
| Normal Mice | Feeding 2400 mg/kg/day resulted in serum concentrations of 56.8 µM and a 70% reduction in GSL levels in peripheral tissues. | [9] |
Clinical Efficacy
Miglustat is approved for the treatment of type 1 Gaucher disease and Niemann-Pick disease type C.[20][21]
Gaucher Disease Type 1 (GD1)
Miglustat is indicated for adults with mild to moderate GD1 for whom ERT is not a therapeutic option.[20]
| Clinical Trial / Study | Design | Key Efficacy Outcomes (at 12 months unless stated) | Reference(s) |
| Cox et al. (2000) | Open-label, uncontrolled (n=28) | Spleen Volume: -19% (p < 0.001)Liver Volume: -12% (p < 0.001)Hemoglobin: +0.26 g/dLPlatelets: +8.7 x 10⁹/LChitotriosidase: -16.4% (p < 0.001) | [1] |
| Giraldo et al. (2006) | Open-label (n=25) | Hemoglobin: +0.77 g/dL (naïve group)Platelets: +41.5 x 10⁹/L (naïve group)Chitotriosidase: -38.2% (naïve group) | [1] |
| ZAGAL Project | Real-world, long-term | Maintained stability on all key disease parameters after switching from ERT. Significant increases in bone mineral density (BMD) at 6, 12, and 24 months. | [22] |
| Maintenance Trial | Phase II, open-label (n=36) | Patients switched from ERT to Miglustat remained clinically stable. Liver and spleen volumes were unchanged. | [23][24] |
Niemann-Pick Disease Type C (NPC)
Miglustat is the only approved disease-specific therapy for treating the progressive neurological manifestations of NPC in both adult and pediatric patients.[19][25] The primary goal of treatment is the stabilization of neurological disease.[21]
| Clinical Trial / Study | Design | Key Efficacy Outcomes | Reference(s) |
| Randomized Controlled Trial | Randomized, controlled (n=29 adults/adolescents) | Horizontal Saccadic Eye Movement (HSEM) Velocity: Significant improvement at 12 months vs. standard care (p=0.028).Swallowing Capacity: Improvement observed.Ambulation: Slower deterioration in the ambulatory index. | [26] |
| Retrospective Observational Study | Large cohort | Demonstrated long-term survival benefits, particularly due to improved/stabilized swallowing function, which reduces the risk of aspiration pneumonia. | [27][28] |
| Long-term Extension Studies | Open-label | Confirmed stabilization of key neurological manifestations (ambulation, manipulation, language, swallowing) over several years. | [25] |
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol describes a method to determine the inhibitory potential of a compound like Miglustat on GCS activity in a cell-free system.
Methodology:
-
Preparation of Enzyme Source: Prepare liver homogenates from a suitable animal model (e.g., mouse or rat) or use a commercially available source of GCS. The homogenate (e.g., 500 µg of protein) serves as the enzyme source.[29]
-
Reaction Mixture: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl).
-
Substrate Preparation: Use a fluorescently labeled ceramide analog, such as C6-NBD-ceramide (3.3 µg/mL), as the acceptor substrate. The donor substrate is UDP-glucose (500 µM).[29]
-
Inhibitor Incubation: Pre-incubate the enzyme source with varying concentrations of the test inhibitor (e.g., Miglustat) for a defined period at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates (C6-NBD-ceramide and UDP-glucose) to the pre-incubated enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.[29]
-
Termination and Extraction: Stop the reaction (e.g., by adding a chloroform/methanol mixture). Extract the lipids.
-
Analysis: Separate the product (NBD-glucosylceramide) from the unreacted substrate (NBD-ceramide) using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (λex = 470 nm, λem = 530 nm).[30]
-
Quantification: Quantify the amount of product formed. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell-Based Substrate Reduction Assay
This protocol outlines a method to assess the ability of Miglustat to reduce GSL storage in intact cells.
Methodology:
-
Cell Culture: Culture patient-derived fibroblasts or a relevant neuronal cell line (e.g., Gba-/- neurons) under standard conditions.[17]
-
Treatment: Treat the cells with varying concentrations of Miglustat (e.g., 0-300 nM) for a specified duration (e.g., 5 days).[17] Include an untreated control group.
-
Cell Lysis: After treatment, harvest the cells and prepare cell lysates.
-
Lipid Extraction: Perform a total lipid extraction from the cell lysates using established methods (e.g., Folch extraction).
-
GSL Quantification: Quantify the levels of specific GSLs (e.g., glucosylceramide, glucosylsphingosine) using a sensitive analytical technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[31]
-
Data Analysis: Compare the GSL levels in Miglustat-treated cells to the untreated control cells to determine the extent of substrate reduction.
Safety and Tolerability
The most common adverse effects associated with Miglustat are gastrointestinal in nature and tend to be most prominent at the start of therapy.[1][25]
-
Common Adverse Effects (>10%): Diarrhea, flatulence, abdominal pain, and weight loss. These are often manageable with dietary modifications.[25]
-
Less Common Adverse Effects: Tremor and peripheral neuropathy have been reported. Regular neurological monitoring is recommended.[1]
Conclusion and Future Directions
Miglustat has established a vital role in the management of certain glycosphingolipidoses, providing an essential oral therapy for GD1 patients unsuitable for ERT and representing the only approved treatment for the neurological decline in NPC.[1][21] Its development has provided a crucial proof-of-principle for the substrate reduction therapy approach, demonstrating that modulating the synthesis of metabolic precursors can effectively rebalance (B12800153) cellular homeostasis in the context of a lysosomal degradation defect.[5]
The ability of Miglustat to penetrate the central nervous system has paved the way for treating neuronopathic LSDs, an area of significant unmet need.[7][12] While its efficacy and side-effect profile present limitations, the clinical experience with Miglustat has spurred the development of second-generation GCS inhibitors with greater potency and improved safety profiles, which are currently under investigation for a broader range of GSLs.[28]
References
- 1. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycosphingolipid Metabolic Pathway in Lysosomal Diseases [understandinggsl.com]
- 5. Portico [access.portico.org]
- 6. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate-reduction therapy with miglustat for glycosphingolipid storage disorders affecting the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substrate Reduction Therapy Reverses Mitochondrial, mTOR, and Autophagy Alterations in a Cell Model of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 21. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. Oral maintenance clinical trial with miglustat for type I Gaucher disease: switch from or combination with intravenous enzyme replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Miglustat for treatment of Niemann-Pick C disease: a randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Impact case study : Results and submissions : REF 2021 [results2021.ref.ac.uk]
- 29. Differential Regulation of Glucosylceramide Synthesis and Efflux by Golgi and Plasma Membrane Bound ABCC10 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Miglustat Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Miglustat (B1677133) hydrochloride powder. The information is compiled to support research, development, and handling of this active pharmaceutical ingredient.
Chemical and Physical Properties
Miglustat hydrochloride is the hydrochloride salt of Miglustat, an N-alkylated iminosugar that acts as a synthetic analogue of D-glucose.[1][2] It is classified as an inhibitor of the enzyme glucosylceramide synthase, which is crucial for the biosynthesis of most glycosphingolipids.[1][3] This mechanism of action is known as substrate reduction therapy.[4]
The compound presents as a white to off-white crystalline solid.[2][4]
Identification and Formula
| Property | Value |
| IUPAC Name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride[5] |
| Other Names | N-Butyldeoxynojirimycin hydrochloride, NB-DNJ hydrochloride, OGT 918 hydrochloride[5][6] |
| CAS Number | 210110-90-0 |
| Molecular Formula | C₁₀H₂₂ClNO₄[7] |
| Molecular Weight | 255.74 g/mol |
Physicochemical Data
The following table summarizes key physicochemical properties of Miglustat and its hydrochloride salt.
| Property | Value | Source |
| Melting Point | 169-172 °C (Miglustat base) | [1] |
| logP | -0.6 (Miglustat base) | [1] |
| Appearance | Crystalline solid | [8] |
Solubility Profile
This compound exhibits solubility in various solvents, a critical factor for formulation and experimental design.
| Solvent | Solubility |
| Water | Soluble to 75 mM; ≥ 34 mg/mL (132.95 mM)[6][7] |
| DMSO | Soluble to 75 mM; 65 mg/mL (254.16 mM) (requires ultrasound)[6][7] |
| PBS | 100 mg/mL (391.02 mM) (requires ultrasound)[7][9] |
Note: For DMSO, it is noted that the hygroscopic nature of the solvent can significantly impact solubility; newly opened DMSO is recommended.[6]
Caption: Chemical structure of this compound.
Stability and Storage
Proper storage and handling are paramount to maintaining the integrity of this compound powder.
Recommended Storage
For long-term stability, the powder should be stored under controlled conditions.
-
Temperature: Desiccate at -20°C.[8]
-
Container: Keep container tightly sealed in a cool, well-ventilated area.[10][11] The compound is noted to be hygroscopic.[12]
Stock solutions in solvents should be stored at -80°C for up to 6 months or -20°C for up to 1 month, preferably under a nitrogen atmosphere.[6][7]
Chemical Stability
This compound is generally stable under recommended storage conditions.[10] A study on the stability of Miglustat in a flavored suspending excipient (InOrpha®) provides insights into its pH-dependent stability in an aqueous environment.[13]
-
Effect of pH: At a pH of approximately 7.3-7.6, suspensions of Miglustat (10 mg/mL and 20 mg/mL) changed color from yellow to brown within 9 to 14 days when stored at 2°C–8°C.[13][14][15]
-
Stable Conditions: In contrast, a 5 mg/mL suspension (pH ~6.5) and a pH-adjusted 20 mg/mL suspension (pH 4.4) remained yellow for at least 28 days under refrigeration.[13][14][15]
-
Degradation Products: Despite the color change at higher pH, no chemical degradates were detected by High-Performance Liquid Chromatography (HPLC) in any of the tested suspensions over the 28-day period.[13][15][16] This suggests the discoloration may be due to a process not resulting in major structural degradation detectable by the specific HPLC method used.
Incompatibilities
To prevent degradation or hazardous reactions, avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[10]
Mechanism of Action: Substrate Reduction Therapy
Miglustat is an inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids.[17][18] In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme responsible for breaking down these lipids leads to their harmful accumulation.[18] By inhibiting the synthesis of the precursor, Miglustat reduces the amount of substrate that accumulates, thereby alleviating the pathological effects.[4][18]
Caption: Mechanism of action of Miglustat as a substrate reduction therapy.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following methodologies are based on published stability studies.
Stability-Indicating HPLC Method
This method was used to assess the degradation of Miglustat in a suspension.[13]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Column: Waters X-Bridge Amide HPLC column (150 mm × 2.1 mm, 3.5 μm particle size).[13]
-
Mobile Phase: Isocratic mixture of 10% ammonium (B1175870) acetate (B1210297) buffer and 90% acetonitrile.[13]
-
Flow Rate: 0.8 mL/min.[13]
-
Column Temperature: 40°C.[13]
-
Autosampler Temperature: 20°C.[13]
-
Injection Volume: 10 μL.[13]
-
Sample Preparation: A 5 mL aliquot of the Miglustat suspension is diluted with 95 mL of the mobile phase to achieve a final concentration of 1 mg/mL. The resulting solution is filtered through a 0.45 μm PTFE syringe filter prior to injection.[13]
-
Method Validation: The method was validated for selectivity, linearity (R²=0.9999), repeatability (0.3% RSD), limit of detection (0.03% of method concentration), and limit of quantification (0.10% of method concentration).[13]
Caption: Experimental workflow for HPLC stability analysis of Miglustat.
Microbiological Challenge Test
This protocol was used to determine the antimicrobial properties of a Miglustat suspension.
-
Method Verification: The method was verified according to European Pharmacopoeia standards to ensure detection of <100 colony-forming units (cfu) was possible.[13]
-
Sample Preparation: 1 mL of the Miglustat suspension (20 mg/mL) was pipetted into 9 mL of sodium chloride-peptone buffer and vortexed.[13]
-
Inoculation: Samples were inoculated with ≤1×10² cfu/mL of seven different species of bacteria, yeast, and mold (one organism per sample).[13]
-
Evaluation: The growth of microorganisms was evaluated at specified time points (e.g., 14 and 28 days) using membrane filtration to determine any reduction or proliferation in microbial count.[13] The study found no proliferation of microorganisms over the 28-day period.[14][16]
References
- 1. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Miglustat [drugfuture.com]
- 3. Human Metabolome Database: Showing metabocard for Miglustat (HMDB0014563) [hmdb.ca]
- 4. Miglustat - Wikipedia [en.wikipedia.org]
- 5. This compound | Glycosylases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. One moment, please... [reactivi.ro]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. targetmol.com [targetmol.com]
- 12. biosynth.com [biosynth.com]
- 13. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Portico [access.portico.org]
- 18. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Miglustat Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat hydrochloride, an N-alkylated iminosugar, is a reversible competitive inhibitor of glucosylceramide synthase, a critical enzyme in the biosynthesis of most glycosphingolipids.[1] This mechanism, known as substrate reduction therapy, makes Miglustat a valuable tool for studying and treating glycosphingolipid storage disorders like Gaucher disease and Niemann-Pick disease type C.[1] Beyond its primary target, Miglustat has been observed to influence other cellular processes, including the TGF-β/Smad signaling pathway and autophagy.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, signaling pathways, and lipid storage.
Quantitative Data Summary
The inhibitory effects of this compound can vary depending on the cell line, treatment duration, and the specific assay employed. Below is a summary of reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Assay | IC50 Value | Treatment Duration | Reference |
| CuFi-1 | IL-8 mRNA expression | 2 µM | 1 hour pre-treatment, 4 hours co-treatment | [2] |
| Myeloid lineage cells (e.g., MDMΦ, HL60) | ER Glucosidase II inhibition | 16 µM | Not specified | [3] |
Note: It is highly recommended that researchers determine the IC50 value for their specific cell line and experimental conditions.
Signaling Pathways and Experimental Workflow
Glycosphingolipid Biosynthesis Pathway
Miglustat's primary mechanism of action is the inhibition of glucosylceramide synthase, which blocks the synthesis of downstream glycosphingolipids.
Caption: Miglustat inhibits Glucosylceramide Synthase.
TGF-β/Smad Signaling Pathway
Miglustat has been shown to suppress the TGF-β/Smad pathway, which is involved in fibrosis and cell proliferation.
Caption: Miglustat suppresses TGF-β/Smad signaling.
General Experimental Workflow
The following diagram outlines a general workflow for treating cells with this compound and subsequent analysis.
Caption: General workflow for Miglustat treatment.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of this compound and allows for the calculation of the IC50 value.[1]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and replace it with medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.[1]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for TGF-β/Smad Pathway
This protocol analyzes changes in protein expression in the TGF-β/Smad pathway following this compound treatment.[1]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Smad2, anti-Smad2, anti-α-SMA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.[1]
-
Sample Preparation: Denature the protein samples by boiling in Laemmli buffer.[1]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).[1]
Protocol 3: Filipin (B1216100) Staining for Unesterified Cholesterol
This protocol is used to visualize the accumulation of unesterified cholesterol in cultured cells, a key feature in some glycosphingolipid storage disorders.[2][4]
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Filipin III stock solution (e.g., 25 mg/mL in DMSO, stored at -20°C, protected from light)
-
1.5 mg/mL glycine (B1666218) in PBS (for quenching)
-
Fluorescence microscope with a UV filter set
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound as required for the experiment.
-
Washing: Gently wash the cells three times with PBS to remove the culture medium.[2]
-
Fixation: Fix the cells with 4% PFA in PBS for 1 hour at room temperature.[2]
-
Washing: Wash the cells three times with PBS.[2]
-
Quenching: Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench the paraformaldehyde.[2]
-
Staining: Prepare a working solution of Filipin III (e.g., 0.05 mg/mL in PBS). Stain the cells with the filipin working solution for 2 hours at room temperature, protected from light.[2]
-
Washing: Wash the cells three times with PBS to remove unbound filipin.[2]
-
Imaging: View the cells in PBS by fluorescence microscopy using a UV filter set (e.g., excitation ~340-380 nm, emission >430 nm). Be aware that filipin fluorescence photobleaches rapidly.[2]
Disclaimer
These protocols are intended for research use only and should be adapted and optimized for specific experimental needs. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for Preparing Miglustat Hydrochloride Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Miglustat hydrochloride is a potent, reversible inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids.[1][2][3] By inhibiting GCS, Miglustat effectively reduces the production of glucosylceramide, the precursor for a wide range of glycosphingolipids.[1][2] This mechanism of action, known as substrate reduction therapy, makes Miglustat a valuable tool for studying cellular processes involving glycosphingolipids and for the development of therapies for diseases characterized by glycosphingolipid accumulation, such as Gaucher disease and Niemann-Pick disease type C.[1][2]
These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro assays, ensuring accurate and reproducible experimental results.
Physicochemical and Solubility Data
Proper preparation of this compound stock solutions begins with an understanding of its physical and chemical properties.
| Property | Data |
| Molecular Formula | C₁₀H₂₁NO₄·HCl |
| Molecular Weight | 255.74 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility in Water | Soluble up to 75 mM.[4] |
| Solubility in DMSO | Soluble up to 75 mM.[4] |
| Storage of Solid | Desiccate at -20°C.[4] |
| Storage of Stock Solution | Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[5][6] |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free water (for aqueous stock solutions)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell culture media.
Calculation:
To prepare a 10 mM stock solution, the following calculation is used:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 255.74 g/mol x 1000 mg/g = 2.5574 mg
-
Step-by-Step Protocol:
-
Weighing: Accurately weigh out approximately 2.56 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube thoroughly to ensure complete dissolution of the powder. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]
Preparation of Working Solutions
For in vitro assays, the stock solution is further diluted in cell culture medium to achieve the desired final concentration.
Example Dilution:
To prepare a 100 µM working solution from a 10 mM stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(10 mM)(V₁) = (0.1 mM)(1 mL)
-
V₁ = 0.01 mL = 10 µL
-
-
Add 10 µL of the 10 mM this compound stock solution to 990 µL of cell culture medium to obtain a final volume of 1 mL with a concentration of 100 µM.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Application Examples and Recommended Concentrations
The optimal working concentration of this compound can vary depending on the cell type, assay duration, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Application/Assay | Cell Type | Typical Working Concentration Range |
| Inhibition of Glycosphingolipid Synthesis | Various | 5 - 50 µM[2] |
| Restoration of F508del-CFTR function | Cystic Fibrosis Bronchial Epithelial Cells | 200 µM[5][6] |
| Inhibition of ceramide-glucosyltransferase (rat testicular enzymes) | In vitro enzyme assay | IC₅₀ = 32 µM |
Signaling Pathway and Experimental Workflow
Glycosphingolipid Biosynthesis Pathway Inhibition by Miglustat
The following diagram illustrates the mechanism of action of Miglustat in the glycosphingolipid biosynthesis pathway.
Caption: Inhibition of Glucosylceramide Synthase by Miglustat.
Experimental Workflow for Preparing this compound Stock Solution
This diagram outlines the key steps for preparing a stock solution for in vitro experiments.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for Miglustat Dosage Calculation in Mouse Models of Tay-Sachs Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tay-Sachs disease is a devastating neurodegenerative lysosomal storage disorder caused by mutations in the HEXA gene, leading to a deficiency of the enzyme β-hexosaminidase A. This enzymatic defect results in the accumulation of GM2 ganglioside, primarily in the neurons of the central nervous system. Miglustat (N-butyldeoxynojirimycin), an inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in glycosphingolipid biosynthesis, has been investigated as a substrate reduction therapy for Tay-Sachs disease. By inhibiting the synthesis of glucosylceramide, Miglustat aims to reduce the production and subsequent accumulation of GM2 ganglioside.[1][2] These application notes provide detailed protocols for the dosage and administration of Miglustat to mouse models of Tay-Sachs disease, along with methods for evaluating its efficacy.
Quantitative Data Summary
The following tables summarize the reported dosages of Miglustat and their effects in mouse models of Tay-Sachs disease.
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| HexA knockout | 4800 mg/kg/day | Oral | Not Specified | Prevented GM2 storage in the brain. | [3] |
| Tay-Sachs (Hexa-/-) | 2400 mg/kg/day | In diet | From 3 weeks to 12 weeks of age | Prevented the accumulation of GM2 in the brain; reduced the number of storage neurons. | Platt et al., 1997 |
| Sandhoff (Hexb-/-) | 600 mg/kg/day | In food | From 25 days of age | Reduced GM2 levels in the liver. | [4] |
Signaling Pathway
The diagram below illustrates the GM2 ganglioside biosynthesis pathway and the mechanism of action of Miglustat.
Caption: GM2 Ganglioside Synthesis Pathway and Miglustat's Point of Inhibition.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of Miglustat in a Tay-Sachs mouse model.
Caption: Experimental Workflow for Miglustat Efficacy Testing.
Experimental Protocols
Preparation of Miglustat-Supplemented Rodent Diet
This protocol is adapted from methods for incorporating drugs into rodent chow.[5][6]
Materials:
-
Miglustat (N-butyldeoxynojirimycin) powder
-
Standard powdered rodent chow
-
Blender or food mixer
-
Water
-
Pellet press (optional)
-
Drying oven
Procedure:
-
Calculate the required amount of Miglustat based on the desired dosage (e.g., 2400 mg/kg/day) and the average daily food consumption of the mice.
-
Thoroughly mix the calculated amount of Miglustat powder with a small portion of the powdered chow in a blender.
-
Gradually add the remaining powdered chow to the blender and continue mixing until a homogenous mixture is achieved.
-
Slowly add a small amount of water to the mixture to form a thick paste.
-
If a pellet press is available, press the paste into pellets.
-
If a pellet press is not available, the paste can be spread into a thin layer on a baking sheet.
-
Dry the pellets or the paste in a drying oven at a low temperature (e.g., 40-50°C) until they are hard and dry.
-
Store the medicated chow in a cool, dry place.
Ganglioside Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol is based on established methods for brain ganglioside analysis.[7][8][9]
Materials:
-
Mouse brain tissue
-
Methanol
-
0.25% KCl solution
-
High-performance TLC plates (silica gel 60)
-
Developing chamber
-
Resorcinol (B1680541) reagent
-
Heating plate or oven
Procedure:
-
Lipid Extraction:
-
Homogenize a known weight of brain tissue in a chloroform:methanol (1:1, v/v) solution.
-
Centrifuge the homogenate and collect the supernatant.
-
Add chloroform and 0.25% KCl to the supernatant to achieve a final ratio of chloroform:methanol:water of 2:1:0.6.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the upper aqueous phase containing the gangliosides.
-
-
Thin-Layer Chromatography:
-
Spot the extracted gangliosides onto a pre-activated high-performance TLC plate.
-
Develop the TLC plate in a chamber containing a solvent system of chloroform:methanol:0.25% KCl (e.g., 60:35:8, v/v/v).
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate and allow it to air dry.
-
-
Visualization:
-
Spray the dried plate with resorcinol reagent.
-
Heat the plate at 110°C for 15 minutes.
-
Gangliosides will appear as purple-blue bands.
-
Quantify the bands using densitometry and compare with known standards.
-
Immunohistochemistry for GM2 Ganglioside
This protocol outlines the staining of brain sections to visualize GM2 accumulation.[1][10][11]
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Anti-GM2 ganglioside antibody
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope slides
-
Blocking solution (e.g., normal goat serum)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections or thaw frozen sections.
-
Perform antigen retrieval if necessary (for paraffin (B1166041) sections).
-
Block non-specific binding sites with a blocking solution for 1 hour.
-
Incubate the sections with the primary anti-GM2 antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the ABC reagent for 30 minutes.
-
Wash with PBS.
-
Develop the color reaction with the DAB substrate.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
Dehydrate, clear, and mount the sections.
-
Examine the sections under a light microscope to assess the extent and localization of GM2 ganglioside accumulation.
Electron Microscopy of Brain Tissue
This protocol is for the ultrastructural analysis of neuronal storage bodies.[12][13]
Materials:
-
Mouse brain tissue
-
Glutaraldehyde (B144438) and paraformaldehyde fixative solution
-
Osmium tetroxide
-
Uranyl acetate (B1210297)
-
Lead citrate
-
Epoxy resin
-
Ultramicrotome
-
Transmission electron microscope (TEM)
Procedure:
-
Perfuse the mouse with a fixative solution containing glutaraldehyde and paraformaldehyde.
-
Dissect the brain and cut it into small blocks.
-
Post-fix the blocks in osmium tetroxide.
-
Dehydrate the blocks in a graded series of ethanol.
-
Infiltrate and embed the blocks in epoxy resin.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope to identify and characterize the ultrastructure of lysosomal storage bodies in neurons.
Conclusion
These application notes and protocols provide a comprehensive framework for conducting preclinical studies to evaluate the efficacy of Miglustat in mouse models of Tay-Sachs disease. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for the development of potential therapeutic strategies for this devastating neurodegenerative disorder.
References
- 1. protocols.io [protocols.io]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. biorxiv.org [biorxiv.org]
- 5. N -butyldeoxynojirimycin reduces growth and ganglioside content of experimental mouse brain tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-butyldeoxynojirimycin causes weight loss as a result of appetite suppression in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin layer chromatography of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 10. Elevation of GM2 ganglioside during ethanol-induced apoptotic neurodegeneration in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 12. Quantitative analyses of the ultrastructural features of dopaminergic axon terminals. Protocol #1: Tissue ... [protocols.io]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Glycosphingolipid Trafficking in Fibroblasts Using Miglustat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosphingolipids (GSLs) are integral components of the plasma membrane, playing crucial roles in cell signaling, recognition, and membrane stability. Aberrant GSL metabolism and trafficking are implicated in a variety of lysosomal storage disorders (LSDs), such as Niemann-Pick disease type C (NPC) and Gaucher disease. Miglustat, an inhibitor of glucosylceramide synthase, the enzyme catalyzing the first committed step in GSL biosynthesis, serves as a valuable tool for "substrate reduction therapy" by decreasing the production of GSLs.[1][2][3][] These application notes provide detailed protocols for utilizing Miglustat to study GSL trafficking in fibroblast cell culture models, a key system for investigating the pathophysiology of LSDs and for the preclinical evaluation of therapeutic strategies. By employing fluorescently labeled GSL analogs, researchers can visualize and quantify the effects of Miglustat on GSL internalization, sorting, and delivery to various intracellular compartments.
Principle of the Method
The experimental approach involves the treatment of cultured fibroblasts with Miglustat to inhibit GSL synthesis, followed by the introduction of a fluorescent GSL analog, such as BODIPY-Lactosylceramide (LacCer), to monitor its intracellular trafficking. The trafficking of the fluorescent analog is then visualized and quantified using fluorescence microscopy. This allows for a direct assessment of how reducing the overall GSL load with Miglustat affects the dynamics of GSL transport pathways. In fibroblasts derived from patients with certain LSDs, this method can be used to determine if Miglustat can correct defects in GSL trafficking and reduce lysosomal accumulation.[5][6]
Data Presentation
The following tables summarize the quantitative effects of Miglustat treatment on various cellular parameters in human fibroblasts, providing a clear comparison of the outcomes.
Table 1: Effect of Miglustat on Lysosomal Volume in DHDDS Patient Fibroblasts [6]
| Cell Line | Treatment | Mean LysoTracker Spot Area per Cell (Arbitrary Units ± SEM) | Fold Change vs. Untreated WT |
| Wild-Type (WT) | Untreated | 100 ± 5 | 1.0 |
| DHDDS P1 | Untreated | 170 ± 10 | 1.7 |
| DHDDS P1 | 50 µM Miglustat (14 days) | 120 ± 8 | 1.2 |
| DHDDS P2 | Untreated | 165 ± 9 | 1.65 |
| DHDDS P2 | 50 µM Miglustat (14 days) | 115 ± 7 | 1.15 |
| DHDDS P3 | Untreated | 175 ± 11 | 1.75 |
| DHDDS P3 | 50 µM Miglustat (14 days) | 125 ± 9 | 1.25 |
| DHDDS P4 | Untreated | 180 ± 12 | 1.8 |
| DHDDS P4 | 50 µM Miglustat (14 days) | 130 ± 10 | 1.3 |
Table 2: Effect of Miglustat on Ganglioside GM1 Accumulation in DHDDS Patient Fibroblasts [6]
| Cell Line | Treatment | Mean CtxB Spot Count per Cell (Arbitrary Units ± SEM) | Fold Change vs. Untreated WT |
| Wild-Type (WT) | Untreated | 50 ± 4 | 1.0 |
| DHDDS P1 | Untreated | 150 ± 12 | 3.0 |
| DHDDS P1 | 50 µM Miglustat (14 days) | 75 ± 6 | 1.5 |
| DHDDS P2 | Untreated | 145 ± 11 | 2.9 |
| DHDDS P2 | 50 µM Miglustat (14 days) | 70 ± 5 | 1.4 |
| DHDDS P3 | Untreated | 155 ± 13 | 3.1 |
| DHDDS P3 | 50 µM Miglustat (14 days) | 80 ± 7 | 1.6 |
| DHDDS P4 | Untreated | 160 ± 14 | 3.2 |
| DHDDS P4 | 50 µM Miglustat (14 days) | 85 ± 8 | 1.7 |
Experimental Protocols
Protocol 1: Culturing and Treatment of Fibroblasts with Miglustat
This protocol details the standard procedures for culturing human fibroblasts and treating them with Miglustat.
Materials:
-
Human fibroblast cell line (e.g., primary dermal fibroblasts)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 50 units/mL penicillin, and 50 µg/mL streptomycin.[7]
-
Miglustat powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile tissue culture flasks, plates, and consumables
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Culture:
-
Culture fibroblasts in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[8]
-
Passage the cells when they reach 70-80% confluency. For experiments, seed cells onto glass-bottom dishes or coverslips suitable for microscopy.
-
-
Preparation of Miglustat Stock Solution:
-
Prepare a 10 mM stock solution of Miglustat in sterile DMSO.[9]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Miglustat Treatment:
-
Prepare the desired final concentration of Miglustat (e.g., 50 µM) by diluting the stock solution in complete cell culture medium.[6]
-
Include a vehicle control by adding the same volume of DMSO to the medium as used for the Miglustat treatment.
-
Remove the existing medium from the cells and replace it with the Miglustat-containing or vehicle control medium.
-
Incubate the cells for the desired treatment period (e.g., 14 days), changing the medium with fresh Miglustat or vehicle every 2-3 days.[6]
-
Protocol 2: Live-Cell Imaging of Glycosphingolipid Trafficking using BODIPY-Lactosylceramide
This protocol describes the use of a fluorescent GSL analog to visualize its trafficking in Miglustat-treated and control fibroblasts.
Materials:
-
Miglustat-treated and vehicle-treated fibroblasts on glass-bottom dishes
-
BODIPY-Lactosylceramide (BODIPY-LacCer)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hoechst 33342 or another suitable nuclear stain (optional)
-
LysoTracker Red or another suitable lysosomal stain (optional)
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and appropriate filter sets for BODIPY, Hoechst, and LysoTracker.
Procedure:
-
Preparation of BODIPY-LacCer Labeling Solution:
-
Prepare a 1 mM stock solution of BODIPY-LacCer in DMSO.
-
On the day of the experiment, prepare a 2 µM working solution of BODIPY-LacCer in serum-free DMEM. To facilitate its delivery to the cells, complex the BODIPY-LacCer with fatty acid-free BSA at a 1:1 molar ratio.
-
-
Labeling of Cells:
-
Wash the Miglustat-treated and control cells twice with warm PBS.
-
Incubate the cells with the 2 µM BODIPY-LacCer labeling solution at 37°C for 15-30 minutes in the dark.[]
-
-
Initiation of Trafficking (Pulse-Chase):
-
To specifically track the internalized pool of BODIPY-LacCer, perform a "pulse" by incubating the cells with the labeling solution at 4°C for 30 minutes. This allows the fluorescent lipid to bind to the plasma membrane without significant internalization.[10]
-
Wash the cells three times with cold PBS to remove unbound BODIPY-LacCer.
-
Initiate the "chase" by adding pre-warmed live-cell imaging medium and transferring the dish to the microscope stage heated to 37°C.
-
-
Live-Cell Imaging:
-
Immediately begin acquiring images at different time points (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the trafficking of BODIPY-LacCer from the plasma membrane to intracellular compartments.
-
If desired, co-stain with Hoechst 33342 to visualize the nucleus and LysoTracker Red to identify lysosomes.
-
Acquire images using appropriate filter sets and exposure times to minimize phototoxicity.[11]
-
-
Data Analysis and Quantification:
-
Analyze the acquired images using image analysis software (e.g., ImageJ/Fiji).
-
Quantify the fluorescence intensity of BODIPY-LacCer in different cellular regions (e.g., perinuclear region, lysosomes) over time.
-
Co-localization analysis can be performed to determine the extent to which BODIPY-LacCer accumulates in lysosomes (co-localization with LysoTracker).
-
Compare the trafficking kinetics and subcellular distribution of BODIPY-LacCer between Miglustat-treated and control cells.
-
Visualizations
Caption: Mechanism of action of Miglustat in inhibiting glycosphingolipid synthesis.
Caption: Experimental workflow for studying GSL trafficking with Miglustat.
Caption: Logical relationship of Miglustat's effects on GSL pathways.
References
- 1. Miglustat Improves Purkinje Cell Survival and Alters Microglial Phenotype in Feline Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. encodeproject.org [encodeproject.org]
- 8. fibroblast.org [fibroblast.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Miglustat in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Miglustat (B1677133) (N-butyldeoxynojirimycin) is an N-alkylated iminosugar that acts as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase. This enzyme is critical in the biosynthesis of most glycosphingolipids.[1] Miglustat is approved for the treatment of mild to moderate type 1 Gaucher disease and Niemann-Pick disease type C.[1] Given its therapeutic importance, a reliable and accurate method for the quantification of Miglustat in biological matrices is essential for pharmacokinetic and toxicokinetic studies.[1] This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Miglustat in human plasma. The method employs a simple protein precipitation step for sample preparation, making it suitable for high-throughput analysis.
Mechanism of Action
Miglustat functions as a substrate reduction therapy. In Gaucher disease type 1, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide.[2] Miglustat inhibits glucosylceramide synthase, the enzyme responsible for the initial step in the synthesis of glucosylceramide, thereby reducing its production and accumulation in cells and tissues.[2]
Experimental Protocol
Materials and Reagents
-
Miglustat reference standard
-
Miglitol or Miglustat-d9 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) Acetate (ACS grade)
-
Water (HPLC grade)
-
Human Plasma (with anticoagulant)
Sample Preparation
A protein precipitation method is utilized for the extraction of Miglustat from human plasma.[1][3]
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of Miglitol or Miglustat-d9 in 50:50 acetonitrile:water).[1]
-
Add 300 µL of cold acetonitrile/methanol (75/25, v/v) to the plasma sample.[3]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
HPLC Conditions
| Parameter | Method 1 | Method 2 |
| Column | Atlantis HILIC (3 µm, 150 mm x 2.1 mm)[3] | Gemini C18 (5 µm, 50 mm x 2.1 mm)[4][5] |
| Mobile Phase | Acetonitrile/Water/Ammonium Acetate Buffer (75/10/15, v/v/v)[3] | Methanol and Water, both containing 0.01% of a 25% ammonium hydroxide (B78521) solution[4][5] |
| Flow Rate | 230 µL/min[3] | 600 µL/min[4][5] |
| Column Temp. | Ambient | Not specified |
| Injection Vol. | 10 µL | Not specified |
| Mode | Isocratic[3] | Binary Gradient[4][5] |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[3][4] |
| Polarity | Positive |
| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[1][3] |
| SRM Transitions | Miglustat: m/z 220 -> 158[3][4] Miglitol (IS): m/z 208 -> 146[3] N-(n-nonyl)deoxynojirimycin (IS): m/z 290.1 -> 228.0[4] |
Method Validation Parameters
The following tables summarize the validation parameters from published methods.
Linearity
| Biological Matrix | Linearity Range (ng/mL) |
| Human Plasma | 125 - 2500[3] |
| Human Plasma | 10 - 10,000[4][5] |
| Cerebrospinal Fluid (CSF) | 50 - 1000[3] |
Precision and Accuracy
| Biological Matrix | Parameter | Value |
| Human Plasma & CSF | Within-run Precision | < 6%[3] |
| Human Plasma & CSF | Between-run Precision | < 6.5%[3] |
| Human Plasma & CSF | Accuracy | 98 - 106.5%[3] |
| Human Plasma | Intra-day Precision (CV) | ≤ 13.5%[4][5] |
| Human Plasma | Accuracy | 93.6 - 100.0%[4][5] |
| Mouse Plasma | Intra-day Precision (CV) | ≤ 14.1%[4][5] |
| Mouse Plasma | Intra- and Inter-day Accuracy | 84.5 - 107.2% and 90.9 - 104.0%[4][5] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of Miglustat in human plasma. The simple sample preparation procedure and high-throughput capability make it well-suited for pharmacokinetic studies and therapeutic drug monitoring. The validation data demonstrates that the method is accurate and precise over a clinically relevant concentration range.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 3. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Miglustat in Combination with Enzyme Replacement Therapy (ERT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for conducting in vivo efficacy studies of Miglustat in combination with Enzyme Replacement Therapy (ERT) for various lysosomal storage disorders (LSDs). Miglustat, an iminosugar, functions through a dual mechanism of action: as a substrate reduction therapy (SRT) by inhibiting glucosylceramide synthase, and as a pharmacological chaperone (PC) for specific lysosomal enzymes.[1][2] The combination of Miglustat with ERT presents a promising therapeutic strategy to enhance treatment efficacy by addressing the limitations of each monotherapy. ERT provides a functional enzyme to degrade accumulated substrates, while Miglustat can reduce the overall substrate burden and, in some cases, stabilize the infused recombinant enzyme, potentially leading to synergistic or additive therapeutic effects.[1][2]
These guidelines are intended to assist researchers in designing and executing robust preclinical and clinical studies to evaluate this combination therapy.
Rationale for Combination Therapy
The primary rationale for combining Miglustat with ERT is to achieve a more comprehensive therapeutic effect than either treatment alone.
-
Substrate Reduction: Miglustat reduces the rate of synthesis of glycosphingolipids, thereby decreasing the amount of substrate that accumulates in lysosomes. This can alleviate the cellular pathology and is particularly beneficial in LSDs where ERT has limited efficacy in certain tissues or cell types.[3]
-
Pharmacological Chaperone Activity: In specific LSDs like Pompe disease, Miglustat can act as a pharmacological chaperone, binding to and stabilizing the recombinant enzyme used in ERT. This stabilization can improve the pharmacokinetic and pharmacodynamic properties of the enzyme, leading to enhanced cellular uptake and lysosomal targeting.[4][5][6]
-
Potential for Synergy: The complementary mechanisms of action—reducing substrate synthesis and enhancing enzyme activity—create the potential for synergistic or additive effects, leading to improved clinical outcomes.[1][2]
Preclinical In Vivo Efficacy Studies
Preclinical studies in animal models of LSDs are crucial for establishing the proof-of-concept and optimizing the dosing regimens for combination therapy before moving to clinical trials.
Table 1: Summary of Quantitative Data from Preclinical In Vivo Studies
| Disease Model | Animal Model | Treatment Groups | Key Efficacy Endpoints | Results | Citation |
| Pompe Disease | Gaa-KO Mice | 1. Alglucosidase alfa (ERT) 2. ATB200 (next-gen ERT) + Miglustat | - Glycogen (B147801) reduction in quadriceps and diaphragm - Reduction of autophagic buildup - Improvement in muscle function | ATB200 + Miglustat was significantly more potent in reducing glycogen and autophagic buildup, and improving muscle function compared to ERT alone. Glycogen reduction in quadriceps was 73% with the combination vs. 28% with ERT alone. | [4][5][6] |
| Fabry Disease | Fabry Mouse Model | 1. ERT 2. Eliglustat Tartrate (SRT) 3. ERT + SRT | - Reduction of globotriaosylceramide (GL-3) in kidney, heart, and liver | Combination therapy provided the most complete clearance of GL-3 from all tissues. SRT was more effective in the kidney, while ERT was more effective in the heart and liver. The combination was additive and complementary. | [7] |
| Sandhoff Disease | Sandhoff Disease Mice | 1. Bone Marrow Transplantation (BMT) 2. N-butyldeoxynojirimycin (NB-DNJ/Miglustat) 3. BMT + NB-DNJ | - Survival rate | Mice treated with the combination of BMT and NB-DNJ survived significantly longer than those treated with either therapy alone. A 13-25% synergistic effect on survival was observed. | [8] |
| Niemann-Pick Type C | Npc1-/- Mice | 1. Miglustat 2. Allopregnanolone + Cyclodextrin 3. Combination Therapy (Miglustat + Allopregnanolone + Cyclodextrin) | - Motor function - Lifespan - Cerebellar neurodegeneration | Combination therapy, including Miglustat, delayed disease onset, reduced intraneuronal lipid storage and cerebellar neurodegeneration, and improved motor function. | [9][10] |
Experimental Protocol: In Vivo Efficacy in a Pompe Disease Mouse Model
This protocol is based on studies evaluating a next-generation ERT (ATB200) in combination with Miglustat in a Gaa-knockout (Gaa-KO) mouse model.[4][5][6]
1. Animal Model:
-
Gaa-KO mice, which lack the acid α-glucosidase (GAA) enzyme.
2. Treatment Groups:
-
Group 1: Vehicle control (saline)
-
Group 2: Alglucosidase alfa (standard ERT) at 20 mg/kg, administered biweekly via intravenous (IV) injection.
-
Group 3: ATB200 (next-generation ERT) at 20 mg/kg (IV) in combination with Miglustat at 10 mg/kg, administered orally 30 minutes prior to ERT infusion, biweekly.
3. Dosing and Administration:
-
ERT is administered via tail vein injection.
-
Miglustat is administered via oral gavage.
-
Treatment duration: 4 weeks (2 biweekly administrations).
4. Efficacy Endpoints and Assessment:
-
Glycogen Content:
-
Tissue collection: Quadriceps, diaphragm, and heart.
-
Analysis: Homogenize tissues and measure glycogen content using a colorimetric assay.
-
-
Autophagy Markers:
-
Western blot analysis of muscle tissue lysates for LC3-II/LC3-I ratio and p62 levels.
-
-
Muscle Function:
-
Rotarod test to assess motor coordination and endurance.
-
Grip strength test.
-
5. Data Analysis:
-
Statistical analysis using ANOVA followed by post-hoc tests to compare treatment groups.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Improved efficacy of a next-generation ERT in murine Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Enzyme Replacement Therapy with Cipaglucosidase Alfa/Miglustat in Infantile Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate Reduction Augments the Efficacy of Enzyme Therapy in a Mouse Model of Fabry Disease | PLOS One [journals.plos.org]
- 8. Enhanced survival in Sandhoff disease mice receiving a combination of substrate deprivation therapy and bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic Treatment Assigned for Niemann Pick Type C1 Disease Partly Changes Behavioral Traits in Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Miglustat's Effect on Saccadic Eye Movements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat is an oral substrate reduction therapy approved for the treatment of Niemann-Pick type C (NPC) disease, a rare neurodegenerative disorder characterized by the accumulation of glycosphingolipids in various tissues, including the brain.[1][2][3] One of the key neurological manifestations of NPC is a progressive supranuclear gaze palsy, which significantly impacts saccadic eye movements.[4][5] Saccadic eye movements, the rapid, voluntary shifts of gaze from one point of fixation to another, are crucial for visual exploration and interaction with the environment. Their impairment in NPC serves as a critical biomarker for disease progression and a quantifiable outcome measure for therapeutic interventions.[4][6]
These application notes provide a detailed protocol for assessing the effect of Miglustat on saccadic eye movements in a clinical or research setting. The protocol is based on standardized methodologies to ensure reproducibility and accuracy of the collected data.
Mechanism of Action of Miglustat in Niemann-Pick Type C Disease
Miglustat's primary mechanism of action is the reversible inhibition of glucosylceramide synthase, a key enzyme in the biosynthesis pathway of most glycosphingolipids.[2] In NPC, genetic mutations lead to impaired intracellular lipid trafficking and the subsequent accumulation of these lipids within lysosomes.[2][7] By inhibiting glucosylceramide synthase, Miglustat reduces the rate of glycosphingolipid synthesis, thereby lessening the substrate load on the defective lysosomal system.[2][3] This reduction in lipid accumulation is believed to alleviate cellular dysfunction and slow the progression of neurological symptoms.[2][7]
Caption: Proposed mechanism of Miglustat on neuronal function.
Experimental Protocol: Assessing Saccadic Eye Movements
This protocol is adapted from the standardized "Demonstrate Eye Movement Networks with Saccades" (DEMoNS) protocol and other published methodologies for assessing saccadic eye movements in clinical trials.[8]
Participant Preparation and Setup
-
Inclusion/Exclusion Criteria: Define clear criteria for participant selection, including a confirmed diagnosis of NPC and age range. Exclude participants with confounding ophthalmological or neurological conditions.
-
Informed Consent: Obtain written informed consent from all participants or their legal guardians.
-
Environment: Conduct the assessment in a quiet, dimly lit room to minimize distractions.
-
Positioning: Seat the participant comfortably in a chair with their head stabilized using a chin and forehead rest to prevent head movements.[1]
-
Equipment: Utilize a high-resolution, non-invasive eye-tracking system, such as an infrared video-oculography (VOG) or infrared reflectance eye tracker. The system should have a sampling rate of at least 500 Hz.
-
Calibration: Perform a 9-point calibration of the eye-tracking system for each participant before starting the assessment. Verify the calibration accuracy and repeat if necessary.
Saccadic Assessment Tasks
Present the following tasks in a fixed order to ensure consistency across all participants and sessions.
-
Objective: To assess reflexive saccades.
-
Procedure:
-
A central fixation target appears on the screen. The participant is instructed to fixate on this target.
-
After a random duration (1.5-2.5 seconds), the central target disappears, and a peripheral target appears at a horizontal or vertical location (e.g., ±10° and ±20° of visual angle).
-
The participant is instructed to look at the new target as quickly and accurately as possible.
-
Present a minimum of 40 trials with randomized target locations.
-
-
Objective: To assess voluntary saccadic control and inhibition of reflexive saccades.
-
Procedure:
-
A central fixation target appears.
-
A peripheral target appears, similar to the pro-saccade task.
-
The participant is instructed not to look at the peripheral target but to look at the mirror-image location on the opposite side of the screen.
-
Present a minimum of 40 trials with randomized target locations.
-
-
Objective: To assess the generation of voluntary saccades.
-
Procedure:
-
Two stationary targets appear on the screen at a fixed horizontal distance (e.g., ±15°).
-
The participant is instructed to look back and forth between the two targets as quickly and as many times as possible within a set duration (e.g., 30 seconds).
-
Data Analysis
Analyze the recorded eye movement data to extract the following key saccadic parameters:
-
Saccadic Latency (ms): The time interval between the appearance of the peripheral target and the initiation of the saccadic eye movement.
-
Saccadic Velocity (°/s): The peak speed of the eye during the saccade. Often reported as the slope of the main sequence (peak velocity vs. amplitude), also known as HSEM-alpha (Horizontal Saccadic Eye Movement velocity).[9]
-
Saccadic Gain: The ratio of the saccadic amplitude to the target amplitude. A gain of 1 indicates a perfectly accurate saccade.
-
Anti-saccade Error Rate (%): The percentage of trials in the anti-saccade task where the participant incorrectly looks at the target instead of the mirror location.
-
Self-paced Saccade Count: The number of saccades completed within the given time in the self-paced saccade task.
References
- 1. Miglustat for treatment of Niemann-Pick C disease: a randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iminosugar-based inhibitors of glucosylceramide synthase prolong survival but paradoxically increase brain glucosylceramide levels in Niemann-Pick C mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niemann–Pick type C pathogenesis and treatment: from statins to sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saccadic Eye Movement Characteristics in Adult Niemann-Pick Type C Disease: Relationships with Disease Severity and Brain Structural Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saccades in adult Niemann-Pick disease type C reflect frontal, brainstem, and biochemical deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saccadic eye movement characteristics in adult Niemann-Pick Type C disease: relationships with disease severity and brain structural measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of GM3 Synthase Attenuates Neuropathology of Niemann-Pick Disease Type C by Affecting Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A standardized protocol for quantification of saccadic eye movements: DEMoNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Miglustat Treatment in F508del-CFTR Function Rescue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of miglustat (B1677133) (N-butyldeoxynojirimycin) as a pharmacological chaperone to rescue the function of the F508del mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Detailed protocols for key experiments are included to facilitate research in this area.
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene. The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation.[1] This results in a reduced quantity of functional CFTR channels at the cell surface, leading to defective ion transport across epithelial cells.
Miglustat, an alpha-1,2-glucosidase inhibitor, has been investigated as a potential therapeutic agent for CF.[2] It acts as a pharmacological chaperone by interfering with the interaction between the misfolded F508del-CFTR and the ER chaperone protein, calnexin.[2][3] This interference allows a fraction of the F508del-CFTR protein to escape the ER quality control machinery, traffic to the cell membrane, and exhibit partial channel function.[2][4] While preclinical studies have shown promise, clinical trial results have been mixed.[5][6]
Mechanism of Action: F508del-CFTR Processing and Miglustat Intervention
The F508del mutation disrupts the proper folding of the CFTR protein, leading to its recognition by the ER quality control system. A key component of this system is the chaperone protein calnexin, which binds to N-linked glycans on nascent polypeptides. In the case of F508del-CFTR, this interaction is prolonged, preventing its exit from the ER and targeting it for proteasomal degradation.
Miglustat, by inhibiting alpha-1,2-glucosidase, an enzyme involved in the processing of N-linked glycans, alters the structure of these glycans on the F508del-CFTR protein. This modification is thought to reduce the affinity of the mutant CFTR for calnexin, thereby facilitating its release from the ER and subsequent trafficking to the Golgi apparatus and the plasma membrane.
Quantitative Data Summary
The following tables summarize the quantitative effects of miglustat on F508del-CFTR rescue from various studies.
Table 1: In Vitro Efficacy of Miglustat
| Cell Line | Miglustat Concentration | Outcome Measure | Result | Reference |
| CF15 | 100 µM | F508del-CFTR activity (Iodide efflux) | Increase in activity | [3] |
| CF15 | 100 µM | F508del-CFTR/Calnexin interaction | Time-dependent decrease | [3] |
| Human respiratory cells (homozygous F508del) | Low concentrations | Diseased phenotype | Progressive, sustained, and reversible correction | [6] |
| CF15 | Not specified | Amiloride-sensitive Isc | Increase from 0.18 to 8.3 µA/cm² | [7] |
Table 2: In Vivo Efficacy of Miglustat in F508del Mice
| Treatment | Dose | Outcome Measure | Result | Reference |
| Nasal instillation | 50 pmol | Sodium and chloride transepithelial transport | Normalization | [8] |
Table 3: Clinical Trial Data for Miglustat in F508del Homozygous Patients
| Study Design | Dose | Primary Endpoint | Result | Reference |
| Randomized, double-blind, placebo-controlled, crossover | 200 mg t.i.d. for 8 days | Change in total chloride secretion (Nasal Potential Difference) | No statistically significant change | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of miglustat in rescuing F508del-CFTR function are provided below.
Protocol 1: Western Blotting for CFTR Protein Expression
This protocol is used to determine the maturation status of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. An increase in the Band C to Band B ratio indicates successful trafficking.
Materials:
-
CFBE41o- cells stably expressing F508del-CFTR
-
Miglustat (or other test compounds)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-CFTR (e.g., clone 596), anti-Na+/K+-ATPase (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment: Plate CFBE41o- cells and grow to confluence. Treat cells with the desired concentration of miglustat or vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
-
Analysis: Quantify the intensity of Band B and Band C. Calculate the C/(B+C) ratio to determine the maturation efficiency.
Protocol 2: Iodide Efflux Assay for CFTR Channel Function
This assay measures the function of CFTR as a chloride channel by monitoring the efflux of iodide ions from the cells.
Materials:
-
CFBE41o- cells expressing F508del-CFTR grown on 96-well plates
-
Loading buffer: 137 mM NaCl, 4.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4, with 10 mM NaI
-
Efflux buffer: 137 mM NaCl, 4.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
-
Forskolin (B1673556) and Genistein (B1671435) (CFTR activators)
-
Iodide-sensitive electrode or a fluorescent indicator (e.g., YFP-H148Q/I152L)
Procedure:
-
Cell Treatment: Treat cells with miglustat or vehicle for 24 hours.
-
Iodide Loading: Incubate cells with loading buffer for 1 hour at 37°C.
-
Initiate Efflux:
-
Remove the loading buffer and wash the cells with efflux buffer.
-
Add efflux buffer to the wells.
-
-
Measure Iodide Efflux:
-
At timed intervals, collect aliquots of the efflux buffer.
-
Measure the iodide concentration in the aliquots using an iodide-sensitive electrode or monitor the change in fluorescence of the YFP indicator.
-
-
Stimulation: After establishing a baseline efflux rate, add a cocktail of forskolin and genistein to activate CFTR-mediated iodide efflux.
-
Analysis: Calculate the rate of iodide efflux before and after stimulation. A higher rate of efflux in miglustat-treated cells indicates functional rescue of F508del-CFTR.
Protocol 3: Ussing Chamber Short-Circuit Current (Isc) Measurement
This is the gold-standard electrophysiological technique to measure ion transport across an epithelial monolayer.
Materials:
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells from CF patients) grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Ringer's solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (adenylyl cyclase activator)
-
Genistein (CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
Procedure:
-
Cell Culture and Treatment: Culture primary HBE cells at an air-liquid interface until fully differentiated. Treat with miglustat for 24-48 hours.
-
Mounting in Ussing Chamber: Mount the permeable supports in the Ussing chamber, with Ringer's solution bathing both the apical and basolateral sides.
-
Measurement of Isc:
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Sequentially add the following drugs to the appropriate chambers and record the change in Isc:
-
Amiloride (apical): To inhibit sodium absorption through ENaC.
-
Forskolin and Genistein (apical and basolateral): To activate CFTR-mediated chloride secretion.
-
CFTRinh-172 (apical): To confirm that the observed current is CFTR-dependent.
-
-
-
Analysis: Calculate the change in Isc (ΔIsc) in response to each drug. A larger forskolin/genistein-stimulated, CFTRinh-172-inhibited Isc in miglustat-treated cells indicates functional rescue.
Conclusion
Miglustat has been demonstrated to act as a pharmacological chaperone that can partially rescue the trafficking and function of F508del-CFTR in preclinical models. However, its clinical efficacy remains to be definitively established. The protocols and data presented here provide a framework for researchers to further investigate the potential of miglustat and other corrector molecules for the treatment of cystic fibrosis. Further studies are warranted to explore combination therapies and to better understand the disconnect between in vitro and in vivo results.
References
- 1. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rescue of functional delF508-CFTR channels in cystic fibrosis epithelial cells by the alpha-glucosidase inhibitor miglustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A randomized placebo-controlled trial of miglustat in cystic fibrosis based on nasal potential difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. atsjournals.org [atsjournals.org]
Application Notes and Protocols for the Use of Miglustat in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Miglustat in preclinical studies of various neurodegenerative disease models. This document includes a summary of its mechanism of action, key applications with supporting quantitative data, and detailed experimental protocols for its use in both in vivo and in vitro models.
Introduction to Miglustat
Miglustat is a small iminosugar molecule that acts as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase (GCS).[1] GCS is a critical enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, Miglustat effectively reduces the production of glucosylceramide and its downstream metabolites, which accumulate in several lysosomal storage disorders with neurological manifestations. This mechanism is known as substrate reduction therapy (SRT). A key feature of Miglustat is its ability to cross the blood-brain barrier, making it a valuable tool for investigating and potentially treating the neurological symptoms of these diseases.[2][3][4]
Mechanism of Action
The primary mechanism of action of Miglustat is the inhibition of glucosylceramide synthase, leading to a reduction in the accumulation of glycosphingolipids in lysosomes.[1][2] This is particularly relevant in neurodegenerative diseases where the accumulation of these lipids contributes to cellular dysfunction and neuronal death.
Key Applications and Quantitative Data
Miglustat has been investigated in a range of neurodegenerative disease models, primarily those with a lysosomal storage component.
Niemann-Pick Disease Type C (NPC)
NPC is a neurovisceral lipid storage disorder characterized by the accumulation of cholesterol and glycosphingolipids.[3] Miglustat is an approved therapy for the progressive neurological manifestations of NPC.[3][4]
Quantitative Data from In Vivo NPC Mouse Models
| Parameter | Mouse Model | Treatment Details | Key Findings | Reference(s) |
| Lifespan | BALB/c NPC1-/- | Miglustat in chow | Increased lifespan | [1] |
| Neurological Function | BALB/c NPC1-/- | Miglustat in chow | Delayed onset of neurological symptoms | [1] |
| Glycosphingolipid Levels | BALB/c NPC1-/- | Miglustat in chow | Reduced accumulation of gangliosides (GM2 and GM3) in the brain | [3] |
| Synaptic Plasticity | BALB/c NPC1-/- | 0.2 mg/kg Miglustat via oral gavage | Rescued deficits in long-term potentiation (LTP) | [5][6] |
| Motor Coordination | BALB/c NPC1-/- | Miglustat injections followed by administration in chow | Improved performance in accelerod test | [2][7] |
| Brain Weight | BALB/c NPC1-/- | Miglustat injections followed by administration in chow | Significantly reduced brain weight loss | [2] |
GM2 Gangliosidoses (Tay-Sachs and Sandhoff Diseases)
These are lysosomal storage disorders caused by deficiencies in β-hexosaminidase, leading to the accumulation of GM2 ganglioside.
Quantitative Data from In Vivo GM2 Gangliosidosis Mouse Models
| Parameter | Mouse Model | Treatment Details | Key Findings | Reference(s) |
| Lifespan | Sandhoff disease (hexB knockout) | Miglustat from weaning | 40% increase in life expectancy | [1] |
| Neurological Function | Sandhoff disease (hexB knockout) | Miglustat from weaning | Significantly delayed symptom onset | [1] |
| GM2 Ganglioside Levels | Tay-Sachs disease (hexA knockout) | 4800 mg/kg/day oral dosing | Prevented GM2 storage in the brain | [1] |
| Motor Function | Sandhoff disease | ~600 mg/kg/day Miglustat in diet | Improved motor function | [8] |
Parkinson's Disease and other Synucleinopathies
Research suggests a link between glycosphingolipid metabolism and α-synuclein aggregation, a hallmark of Parkinson's disease.
Quantitative Data from In Vivo Synucleinopathy Models
| Parameter | Mouse Model | Treatment Details | Key Findings | Reference(s) |
| α-synuclein Levels | Sandhoff disease mouse model | Miglustat treatment | 50% reduction in synuclein-positive cell staining |
Alzheimer's Disease
Preliminary studies suggest a potential role for Miglustat in Alzheimer's disease, particularly in cases with mutations in the NPC1 gene.
Quantitative Data from Human Studies
| Parameter | Patient Population | Treatment Details | Key Findings | Reference(s) |
| CSF Total-Tau (T-tau) | Niemann-Pick Type C patients | Miglustat treatment | Decreased CSF T-tau levels, suggesting reduced axonal degeneration | [9][10] |
| Brain Amyloid Burden | Alzheimer's patients with heterozygous NPC1 mutation | Oral Miglustat for 12 months | Marked decrease in brain amyloid burden |
Experimental Protocols
The following are detailed protocols for the application of Miglustat in common neurodegenerative disease models.
Protocol 1: In Vivo Treatment of Niemann-Pick Type C (NPC1-/-) Mice with Miglustat
This protocol describes the administration of Miglustat to BALB/c NPC1-/- mice to assess its effects on motor coordination and survival.
Materials:
-
BALB/c NPC1-/- mice and wild-type littermates
-
Miglustat (N-butyldeoxynojirimycin)
-
Powdered mouse chow
-
Sterile saline solution
-
Gavage needles
-
Accelerod apparatus
-
Standard animal housing and care facilities
Experimental Workflow:
Procedure:
-
Animal Model: Use BALB/c-npc1nihNpc1−/− mice and their wild-type littermates.[2]
-
Treatment Groups: At postnatal day 7 (P7), divide the mice into treatment and control groups.
-
Initial Dosing (P10-P23): From P10 to P23, administer Miglustat via daily subcutaneous or intraperitoneal injections. A sham-treated group should receive vehicle (e.g., sterile saline) injections.
-
Dietary Administration (from P23): After P23, administer Miglustat mixed into powdered chow.[2] The concentration should be calculated based on the desired daily dosage and average food consumption.
-
Behavioral Analysis:
-
Accelerod Test: Once a week, assess motor coordination and balance using an accelerating rotarod. Record the latency to fall for each mouse.
-
-
Monitoring: Monitor the health and body weight of the mice daily.
-
Endpoint and Tissue Collection: The study can be concluded based on survival endpoints or at a predetermined time point. At the endpoint, humanely euthanize the mice and collect brain and liver tissues for further analysis (e.g., glycosphingolipid quantification).
Protocol 2: Quantification of Glycosphingolipids in Brain Tissue
This protocol outlines a method for the extraction and analysis of glycosphingolipids (GSLs) from brain tissue of Miglustat-treated and control animals.[11]
Materials:
-
Brain tissue samples
-
Chloroform
-
Methanol
-
Deionized water
-
Ceramide glycanase
-
Anthranilic acid (2-AA) for fluorescent labeling
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Tissue Homogenization: Homogenize a weighed amount of brain tissue in a suitable buffer.
-
Lipid Extraction: Perform a Folch extraction by adding a chloroform:methanol mixture (2:1 v/v) to the homogenate. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
GSL Isolation: Dry the lipid extract under a stream of nitrogen. Resuspend the lipid film and subject it to procedures to isolate the GSL fraction.
-
Enzymatic Cleavage: Release the oligosaccharide chains from the ceramide backbone by incubating the GSL fraction with ceramide glycanase.
-
Fluorescent Labeling: Label the released oligosaccharides with a fluorescent tag such as anthranilic acid (2-AA).
-
HPLC Analysis: Separate and quantify the 2-AA labeled oligosaccharides using normal-phase HPLC with fluorescence detection. The peak areas of the different GSL-derived oligosaccharides can be compared between treatment groups.
Protocol 3: In Vitro Treatment of Primary Neurons with Miglustat
This protocol describes the treatment of primary neuronal cultures with Miglustat to assess its effects on lysosomal storage.
Materials:
-
Primary cortical or hippocampal neurons cultured on coverslips[12][13]
-
Miglustat stock solution
-
LysoTracker dye
-
Filipin stain (for cholesterol)
-
Fluorescence microscope
Experimental Workflow:
Procedure:
-
Cell Culture: Culture primary neurons from a suitable animal model (e.g., NPC1-/- mice or wild-type) on coverslips.
-
Miglustat Treatment: Once the neurons are established, treat them with varying concentrations of Miglustat (e.g., 5-50 µM) for a specified period (e.g., 7-14 days).[1] Include an untreated control group.
-
Lysosomal Staining:
-
Incubate the cells with LysoTracker dye to visualize acidic compartments (lysosomes).
-
Fix the cells and stain with Filipin to visualize unesterified cholesterol accumulation.
-
-
Fluorescence Microscopy: Acquire images of the stained neurons using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity and the area of LysoTracker and Filipin staining per cell to assess changes in lysosomal volume and cholesterol storage. A significant reduction in LysoTracker area can indicate a decrease in lysosomal volume.[14]
Protocol 4: Immunohistochemical Staining for α-synuclein in Mouse Brain Tissue
This protocol provides a general method for the immunohistochemical detection of α-synuclein in paraffin-embedded brain sections from mouse models of synucleinopathies treated with Miglustat.[3][15]
Materials:
-
Paraffin-embedded brain sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Primary antibody against α-synuclein
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against α-synuclein at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by the ABC reagent. Visualize the staining using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Lightly counterstain the sections with a suitable nuclear stain (e.g., hematoxylin), dehydrate, clear, and mount with a coverslip.
-
Analysis: Examine the sections under a microscope to assess the levels and distribution of α-synuclein staining in different brain regions.
These protocols provide a framework for investigating the effects of Miglustat in various neurodegenerative disease models. Researchers should optimize specific parameters based on their experimental setup and goals.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Pharmacologic Treatment Assigned for Niemann Pick Type C1 Disease Partly Changes Behavioral Traits in Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for immunodetection of α-synuclein pathology in paraffin-embedded liver tissues from murine models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miglustat therapy in juvenile Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miglustat Reverts the Impairment of Synaptic Plasticity in a Mouse Model of NPC Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Miglustat Reverts the Impairment of Synaptic Plasticity in a Mouse Model of NPC Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Iminosugar-Based Inhibitors of Glucosylceramide Synthase Increase Brain Glycosphingolipids and Survival in a Mouse Model of Sandhoff Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miglustat Treatment May Reduce Cerebrospinal Fluid Levels of the Axonal Degeneration Marker Tau in Niemann–Pick Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miglustat treatment may reduce cerebrospinal fluid levels of the axonal degeneration marker tau in niemann-pick type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of glycosphingolipids from animal tissues [protocols.io]
- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 13. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
Troubleshooting & Optimization
Technical Support Center: Miglustat Hydrochloride Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges of Miglustat (B1677133) hydrochloride in aqueous buffers. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving Miglustat hydrochloride in my aqueous buffer. What could be the issue?
A1: this compound is generally described as being freely soluble in aqueous solutions.[1] If you are experiencing issues, consider the following factors:
-
pH of the Buffer: this compound's solubility is consistently high across a physiological pH range.[1][2] Ensure the final pH of your buffer is within the optimal range for solubility.
-
Concentration: While highly soluble, you might be attempting to prepare a concentration that exceeds its solubility limit in your specific buffer system.
-
Buffer Composition: Although soluble in standard buffers, certain components in your specific buffer system could potentially interact with the compound and affect its solubility.[1]
-
Temperature: Solubility can be temperature-dependent. Ensure your solvent is at an appropriate temperature. For difficult-to-dissolve solutions, slight warming or sonication may be necessary.[3][4][5]
Q2: What is the expected solubility of this compound in common solvents?
A2: this compound exhibits high solubility in aqueous and some organic solvents. The reported solubility values are summarized in the table below.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | >1000 (as free base)[6][7] | - | |
| Water | 250[8] | 1140.09 | Requires sonication. |
| Water | ≥ 34[5] | 132.95 | Saturation unknown. |
| Water | 30[9] | - | At 25°C. |
| Water | 19.18 | 75 | |
| DMSO | 65[4] | 254.16 | Requires sonication; hygroscopic. |
| DMSO | 55[9] | - | At 25°C. |
| DMSO | 19.18 | 75 | |
| PBS | 100[3][5] | 391.02 | Requires sonication. |
Q3: My solubility measurements are inconsistent between experiments. What could be causing this variability?
A3: Inconsistent solubility results can stem from several methodological factors:
-
Equilibration Time: It is crucial to ensure that the solution has reached equilibrium. Insufficient incubation time can lead to an underestimation of solubility. A common practice is to agitate the suspension for at least 24 hours.[1]
-
Solid Phase Separation: The method used to separate the undissolved solid from the saturated solution is critical. Inefficient filtration or centrifugation can lead to the carryover of fine particles, resulting in an overestimation of solubility.[1]
-
pH Stability: The pH of the solution should be verified at the end of the experiment to ensure it has not significantly changed, as pH can influence solubility.[1]
-
Hydration State: The molecular weight of this compound can vary between batches due to the degree of hydration, which will affect the solvent volumes required to prepare stock solutions of a specific molarity.
Q4: I have observed a color change in my this compound solution over time. Is this normal?
A4: A color change, particularly a brownish discoloration, has been reported in this compound suspensions, especially at higher pH values (around 7.3-7.6).[10][11][12] This discoloration may not necessarily indicate degradation of the active compound. Studies have shown that even with a color change, no significant degradation products were detected by HPLC analysis.[10][11] The color change appears to be pH-dependent, with solutions at a lower pH (e.g., 4.4) remaining stable in color.[10][11][12]
Q5: Can I prepare a stock solution of this compound in DMSO and then dilute it into my aqueous buffer?
A5: Yes, this is a common practice. However, it is important to keep the final concentration of DMSO in your aqueous buffer low (typically less than 1%) to avoid potential co-solvent effects that could alter the biological activity or solubility of the compound.[1] Given the high aqueous solubility of this compound, preparing a stock solution directly in an aqueous buffer is often feasible and preferable.
Experimental Protocols
Protocol 1: Preparation of a Saturated Aqueous Solution for Solubility Determination
This protocol outlines a standard procedure for preparing a saturated solution of this compound to determine its equilibrium solubility.
Methodology:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) and accurately adjust the pH to the target value.
-
Addition of Compound: Add an excess amount of this compound powder to a known volume of the prepared buffer in a suitable vessel (e.g., a glass vial). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vessel and agitate the suspension at a constant temperature for a sufficient period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the chosen method does not introduce errors (e.g., adsorption of the compound to the filter membrane).
-
Quantification: Accurately dilute a sample of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility of this compound in the buffer based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture or other experiments.
Methodology:
-
Calculation: Based on the desired stock concentration (e.g., 10 mM) and final volume, calculate the required mass of this compound, taking into account the molecular weight (255.74 g/mol ) and the potential for hydration.[13]
-
Weighing: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: In a sterile tube, add the appropriate volume of your chosen solvent (e.g., sterile water, PBS, or DMSO). To aid dissolution, vortex the solution. If necessary, use an ultrasonic bath.[3][4][5]
-
Sterilization: For cell culture applications, sterile filter the stock solution through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[14]
Signaling Pathway and Experimental Logic
The primary mechanism of action of Miglustat is the inhibition of glucosylceramide synthase, which is a key enzyme in the synthesis of glycosphingolipids.[6] This inhibitory action is central to its therapeutic effect in diseases like Gaucher disease and Niemann-Pick type C disease.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. reactivi.ro [reactivi.ro]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jnjlabels.com [jnjlabels.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. dovepress.com [dovepress.com]
- 11. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Miglustat-Induced Gastrointestinal Effects in Animal Models
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions regarding the management of gastrointestinal (GI) side effects associated with Miglustat (B1677133) administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal (GI) side effects observed with Miglustat in animal studies?
The most frequently reported GI side effects are diarrhea, weight loss, flatulence, and abdominal discomfort.[1][2][3] These events are typically mild to moderate in severity and tend to occur most often during the initial weeks of treatment.[1][2]
Q2: What is the primary mechanism behind Miglustat-induced diarrhea?
Miglustat-induced diarrhea is primarily osmotic. The drug is an inhibitor of intestinal α-glucosidases, particularly sucrase and maltase.[1][2][4][5] This inhibition prevents the breakdown of disaccharides and other complex carbohydrates in the small intestine. The resulting accumulation of undigested carbohydrates creates a hyperosmotic environment in the intestinal lumen, drawing water into the gut and leading to osmotic diarrhea.[1][2][6]
Caption: Mechanism of Miglustat-induced osmotic diarrhea.
Q3: Why does weight loss occur with Miglustat administration?
Weight loss is considered a secondary effect of the GI disturbances.[6] It is primarily attributed to the malabsorption of carbohydrates, which leads to a negative caloric balance.[1][2] The diarrhea itself can also contribute to reduced nutrient absorption and subsequent weight loss.
Q4: Are the GI side effects transient or long-lasting?
In many cases, GI side effects are most pronounced during the initial phase of Miglustat therapy and may resolve spontaneously or lessen in severity as treatment continues.[2][6] This suggests a potential adaptive response by the gastrointestinal tract.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and offers practical solutions.
Issue 1: Animals exhibit moderate to severe diarrhea after Miglustat administration.
-
Strategy A: Dietary Modification (Recommended First Line)
-
Rationale: Since the primary cause of diarrhea is the maldigestion of complex carbohydrates, modifying the diet to limit these substrates can significantly improve tolerability.[2] Reducing dietary sucrose (B13894), maltose, and other polysaccharides has been shown to be effective.[1][7][8]
-
Action: Switch animals to a custom chow with reduced carbohydrate content, particularly sucrose and starches, at least one week prior to starting Miglustat administration. Standard rodent chows are often high in these carbohydrates.
-
-
Strategy B: Co-administration of an Anti-Propulsive Agent
-
Rationale: Loperamide (B1203769) is an anti-diarrheal agent that increases intestinal muscle tone, which slows intestinal transit and allows for greater absorption of water.[9] It can be used to manage symptoms, and studies indicate that concomitant therapy with loperamide does not significantly alter the pharmacokinetics of Miglustat.[10]
-
Action: Administer loperamide as per veterinary guidance.[11][12] It can be given orally 30-60 minutes before Miglustat dosing.[12] Always consult with your institution's veterinarian for appropriate dosing and protocols for your specific animal model. Note: Loperamide is contraindicated in cases of infectious diarrhea as it may increase the absorption of bacterial toxins.[9][13]
-
-
Strategy C: Dose Escalation
-
Rationale: Gradually increasing the dose of Miglustat at the beginning of a study can help the GI system adapt and may reduce the severity of initial side effects.[2][7]
-
Action: Begin with a fraction of the target dose (e.g., 25% or 50%) and increase it incrementally over several days to the full therapeutic dose.
-
Issue 2: Animals are experiencing significant weight loss or failure to gain weight.
-
Rationale: Weight loss is linked to both caloric loss from malabsorption and potentially reduced food intake due to discomfort. A low-disaccharide diet has been shown to support positive weight change during Miglustat therapy.[14]
-
Action:
-
Implement a Low-Disaccharide Diet: This is the most critical step. Ensure the diet is still calorically dense and palatable to encourage consumption.
-
Monitor Food and Water Intake: Quantify daily food consumption to ensure the weight loss is not due to anorexia.
-
Monitor Hydration Status: Check for signs of dehydration (e.g., skin tenting, decreased urine output) and provide fluid support (e.g., subcutaneous fluids) if necessary, following veterinary consultation.[15]
-
Caption: Troubleshooting decision tree for managing GI side effects.
Data Presentation
Table 1: Effect of Dietary Intervention on Body Weight in Patients Receiving Miglustat (6-Month Period)
Data summarized from a retrospective analysis of human patients, providing a rationale for dietary modification in animal models.[14]
| Diet Group | Patient Sub-Group | Mean Change in Body Weight |
| Unmodified Diet | Children/Adolescents | -8.1% |
| Low-Lactose Diet | Children/Adolescents | -5.2% |
| Low-Lactose Diet | Adults | -4.1% |
| Low-Disaccharide Diet | Children/Adolescents | +2.0% |
Note: High variability was observed within groups.[14]
Experimental Protocols
Protocol 1: Dietary Modification for Miglustat Studies
-
Objective: To formulate a diet low in problematic carbohydrates to mitigate Miglustat-induced GI side effects.
-
Materials:
-
Custom rodent chow ingredients (protein source like casein, fat source like soybean oil, fiber source like cellulose, vitamin/mineral mix).
-
Simple carbohydrate source (e.g., glucose or dextrose) to replace complex carbohydrates.
-
-
Methodology:
-
Diet Formulation: Work with a reputable vendor of custom animal diets. Specify a formulation that minimizes sucrose and complex starches. Replace these with glucose, which can be absorbed directly without the need for disaccharidase activity.
-
Acclimatization: Introduce the custom low-carbohydrate diet to all animals (both control and treatment groups) at least 7 days before the first dose of Miglustat. This allows for gut adaptation and helps normalize the microbiome.
-
Administration: Maintain the animals on the custom diet for the entire duration of the study. Ensure ad libitum access to the feed and fresh water.
-
Control Group: The vehicle control group must be fed the exact same diet as the Miglustat-treated group to ensure that any observed effects are due to the drug and not the diet.
-
Protocol 2: Assessment of Intestinal Disaccharidase Activity
-
Objective: To quantify the inhibitory effect of Miglustat on disaccharidase enzymes in intestinal tissue. This protocol is adapted from the Dahlqvist method.[16][17]
-
Materials:
-
Small intestine tissue segment (e.g., jejunum) collected from euthanized animals.
-
Cold saline or homogenization buffer.
-
Tissue homogenizer.
-
Substrate solutions (e.g., sucrose, maltose) at a defined concentration in a suitable buffer.
-
TRIS buffer or heat block to stop the reaction.
-
Glucose oxidase reagent kit for measuring liberated glucose.[16]
-
Protein assay kit (e.g., Lowry or BCA).
-
Spectrophotometer or plate reader.
-
-
Methodology:
-
Tissue Collection: Immediately after euthanasia, excise a segment of the small intestine.[18] Flush the lumen with ice-cold saline to remove contents.
-
Homogenization: Mince the tissue and homogenize it in a known volume of cold buffer.[19] Keep the sample on ice.
-
Protein Quantification: Use an aliquot of the homogenate to determine the total protein concentration using a standard protein assay.[19][20]
-
Enzymatic Reaction: Incubate a small amount of the tissue homogenate with the specific disaccharide substrate solution (e.g., sucrose) at 37°C for a defined period (e.g., 30-60 minutes).[18][19]
-
Reaction Termination: Stop the reaction by adding TRIS buffer or by heat inactivation.[16][19]
-
Glucose Measurement: Measure the amount of glucose liberated in the sample using a glucose oxidase-based assay.[16][20]
-
Calculation: Calculate the enzyme activity. The results are typically expressed as units of activity per gram of protein (U/g protein), where one unit is the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.[19]
-
Caption: Experimental workflow for mitigating GI side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Miglustat-induced intestinal carbohydrate malabsorption is due to the inhibition of α-glucosidases, but not β-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loperamide (Imodium AD) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 10. drugcentral.org [drugcentral.org]
- 11. Loperamide | VCA Animal Hospitals [vcahospitals.com]
- 12. Loperamide (Imodium) for Dogs and Cats [webmd.com]
- 13. Drugs Used to Treat Diarrhea in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Dietary modifications in patients receiving miglustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 16. Assay of intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. METHOD FOR ASSAY OF INTESTINAL DISACCHARIDASES. | Semantic Scholar [semanticscholar.org]
- 18. m.youtube.com [m.youtube.com]
- 19. ovid.com [ovid.com]
- 20. bioagilytix.com [bioagilytix.com]
Technical Support Center: Off-Target Effects of N-butyldeoxynojirimycin (NB-DNJ) in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the off-target effects of N-butyldeoxynojirimycin (NB-DNJ) in cell line-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of NB-DNJ in cell culture.
Q1: We are observing unexpected levels of cytotoxicity in our cell line after treatment with NB-DNJ. How can we troubleshoot this?
A1: Unexpected cytotoxicity can stem from several factors. Here's a systematic approach to troubleshooting:
-
Concentration Optimization: NB-DNJ's cytotoxic effects can be cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. A starting range of 1 µM to 100 µM is often used in cell-based assays, but a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) should always be performed to establish the cytotoxic threshold.[1]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve NB-DNJ is non-toxic to your cells. Run a vehicle control with the solvent alone at the highest concentration used in your experiment.
-
Contamination: Check your cell cultures for mycoplasma or bacterial contamination, as this can exacerbate cytotoxic effects.
-
Assay Interference: If using a colorimetric assay like MTT, the NB-DNJ compound itself might interfere with the reagent. Include control wells with the compound in cell-free media to measure any intrinsic absorbance.
Q2: Our results are inconsistent between experiments. What are the common causes of variability when using NB-DNJ?
A2: Inconsistent results are a common challenge in cell-based assays. Consider the following:
-
Cell Seeding and Health: Ensure a homogenous single-cell suspension before seeding to have consistent cell numbers across wells. Use cells that are in the exponential growth phase and at a consistent passage number to avoid phenotypic drift.[1]
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation and temperature fluctuations. To mitigate this, fill the peripheral wells with sterile water or media and avoid using them for experimental samples.
-
Compound Stability: Prepare fresh stock solutions of NB-DNJ and aliquot them to avoid repeated freeze-thaw cycles. Ensure proper storage at -20°C.[1]
-
Incubation Time: Optimize and standardize the incubation time for your specific assay to ensure you are observing the desired effect without introducing variability.
Q3: What are the primary off-target enzymes inhibited by NB-DNJ, and how can this affect my experimental interpretation?
A3: NB-DNJ is known to inhibit several enzymes other than its primary target, glucosylceramide synthase (GCS). This cross-reactivity is a critical consideration for data interpretation. The most well-documented off-targets are:
-
α-Glucosidases I and II: These endoplasmic reticulum (ER)-resident enzymes are crucial for the proper folding of N-linked glycoproteins.[1] Inhibition of these enzymes by NB-DNJ can disrupt glycoprotein (B1211001) processing, leading to the accumulation of misfolded proteins and induction of the Unfolded Protein Response (UPR). This can impact a wide range of cellular processes, including viral replication and cell signaling.
-
Intestinal Disaccharidases: Enzymes like sucrase and maltase can be inhibited by NB-DNJ.[2] While this is more relevant in vivo, it's a consideration if you are working with intestinal cell lines.
-
Lysosomal Acid α-Glucosidase (GAA): Inhibition of this enzyme can interfere with glycogen (B147801) metabolism.[3]
Understanding these off-target effects is crucial as they can contribute to the observed cellular phenotype, which may not be solely due to the inhibition of GCS.
Q4: We suspect NB-DNJ might be affecting intracellular calcium signaling in our cells. How can we investigate this?
Quantitative Data: Inhibitory Activity of NB-DNJ
The following table summarizes the half-maximal inhibitory concentration (IC50) values of NB-DNJ against its primary target and known off-target enzymes. These values can vary depending on the specific assay conditions, enzyme source, and cell line used.
| Target Enzyme | Enzyme Type | IC50 (µM) | Cell Line/Source | Reference |
| Glucosylceramide Synthase (GCS) | On-Target | ~20-50 | Various | [1][4] |
| α-Glucosidase I | Off-Target | ~0.1-1 | Various | [2] |
| α-Glucosidase II | Off-Target | ~1-5 | Various | [2] |
| Sucrase | Off-Target | Potent inhibitor | In vitro | [2] |
| Maltase | Off-Target | Potent inhibitor | In vitro | [2] |
| Lactase | Off-Target | No significant inhibition | In vitro | [2] |
| Lysosomal Glucocerebrosidase (GBA1) | Off-Target | ~74 | Recombinant Human | [3] |
| Non-lysosomal β-glucosidase (GBA2) | Off-Target | ~48.3 | Rat Testicular | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the off-target effects of NB-DNJ.
Protocol 1: α-Glucosidase Activity Assay (Colorimetric)
Objective: To measure the activity of α-glucosidase in cell lysates to assess the off-target inhibitory effect of NB-DNJ.
Materials:
-
Cells treated with NB-DNJ and untreated control cells
-
Ice-cold α-Glucosidase Assay Buffer
-
Douncer homogenizer
-
96-well clear, flat-bottom plate
-
α-Glucosidase Substrate Mix (e.g., p-nitrophenyl-α-D-glucopyranoside)
-
Microplate reader capable of reading absorbance at 410 nm
Procedure:
-
Sample Preparation:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 200 µL of ice-cold α-Glucosidase Assay Buffer.
-
Homogenize the cells on ice using a Douncer homogenizer (10-15 passes).
-
Centrifuge the homogenate at 12,000 rpm for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay:
-
Add 10-50 µL of cell lysate to the wells of a 96-well plate. Adjust the volume to 50 µL with α-Glucosidase Assay Buffer if necessary.
-
Prepare a reaction mix containing the α-Glucosidase Substrate Mix according to the manufacturer's instructions.
-
Add 50 µL of the reaction mix to each well containing the cell lysate.
-
Immediately start reading the absorbance at 410 nm in kinetic mode at 25°C or 37°C for 15-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (OD/min) from the linear portion of the kinetic curve.
-
Compare the α-glucosidase activity in NB-DNJ-treated samples to untreated controls to determine the percentage of inhibition.
-
Protocol 2: Cell Viability Assay (MTT)
Objective: To determine the cytotoxicity of NB-DNJ on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
NB-DNJ stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for exponential growth during the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of NB-DNJ in complete culture medium.
-
Remove the old medium and add 100 µL of the NB-DNJ dilutions to the respective wells. Include a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Intracellular Calcium Measurement using Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in response to NB-DNJ treatment.
Materials:
-
Cells grown on coverslips or in a 96-well black, clear-bottom plate
-
Fura-2 AM fluorescent dye
-
Pluronic F-127 (optional, to aid dye loading)
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM in HBS. Pluronic F-127 (0.02%) can be included to facilitate dye solubilization.
-
Wash cells once with HBS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells twice with HBS to remove excess dye and allow for de-esterification of the dye within the cells for at least 20 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Treat the cells with NB-DNJ at the desired concentration.
-
Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
Normalize the ratio data to the baseline to observe the relative change in intracellular calcium concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Unfolded Protein Response (UPR) Pathway
NB-DNJ's inhibition of α-glucosidases I and II can lead to the accumulation of misfolded glycoproteins in the ER, triggering the Unfolded Protein Response (UPR). This diagram illustrates the three main branches of the UPR.
Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.
Experimental Workflow for Assessing Off-Target Effects
This diagram outlines a logical workflow for investigating the off-target effects of NB-DNJ in a cell-based experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Miglustat concentration for maximal glucosylceramide reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miglustat (B1677133) to achieve maximal glucosylceramide reduction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Miglustat?
Miglustat is a reversible inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the initial step in the biosynthesis of most glycosphingolipids.[1][2][3][4] By inhibiting GCS, Miglustat reduces the production of glucosylceramide, thereby lowering the accumulation of this substrate in cells. This approach is known as substrate reduction therapy.[1][5]
Q2: What is a typical starting concentration for in vitro experiments?
Based on cell culture models, effective concentrations of Miglustat for reversing glucosylceramide storage range from 5 to 50 µM.[6] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: What are the common side effects of Miglustat observed in clinical use that might be relevant for in vivo animal studies?
Common adverse effects reported in clinical trials include diarrhea, weight loss, and tremor.[5][7][8][9] A more serious, less common side effect is peripheral neuropathy.[9][10] These potential effects should be monitored in animal models.
Q4: How does Miglustat affect other lipids besides glucosylceramide?
By inhibiting glucosylceramide synthase, Miglustat can lead to an accumulation of its substrate, ceramide.[11][12] This increase in ceramide and other related sphingolipids like sphingomyelin (B164518) and sphingosine (B13886) has been observed in cell lines treated with Miglustat.[11]
Troubleshooting Guides
Problem 1: I am not observing a significant reduction in glucosylceramide levels after Miglustat treatment.
-
Possible Cause 1: Suboptimal Miglustat Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line or animal model. We recommend testing a range of concentrations from 5 µM to 100 µM in vitro.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: Increase the incubation time with Miglustat. The time required to observe a significant reduction in glucosylceramide can vary depending on the cell type and its metabolic rate. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
-
Possible Cause 3: High Cell Confluence.
-
Solution: Ensure that cells are in the logarithmic growth phase and not over-confluent at the time of treatment and harvesting. High cell density can alter cellular metabolism and drug sensitivity.
-
-
Possible Cause 4: Inaccurate Glucosylceramide Measurement.
Problem 2: My cells are showing signs of toxicity or reduced viability after Miglustat treatment.
-
Possible Cause 1: Miglustat concentration is too high.
-
Possible Cause 2: Accumulation of cytotoxic lipids.
-
Solution: As Miglustat can increase ceramide levels, which can be pro-apoptotic, consider measuring ceramide concentrations in parallel with glucosylceramide.[11]
-
-
Possible Cause 3: Off-target effects.
-
Solution: While Miglustat is a known inhibitor of glucosylceramide synthase, it can have off-target effects.[21] If toxicity persists at concentrations that are effective for glucosylceramide reduction, consider cross-validating your findings with another GCS inhibitor or using a genetic approach like siRNA to confirm that the observed phenotype is due to GCS inhibition.
-
Quantitative Data
Table 1: Effect of Miglustat on Glucosylceramide and Related Lipids in H3K27M-Mut DMG Cells
| Treatment | Ceramide Concentration | Ceramide 1-Phosphate (Cer1P) Concentration | Sphingomyelin Concentration | Sphingosine Concentration |
| Control | Baseline | Baseline | Baseline | Baseline |
| 100 µM Miglustat (72h) | Significant Increase | No Significant Change | Increased (not significant) | Increased (not significant) |
Data synthesized from a study on diffuse midline glioma cells.[11]
Table 2: Clinical Efficacy of Miglustat in Type 1 Gaucher Disease (12-month study)
| Parameter | Mean Change from Baseline | p-value |
| Spleen Volume | -19% | < 0.001 |
| Liver Volume | -12% | < 0.001 |
| Hemoglobin | Slight Improvement | Not specified |
| Platelets | Slight Improvement | Not specified |
| Chitotriosidase | -16.4% | < 0.001 |
Data from a clinical trial in 28 adult patients treated with 100 mg oral Miglustat three times a day.[5]
Experimental Protocols
Protocol 1: Determination of In Vitro Miglustat IC50 for Glucosylceramide Reduction
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Miglustat Treatment: Prepare a serial dilution of Miglustat (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in cell culture medium. Replace the existing medium with the Miglustat-containing medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
-
Cell Lysis and Lipid Extraction:
-
Wash cells with ice-cold PBS.
-
Scrape cells into a solvent mixture (e.g., chloroform:methanol 1:1 v/v).
-
Include an internal standard (e.g., C6-NBD-GlcCer) for normalization.[16]
-
Perform lipid extraction using a biphasic separation method.
-
-
Glucosylceramide Quantification:
-
Data Analysis:
-
Normalize the glucosylceramide signal to the internal standard.
-
Plot the percentage of glucosylceramide reduction against the Miglustat concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Plating: Seed cells in a 96-well plate at a suitable density.
-
Drug Treatment: Treat cells with varying concentrations of Miglustat for the desired duration.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[19]
-
Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.[19]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Miglustat inhibits Glucosylceramide Synthase.
References
- 1. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 2. Miglustat for treatment of Niemann-Pick C disease: a randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miglustat: Generic, Gaucher Uses, Side Effects, Dosage [medicinenet.com]
- 4. drugs.com [drugs.com]
- 5. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. jnjlabels.com [jnjlabels.com]
- 9. Miglustat (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. drugs.com [drugs.com]
- 11. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 15. protocols.io [protocols.io]
- 16. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 17. researchgate.net [researchgate.net]
- 18. Cell viability assay selection guide | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 21. Iminosugar-based inhibitors of glucosylceramide synthase prolong survival but paradoxically increase brain glucosylceramide levels in Niemann-Pick C mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Miglustat hydrochloride in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Miglustat hydrochloride in Dimethyl Sulfoxide (DMSO) when stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
For short-term storage, a solution of this compound in DMSO can be stored at -20°C for up to one month. For long-term storage, it is recommended to store the solution at -80°C, where it can be stable for up to six months. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What is the solubility of this compound in DMSO?
This compound is readily soluble in DMSO. The solubility is reported to be as high as 65 mg/mL, which corresponds to a concentration of 254.16 mM.[1][2] Some sources also indicate solubility up to 75 mM.[3][4] To achieve complete dissolution at higher concentrations, gentle warming and sonication may be necessary.
Q3: My this compound solution in DMSO has changed color after storage at -20°C. Is it still usable?
A change in the color of the solution, for instance, from colorless to a yellowish or brownish tint, can be an indicator of product degradation. While a slight color change may not always signify a significant loss of potency, it is a sign of potential instability. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before use. In a stability study of Miglustat in a different vehicle, a color change from yellow to brown was observed after 14 days at refrigerated temperatures, although no degradation products were detected by HPLC.
Q4: How can I be certain about the stability of my this compound solution in DMSO over time?
To ensure the integrity of your this compound solution, it is best practice to prepare fresh solutions for your experiments. If a stock solution is to be used over a period, it is advisable to perform a stability study. This involves analyzing the concentration and purity of an aliquot of the solution at different time points using a validated analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the DMSO solution upon cooling after warming to dissolve. | The concentration may be too high, leading to supersaturation. | - Gently warm the solution again to redissolve the precipitate.- Consider preparing a slightly more dilute stock solution.- Ensure the DMSO used is anhydrous, as water can reduce solubility. |
| The solution appears cloudy or contains particulates. | Incomplete dissolution or presence of insoluble impurities. | - Sonicate the solution for 10-15 minutes.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent experimental results using the same stock solution. | Potential degradation of this compound. | - Prepare a fresh stock solution from the solid compound.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Verify the storage temperature is consistently maintained at -20°C or lower. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into sterile, single-use tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a study on Miglustat stability and can be used as a starting point for assessing the stability in DMSO.
-
HPLC System: An Agilent 1100 series or equivalent HPLC system with a UV detector.
-
Column: A Waters X-Bridge Amide HPLC column (150 mm × 2.1 mm, 3.5 µm particle size) or a similar HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable.
-
Mobile Phase: A mixture of 10% ammonium (B1175870) acetate (B1210297) buffer and 90% acetonitrile.
-
Flow Rate: An isocratic flow rate of 0.8 mL/min.
-
Detection: UV detection at a wavelength of 208 nm.
-
Sample Preparation: Dilute a small aliquot of the this compound DMSO stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the prepared sample into the HPLC system. The stability is assessed by comparing the peak area of Miglustat and the presence of any new peaks (degradants) at different time points (e.g., Day 0, Day 7, Day 14, Day 28) against a freshly prepared standard.
Visualizations
Caption: Troubleshooting workflow for common issues with Miglustat-DMSO solutions.
Caption: Recommended workflow for preparing and using Miglustat-DMSO stock solutions.
References
Technical Support Center: Overcoming Miglustat-Induced Weight Loss in Long-Term Rodent Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering Miglustat-induced weight loss in long-term rodent studies.
Troubleshooting Guides & FAQs
This section addresses common issues and questions in a practical question-and-answer format.
Q1: We are observing significant weight loss and diarrhea in our mice shortly after starting Miglustat treatment. What is the primary cause and what are the immediate steps we should take?
A1: The primary cause of acute weight loss and diarrhea is the inhibition of intestinal disaccharidases (like sucrase and maltase) by Miglustat. This leads to carbohydrate malabsorption and subsequent osmotic diarrhea.[1][2]
Immediate Actions:
-
Monitor Animal Health: Closely monitor the animals for signs of dehydration and distress. Ensure easy access to water and food.
-
Dietary Modification: Switch to a low-carbohydrate diet, specifically one low in sucrose (B13894) and other disaccharides. This is the most effective initial intervention.[1]
-
Consult a Veterinarian: Discuss the potential use of anti-diarrheal agents like loperamide (B1203769) if diarrhea is severe.[1]
-
Consider Dose Reduction: A temporary reduction in the Miglustat dose may be necessary to alleviate severe symptoms.[3]
Q2: What is a suitable low-carbohydrate diet to mitigate Miglustat's gastrointestinal side effects?
A2: A purified diet with a reduced carbohydrate content, where sucrose is replaced with more complex carbohydrates or fat, is recommended. The AIN-93G diet is a common baseline that can be modified. For instance, a diet with as low as 1-10% of its caloric content from carbohydrates has been used in rodent studies.[4]
Q3: We are planning a long-term study. Is there a way to adapt the animals to Miglustat to minimize initial weight loss?
A3: Yes, a dose-escalation protocol is a recommended strategy. Starting with a lower dose of Miglustat and gradually increasing it to the target therapeutic dose over several days to weeks can help the gastrointestinal system adapt, reducing the severity of diarrhea and weight loss.[1][2] While a universally standardized protocol for rodents is not well-documented, a common approach in clinical practice that can be adapted involves starting at 50% of the target dose for the first week and increasing to the full dose in the second week, provided the animals tolerate it well.
Q4: Is the weight loss always associated with reduced food intake?
A4: Not necessarily. While some studies report reduced food consumption, the primary driver of weight loss is often the negative caloric balance from carbohydrate malabsorption.[5] However, it is crucial to monitor food intake, as significant reductions can indicate poor tolerability and may require intervention. In some cases, food intake is not significantly affected by Miglustat treatment alone.
Q5: Are there alternative or combination therapies that can counteract the weight loss effect?
A5: Combination therapies have been explored. For instance, co-administration of Miglustat with 2-hydroxypropyl-β-cyclodextrin (HPβCD) and allopregnanolone (B1667786) has been studied. Interestingly, in some studies, this combination therapy led to more significant weight loss than Miglustat alone, while in others, it was suggested that HPβCD might ameliorate some of Miglustat's side effects.[4][6][7] The effects of combination therapies on body weight can be complex and may depend on the specific agents and the disease model.
Quantitative Data Summary
The following tables summarize quantitative data on body weight changes observed in rodent studies with Miglustat.
Table 1: Body Weight Changes in Mice Treated with Miglustat and Combination Therapy
| Treatment Group | Mean Body Weight (g) | Standard Deviation (g) | Species | Study Duration |
| Sham-treated | 24.6 | 1.5 | Mouse (BALB/c) | 67 days |
| Miglustat-treated | 24.4 | 1.3 | Mouse (BALB/c) | 67 days |
| Combination-treated (Miglustat + HPβCD + Allopregnanolone) | 22.5 | 1.6 | Mouse (BALB/c) | 67 days |
Source: Pharmacologic Treatment Assigned for Niemann Pick Type C1...[4][7]
Table 2: Reported Miglustat Doses in Rodent Toxicity and Efficacy Studies
| Species | Dose (mg/kg/day) | Route of Administration | Observed Effects |
| Mouse | 210, 420, 840/500 | Oral | Diarrhea, abdominal swelling, rectal prolapse, inflammatory lesions in the large intestine.[8] |
| Rat | 30, 60, 180 | Oral | Increased incidence of benign Leydig cell tumors in males.[8] |
| Rat | 60 | Oral | Seminiferous tubule and testicular atrophy/degeneration.[9] |
| Mouse | 300 (injection), 1200 (in chow) | IP injection followed by oral in chow | Part of a combination therapy study.[10] |
Experimental Protocols
1. Protocol for Preparation of a Low-Carbohydrate Rodent Diet
This protocol is based on the modification of the standard AIN-93G diet.
-
Objective: To formulate a purified, low-carbohydrate diet to mitigate the gastrointestinal side effects of Miglustat.
-
Baseline Diet: AIN-93G Growth Diet.[11]
-
Modification Principle: Replace sucrose and a portion of the cornstarch with a fat source (e.g., soybean oil or lard) to maintain the caloric density of the diet while reducing the disaccharide and overall carbohydrate content. The protein content is kept constant.
-
Example Formulation (Isonitrogenous Low-Carbohydrate Diet - 10% Carbohydrate):
-
Protein: 20% of total calories (e.g., from casein).
-
Fat: 70% of total calories (e.g., from soybean oil and/or lard).
-
Carbohydrate: 10% of total calories (from cornstarch, with sucrose completely removed).
-
Cellulose, Mineral Mix, and Vitamin Mix: As per standard AIN-93G formulation.
-
-
Procedure:
-
Calculate the required weight of each component based on the desired total caloric content and the caloric value of protein (4 kcal/g), fat (9 kcal/g), and carbohydrate (4 kcal/g).
-
Thoroughly mix all powdered ingredients (casein, cornstarch, cellulose, mineral mix, vitamin mix) in a suitable mixer.
-
Slowly add the fat source (soybean oil/lard) while mixing to ensure even distribution.
-
Store the prepared diet in airtight containers at 4°C to prevent spoilage.
-
2. In-Vivo Experimental Workflow for Assessing Miglustat-Induced Weight Loss and Efficacy of Interventions
This workflow outlines a typical long-term rodent study.
-
Phase 1: Acclimatization and Baseline Data Collection (1-2 weeks)
-
House animals in individual cages to allow for accurate food and water intake monitoring.
-
Provide standard chow and water ad libitum.
-
Record individual body weights daily.
-
Measure daily food and water consumption.
-
-
Phase 2: Treatment Initiation and Monitoring (Duration of study)
-
Randomly assign animals to treatment groups (e.g., Vehicle Control, Miglustat-treated on standard diet, Miglustat-treated on low-carbohydrate diet).
-
Administer Miglustat or vehicle via the chosen route (e.g., oral gavage, mixed in chow).
-
Continue daily monitoring of body weight, food intake, and water consumption.
-
Perform daily clinical observations, noting the incidence and severity of diarrhea (e.g., using a fecal scoring system).
-
-
Phase 3: Endpoint Analysis
-
At the end of the study, record final body weights.
-
Collect blood samples for relevant biomarker analysis.
-
Harvest tissues of interest (e.g., intestines, liver) for histological or biochemical analysis.
-
Analyze data to compare body weight trends, food and water intake, and clinical signs between treatment groups.
-
Visualizations
Caption: Mechanism of Miglustat action leading to therapeutic effect and weight loss.
References
- 1. mdpi.com [mdpi.com]
- 2. Miglustat in Alzheimer's Disease Associated With Heterozygous NPC1 Mutation: Exploratory Case Series and Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miglustat Improves Purkinje Cell Survival and Alters Microglial Phenotype in Feline Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Custom Diet – Semi-Pure Raw Material Diets for Rats and Mice | Specialty Feeds [specialtyfeeds.com]
- 6. Pharmacologic Treatment Assigned for Niemann Pick Type C1 Disease Partly Changes Behavioral Traits in Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Miglustat/Zavesca Drug Trial - Niemann-Pick Type C Disease - Parseghian.org [parseghian.org]
- 9. ec.europa.eu [ec.europa.eu]
- 10. A therapy with miglustat, 2-hydroxypropyl-ß-cyclodextrin and allopregnanolone restores splenic cholesterol homeostasis in Niemann-pick disease type C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Miglustat to interfere with intestinal disaccharidases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential for Miglustat (B1677133) to interfere with intestinal disaccharidases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Miglustat affects the gastrointestinal system?
A1: The primary gastrointestinal side effects of Miglustat, such as diarrhea, flatulence, and abdominal pain, are due to its reversible and competitive inhibition of intestinal disaccharidases.[1][2][3] This inhibition leads to the malabsorption of dietary carbohydrates, resulting in osmotic diarrhea.[1][3]
Q2: Which specific intestinal disaccharidases are affected by Miglustat?
A2: Miglustat primarily inhibits α-glucosidases, such as sucrase and maltase.[1][3][4][5] Its effect on lactase (a β-galactosidase) is considered to be much milder and typically only occurs at higher, non-physiological concentrations.[1][4][6]
Q3: Are there long-term effects of Miglustat on intestinal disaccharidases beyond direct inhibition?
A3: Yes, long-term exposure to Miglustat can interfere with the proper N-glycosylation and trafficking of intestinal disaccharidases from the endoplasmic reticulum (ER).[7] This can lead to a delay in the maturation and transport of enzymes like sucrase-isomaltase and can partially block the intracellular transport of lactase-phlorizin hydrolase.[7]
Q4: What is the mode of inhibition of Miglustat on intestinal disaccharidases?
A4: In-vitro studies have shown that Miglustat acts as a competitive inhibitor of intestinal α-glucosidases.[6]
Q5: How can the gastrointestinal side effects of Miglustat be managed in a clinical or research setting?
A5: Management strategies include dietary modifications, such as reducing the intake of sucrose (B13894), maltose, and other carbohydrates.[1][3] Administering Miglustat between meals and the use of anti-diarrheal medications like loperamide (B1203769) have also been shown to be effective.[3]
Data Presentation: Inhibitory Potency of Miglustat
The following table summarizes the quantitative data on the inhibitory effect of Miglustat on intestinal disaccharidases.
| Enzyme | Organism | Inhibition Constant (Ki) | Reference |
| Sucrase | Porcine | 0.26 µM | [8] |
| Maltase | Porcine | 0.37 µM | [8] |
| Lactase | Porcine | Not significantly inhibited | [8] |
Experimental Protocols
Key Experiment: In Vitro Inhibition of Intestinal Sucrase Activity by Miglustat
This protocol outlines a method to determine the inhibitory effect of Miglustat on sucrase activity using a mammalian intestinal enzyme source.
Materials:
-
Miglustat
-
Intestinal mucosal scraping or a commercial source of intestinal sucrase (e.g., from rat or porcine small intestine)
-
Sucrose (substrate)
-
Phosphate (B84403) buffer (pH 7.0)
-
Glucose oxidase/peroxidase (GOPOD) assay reagent for glucose quantification
-
Microplate reader
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
Procedure:
-
Enzyme Preparation:
-
Homogenize intestinal mucosal scrapings in cold phosphate buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Use the supernatant containing the brush border enzymes for the assay. Determine the total protein concentration of the enzyme preparation.
-
-
Inhibitor and Substrate Preparation:
-
Prepare a stock solution of Miglustat in phosphate buffer. Create a series of dilutions to test a range of concentrations.
-
Prepare a stock solution of sucrose in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In microcentrifuge tubes, pre-incubate the enzyme preparation with various concentrations of Miglustat (or buffer as a control) for a set period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the sucrose substrate to each tube.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).
-
Centrifuge the tubes to pellet any denatured protein.
-
-
Glucose Quantification:
-
Transfer the supernatant from each reaction tube to a new microplate well.
-
Add the GOPOD reagent to each well and incubate according to the manufacturer's instructions to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of glucose produced in each reaction.
-
Determine the percentage of sucrase inhibition for each Miglustat concentration compared to the control (no inhibitor).
-
Plot the percentage inhibition against the Miglustat concentration to determine the IC50 value (the concentration of Miglustat that inhibits 50% of the enzyme activity).
-
Troubleshooting Guide for Miglustat Enzyme Inhibition Assays
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Pipetting errors. Incomplete mixing of reagents. | Use calibrated pipettes. Ensure thorough mixing of all solutions before and after addition. |
| No or very low enzyme activity | Inactive enzyme. Incorrect buffer pH. | Use a fresh enzyme preparation. Confirm the pH of the buffer is optimal for the enzyme. |
| Non-linear reaction rate | Substrate depletion. Enzyme instability. | Reduce the incubation time or decrease the enzyme concentration. Keep the enzyme on ice and use it promptly. |
| Inconsistent IC50 values | Inaccurate inhibitor concentrations. Variation in pre-incubation time. | Prepare fresh dilutions of Miglustat for each experiment. Maintain a consistent pre-incubation time for all samples. |
| High background signal | Contaminating glucose in the enzyme or substrate preparations. | Run appropriate blank controls (e.g., no enzyme, no substrate) and subtract the background absorbance. |
Visualizations
Signaling Pathway of Miglustat's Effect on Intestinal Disaccharidases
References
- 1. researchgate.net [researchgate.net]
- 2. Successful switch from enzyme replacement therapy to miglustat in an adult patient with type 1 Gaucher disease: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Miglustat-induced intestinal carbohydrate malabsorption is due to the inhibition of α-glucosidases, but not β-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long term differential consequences of miglustat therapy on intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
Technical Support Center: Addressing the Bitter Taste of Miglustat for Oral Administration in Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the bitter taste of Miglustat in oral formulations for animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is taste masking important for Miglustat in animal studies?
A1: Miglustat has a pronounced bitter taste.[1] In animal studies, this can lead to decreased palatability, resulting in reduced food and water intake, weight loss, and aversion to the formulation.[2] This not only impacts the animal's welfare but can also compromise the accuracy and reliability of the experimental data by introducing stress and inconsistent dosing. Effective taste masking is crucial for ensuring voluntary acceptance of the medication, maintaining consistent drug exposure, and obtaining reliable preclinical data.[3]
Q2: What are the primary strategies for masking the bitter taste of Miglustat?
A2: The most common and effective strategies for masking the bitter taste of drugs like Miglustat include:
-
Microencapsulation: This involves coating the drug particles with a polymer to create a physical barrier that prevents the drug from dissolving in the oral cavity and interacting with taste receptors.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the bitter drug molecule within their hydrophobic cavity, thereby preventing it from binding to taste receptors.[5]
-
Use of Sweeteners and Flavors: The addition of sweeteners and appealing flavors can help to overpower or mask the bitter taste.[6] The choice of these agents is often species-specific.
Q3: How can I assess the effectiveness of my taste-masking strategy in animals?
A3: In-vivo taste assessment in animal models is the most direct way to evaluate the palatability of your formulation. Common methods include:
-
Brief Access Taste Aversion (BATA) Model (Rats): This model measures the number of licks a water-deprived rat takes from a solution containing the formulation within a short period. A higher number of licks compared to a bitter control indicates better palatability.[7][8]
-
Acceptance and Preference Tests (Dogs): In an acceptance test, a single formulation is offered, and consumption is recorded.[9][10] In a preference test, the animal is presented with two different formulations, and the one consumed first or in greater quantity is considered more palatable.[9]
Troubleshooting Guides
Microencapsulation
Problem: The microencapsulated Miglustat still tastes bitter.
| Possible Cause | Troubleshooting Step |
| Incomplete or thin polymer coating. | Increase the polymer-to-drug ratio. For Eudragit® E 100, ratios of 1:2 to 1:10 (drug:polymer) have been used.[11][12] Optimize the coating process parameters, such as spray rate and drying time, to ensure a uniform and sufficiently thick coat. |
| Rupture of microcapsules during administration or chewing. | Select a more flexible polymer or a combination of polymers. Ensure the particle size of the microcapsules is small enough to avoid a gritty mouthfeel, which can encourage chewing. |
| Leaching of the drug through the polymer coat. | Choose a polymer with low permeability at the pH of the animal's saliva (typically pH 6.2-7.8). Eudragit® E 100 is soluble in acidic pH but not in neutral or slightly alkaline pH, making it a suitable candidate.[6] |
Problem: The drug release from the microcapsules is too slow.
| Possible Cause | Troubleshooting Step |
| Polymer coat is too thick or insoluble at gastric pH. | Decrease the polymer-to-drug ratio. Select a polymer that is insoluble at salivary pH but readily dissolves at the acidic pH of the stomach, such as Eudragit® E 100.[6] |
| High degree of polymer cross-linking. | Adjust the formulation by adding a less cross-linked polymer or a plasticizer to the coating formulation. |
Complexation with Cyclodextrins
Problem: The Miglustat-cyclodextrin complex is not effectively masking the bitter taste.
| Possible Cause | Troubleshooting Step |
| Low complexation efficiency. | Optimize the molar ratio of Miglustat to cyclodextrin (B1172386). A 1:1 or 1:2 molar ratio is a common starting point.[1] Ensure the chosen preparation method (e.g., kneading, co-evaporation, freeze-drying) is suitable for achieving high complexation efficiency. Freeze-drying is often an effective method.[13][14] |
| Dissociation of the complex in the oral cavity. | Select a cyclodextrin derivative with a higher binding constant for Miglustat. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and complexation capacity.[15] |
| Incorrect pH of the formulation. | The stability of the inclusion complex can be pH-dependent. Adjust the pH of the final formulation to a range where the complex is most stable. |
Problem: The solubility of the Miglustat-cyclodextrin complex is low.
| Possible Cause | Troubleshooting Step |
| Inappropriate type of cyclodextrin used. | Use a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has significantly higher aqueous solubility than native β-cyclodextrin.[15] |
| Formation of aggregates. | Optimize the concentration of the cyclodextrin. While higher concentrations can increase solubilization, they can also lead to aggregation, which may negatively impact taste-masking.[16] |
Use of Sweeteners and Flavors
Problem: The animal still refuses the formulation despite the addition of sweeteners and flavors.
| Possible Cause | Troubleshooting Step |
| Inappropriate sweetener or flavor for the species. | Consult species-specific preference data. For example, dogs often prefer meat-based flavors, while cats are more attracted to fish and liver flavors.[17] Cats lack receptors for sweetness, so sweeteners may not be effective unless they also have bitterness-blocking properties.[6] |
| Concentration of sweetener or flavor is too low or too high. | Optimize the concentration of the sweetening and flavoring agents. High concentrations of some artificial sweeteners can result in an aftertaste.[18] |
| The bitterness of Miglustat is too intense to be masked by sweeteners and flavors alone. | Combine the use of sweeteners and flavors with another taste-masking technology, such as microencapsulation or cyclodextrin complexation, for a multi-faceted approach. |
Experimental Protocols
Microencapsulation of Miglustat using Solvent Evaporation
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
Miglustat
-
Eudragit® E 100
-
Dichloromethane (DCM) or other suitable volatile organic solvent
-
Liquid paraffin (B1166041) or light mineral oil (continuous phase)
-
Span 80 or other suitable surfactant
-
Petroleum ether or n-hexane (for washing)
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of Eudragit® E 100 in dichloromethane. A common starting polymer concentration is 5-10% (w/v). Once dissolved, disperse the desired amount of Miglustat in the polymer solution. A drug-to-polymer ratio of 1:2 to 1:5 can be a good starting point.[12]
-
Preparation of the Continuous Phase: In a separate beaker, prepare the continuous phase by adding a surfactant (e.g., 1% v/v Span 80) to liquid paraffin.
-
Emulsification: Slowly add the organic phase to the continuous phase while stirring at a controlled speed (e.g., 500-1000 rpm) with a mechanical stirrer to form a water-in-oil (w/o) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for 2-4 hours to allow for the complete evaporation of the dichloromethane. This will lead to the formation of solid microcapsules.
-
Collection and Washing: Collect the formed microcapsules by filtration or decantation. Wash the microcapsules several times with petroleum ether or n-hexane to remove any residual mineral oil.
-
Drying: Dry the microcapsules in a desiccator or a vacuum oven at room temperature until a constant weight is achieved.
Complexation of Miglustat with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Freeze-Drying
This protocol provides a general method for preparing a solid dispersion of Miglustat with HP-β-CD.
Materials:
-
Miglustat
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
Procedure:
-
Preparation of the Aqueous Solution: Prepare an aqueous solution of HP-β-CD. The concentration will depend on the desired Miglustat-to-cyclodextrin molar ratio (e.g., 1:1 or 1:2).
-
Addition of Miglustat: Add the calculated amount of Miglustat to the HP-β-CD solution while stirring continuously.
-
Stirring: Continue stirring the mixture at room temperature for 24-48 hours to ensure maximum complex formation. The solution should become clear as the complex forms.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely frozen.
-
Lyophilization (Freeze-Drying): Place the frozen sample in a freeze-dryer and lyophilize for 24-72 hours, or until all the water has been sublimated, to obtain a dry powder of the Miglustat-HP-β-CD inclusion complex.[13][14]
-
Storage: Store the resulting powder in a tightly sealed container in a cool, dry place.
Quantitative Data Summary
Table 1: Efficacy of Different Taste-Masking Techniques for Bitter Drugs
| Technique | Example Drug | Key Parameters | Taste-Masking Efficacy | Reference |
| Microencapsulation | Drotaverine HCl | Drug:Eudragit® E 100 ratio of 1:10 | Significant taste masking in human volunteers. | [11] |
| Diclofenac Sodium | Enteric microparticle:Eudragit® E PO ratio of 1:0.25 | Effective taste masking with minimal impact on drug release. | [19] | |
| Complexation | Famotidine | Ternary complex with β-cyclodextrin and HPMC | Improved taste masking compared to binary complex. | [2] |
| Cefuroxime Axetil | Inclusion complex with β-cyclodextrin | Excellent palatability achieved. | [1] |
Table 2: Recommended Sweeteners for Animal Formulations
| Sweetener | Relative Sweetness (to Sucrose) | Effective Concentration Range | Notes | Reference |
| Sucralose | 600 | 0.05% - 2% | Stable in solution, sugar-like taste. | [20] |
| Aspartame | 200 | 0.8% for 25% acetaminophen | Not very stable in solution. | [18] |
| Saccharin | 300-500 | Varies | Can have a bitter or metallic aftertaste at high concentrations. | [18] |
| Stevia | 200-300 | Varies | Natural sweetener. | |
| Xylitol | 1 | Varies | TOXIC TO DOGS. |
Table 3: Flavor Preferences in Different Animal Species
| Animal Species | Preferred Flavors | Reference |
| Dogs | Beef, Bacon, Chicken, Peanut Butter, Liver | [6][21] |
| Cats | Tuna, Chicken, Salmon, Liver, Fish | [6][21] |
| Rabbits | Banana, Apple, Strawberry | [21] |
| Rodents (Rats, Mice) | Fruity (e.g., Banana), Savory | [22] |
| Horses | Apple, Alfalfa, Molasses | [21] |
Visualizations
Bitter Taste Signaling Pathway
Caption: Simplified signaling cascade of bitter taste perception.
Experimental Workflow for Microencapsulation
Caption: Workflow for taste-masking Miglustat via microencapsulation.
Logical Relationship for Troubleshooting Taste Masking
Caption: Decision tree for troubleshooting taste-masking issues.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Preparation and Evaluation of Taste Masked Famotidine Formulation Using Drug/β-cyclodextrin/Polymer Ternary Complexation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palatability assessment of oral dosage forms for companion animals: A systematic review - UCL Discovery [discovery.ucl.ac.uk]
- 4. Taste Masking Techniques for Bitter Drugs: A Comprehensive Review [wisdomlib.org]
- 5. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tail-wagging flavors: Enhancing veterinary medication compliance [medisca.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Palatability Testing of Oral Chewables in Veterinary Medicine for Dogs [scirp.org]
- 10. scirp.org [scirp.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules | Springer Nature Experiments [experiments.springernature.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. pnrjournal.com [pnrjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmasalmanac.com [pharmasalmanac.com]
- 21. mixlab.com [mixlab.com]
- 22. fagronacademy.us [fagronacademy.us]
Troubleshooting inconsistent results in Miglustat-treated cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Miglustat-treated cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Miglustat (B1677133) in cell culture?
Miglustat is a reversible and competitive inhibitor of glucosylceramide synthase (UGCG), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids.[1][2] By inhibiting UGCG, Miglustat reduces the production of glucosylceramide and downstream glycosphingolipids, a mechanism known as substrate reduction therapy.[1][3] This makes it a valuable tool for studying and potentially treating glycosphingolipid storage disorders.[1] Miglustat has also been reported to influence other cellular pathways, such as TGF-β/Smad signaling and autophagy.[1]
Q2: What are the common causes of inconsistent results in Miglustat-treated cell cultures?
Inconsistent results with Miglustat can arise from a combination of technical, biological, and environmental factors. These can include:
-
Technical Variability:
-
Biological Variability:
-
Compound-Related Issues:
-
Improper storage and handling of Miglustat, leading to loss of bioactivity.[5]
-
Variability in the final concentration of the solvent (e.g., DMSO).
-
Degradation of Miglustat in culture medium over long incubation periods.
-
Q3: How stable is Miglustat in cell culture medium?
Miglustat is generally stable, but its stability can be influenced by the pH and temperature of the solution. One study on the stability of Miglustat in a suspending vehicle showed that at 2°C–8°C, a 10 mg/mL solution (pH 7.3) changed from yellow to brown after 9 days, although no degradation products were detected by HPLC.[6][7][8] Lowering the pH to 4.4 improved stability.[6][7][8] For cell culture experiments, it is recommended to prepare fresh dilutions of Miglustat from a frozen stock solution for each experiment to ensure consistent activity.
Q4: What is the recommended solvent and storage condition for Miglustat?
Miglustat is highly soluble in water (>1000 mg/mL) and can also be dissolved in DMSO.[1] For cell culture applications, a common practice is to prepare a concentrated stock solution in sterile DMSO or water, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it at -20°C.[1] The powder form can be stored at -20°C for up to 3 years.[9]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability/Cytotoxicity Assays
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Use a consistent volume and mix the cell suspension between plating wells to maintain homogeneity.[4] |
| "Edge Effects" in Microplates | To minimize evaporation from the outer wells of a microplate, fill these peripheral wells with sterile PBS or culture medium without cells.[4] |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of Miglustat for each experiment. Calibrate pipettes regularly and use appropriate pipetting techniques.[4] |
| Variable Incubation Times | Use a multichannel pipette for adding Miglustat to minimize time differences between wells. Ensure consistent incubation periods for all plates.[4] |
| Cell Proliferation Confounding Results | If the assay is intended to measure cytotoxicity and not cytostatic effects, consider using a lower serum concentration or a proliferation inhibitor like Mitomycin C.[5] |
Problem 2: Lack of Expected Biological Effect
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Miglustat Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 of Miglustat can vary significantly between cell lines.[1] |
| Loss of Miglustat Bioactivity | Ensure proper storage of Miglustat stock solutions at -20°C in small aliquots. Prepare fresh working solutions for each experiment.[5] |
| Low Expression of Target Enzyme (UGCG) | Verify the expression of glucosylceramide synthase (UGCG) in your cell line using techniques like Western blot or qPCR. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to Miglustat. Consider using a different cell line or investigating potential resistance mechanisms. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough to detect the effects of Miglustat. Consider using alternative or multiple assays to measure different cellular responses. |
Data Presentation
Table 1: Illustrative IC50 Values of Miglustat in Different Cell Lines
| Cell Line | Assay Method | Incubation Time | Reported IC50 | Reference |
| Myeloid lineage cells (MDMΦ and HL60) | FOS Assay | Not Specified | Effective inhibition observed | [10] |
| Huh7.5, Jurkat, and Raji cells | FOS Assay | Not Specified | No effect observed | [10] |
| Dengue virus-infected MDMΦ cells | TCID50 Assay | Not Specified | 12.7 µM | [10] |
Note: The half-maximal inhibitory concentration (IC50) of Miglustat can vary significantly depending on the cell line, assay method, and incubation time. Researchers should determine the IC50 for their specific experimental system.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of Miglustat on a chosen cell line and to calculate the IC50 value.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Miglustat stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of Miglustat in complete cell culture medium from the stock solution. The final DMSO concentration should typically not exceed 0.1%.[4]
-
Remove the old medium and replace it with the medium containing different concentrations of Miglustat. Include a vehicle control (medium with the same concentration of DMSO as the highest Miglustat concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol allows for the analysis of changes in protein expression (e.g., in the TGF-β/Smad pathway) upon treatment with Miglustat.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Miglustat
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with the desired concentration of Miglustat for the appropriate duration. Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Sample Preparation: Denature the protein samples by boiling in Laemmli buffer.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Mechanism of action of Miglustat.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection [mdpi.com]
Technical Support Center: The Impact of Miglustat on Lysosomal Function and Autophagy
Welcome to the technical support center for researchers investigating the effects of Miglustat. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your experiments on lysosomal function and autophagy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Miglustat? A1: Miglustat is a reversible and competitive inhibitor of the enzyme glucosylceramide synthase.[1][2] This enzyme catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs).[1][3] By inhibiting this step, Miglustat reduces the rate of GSL synthesis, an approach known as Substrate Reduction Therapy (SRT).[3] This is particularly relevant in lysosomal storage disorders like Gaucher disease and Niemann-Pick disease type C (NPC), where the accumulation of GSLs within lysosomes is a key pathological feature.[1][2]
Q2: How does Miglustat impact overall lysosomal function? A2: Miglustat's primary impact on lysosomes is indirect. By reducing the synthesis of GSLs, it alleviates the substrate burden on dysfunctional lysosomes, leading to several beneficial effects:
-
Reduced Lysosomal Storage: It decreases the pathological accumulation of GSLs (like GM2 and GM3 gangliosides) and cholesterol inside lysosomes.[1][2]
-
Decreased Lysosomal Volume: In disease models characterized by an expanded lysosomal compartment, Miglustat treatment can significantly reduce the total volume of lysosomes.[1]
-
Improved Calcium Homeostasis: Lysosomal GSL accumulation can impair lysosomal calcium uptake. By reducing GSL levels, Miglustat can help restore normal lysosomal calcium balance.[1]
Q3: What is the relationship between Miglustat and autophagy? A3: The relationship is complex and centered on the lysosome's role as the terminal degradation site in the autophagy pathway. Autophagy is a dynamic process, or "flux," involving the formation of autophagosomes, their fusion with lysosomes to form autolysosomes, and the subsequent degradation of their contents. In many lysosomal storage disorders, the autophagy process is stalled at the final step; autophagosomes are formed but cannot be efficiently cleared due to lysosomal dysfunction. This results in an accumulation of autophagy markers like LC3-II and p62/SQSTM1.
Miglustat is not a direct inducer of autophagy. Instead, by improving lysosomal health and function, it can restore the blocked autophagic flux. This allows for the efficient clearance of accumulated autophagosomes, which would be observed as a decrease in the steady-state levels of LC3-II and p62.
Q4: I treated my cells with Miglustat and saw an increase in p62 and LC3-II levels. Does this mean autophagy is inhibited? A4: Not necessarily. An increase in the steady-state levels of LC3-II and p62 can indicate either an induction of autophagosome formation or a blockage in their degradation. To distinguish between these possibilities, you must perform an autophagic flux assay (see Experimental Protocols). By treating cells with Miglustat in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine), you can measure the true rate of autophagic degradation. If Miglustat treatment leads to a greater accumulation of LC3-II in the presence of the inhibitor compared to the inhibitor alone, it indicates that Miglustat is enhancing autophagic flux.
Q5: What is the role of the mTOR signaling pathway in this context? A5: The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism, and a potent inhibitor of autophagy.[4] The mTORC1 complex is activated on the lysosomal surface in response to nutrient availability. Lysosomal dysfunction, as seen in storage disorders, can lead to aberrant mTOR signaling. While Miglustat may not directly target mTOR, by restoring lysosomal homeostasis, it can indirectly modulate mTORC1 activity, potentially leading to a more regulated state of autophagy.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during their experiments with Miglustat.
| Observed Problem | Potential Cause | Recommended Solution |
| No change in LC3-II or p62 levels after Miglustat treatment. | 1. Suboptimal Concentration: The concentration of Miglustat may be too low to elicit a response in your specific cell model. 2. Incorrect Time Point: The effect on autophagic flux may occur at earlier or later time points. 3. Low Basal Autophagic Flux: If the basal level of autophagy in your cells is very low, a change may not be detectable. 4. Steady-State Measurement is Misleading: Measuring only steady-state levels is insufficient. | 1. Perform a dose-response curve to determine the optimal concentration (typically in the 25-100 µM range for cell culture). 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours). 3. Include a positive control for autophagy induction (e.g., starvation with EBSS or treatment with Rapamycin) to ensure your detection method is working. 4. Crucially, perform an autophagic flux assay with a lysosomal inhibitor (e.g., Bafilomycin A1) to measure degradation, not just levels. |
| High Cell Death or Unexpected Cytotoxicity. | 1. Miglustat Concentration Too High: Exceeding the optimal concentration can lead to off-target effects and toxicity. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Prolonged Treatment: Long-term incubation without media changes can lead to nutrient depletion and accumulation of toxic byproducts. | 1. Determine the IC50 value for your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Work at concentrations well below the IC50. 2. Ensure the final solvent concentration is non-toxic (typically <0.1% DMSO ). Include a vehicle-only control in all experiments. 3. Refresh the culture medium with freshly prepared Miglustat every 48-72 hours for long-term experiments. |
| Inconsistent Results Between Replicates. | 1. Poor Drug Solubility/Stability: Miglustat may not be fully dissolved or may degrade in the culture medium over time. 2. Variability in Cell Plating: Inconsistent cell density at the start of the experiment. 3. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can reduce its potency. | 1. Ensure complete dissolution of Miglustat in the initial solvent before diluting in medium. Prepare fresh dilutions for each experiment. 2. Ensure a homogenous single-cell suspension before plating and allow cells to adhere and stabilize for 24 hours before starting treatment. 3. Aliquot the stock solution into single-use volumes upon initial preparation to avoid freeze-thaw cycles. |
| Difficulty Detecting Changes in Lysosomal pH. | 1. Insensitive Dye or Probe: The chosen fluorescent probe may not be sensitive enough for subtle pH changes. 2. Incorrect Imaging Settings: Photobleaching or incorrect laser/filter settings can obscure results. | 1. Use a ratiometric pH probe like LysoSensor Yellow/Blue, which allows for more quantitative measurements independent of probe concentration. 2. Optimize imaging parameters on control cells first. Use the lowest possible laser power and exposure time. Include positive controls (e.g., Chloroquine to raise pH) to validate the assay. |
Data Presentation
The following tables summarize quantitative data from studies on Miglustat's effects. These values can serve as a reference for expected outcomes.
Table 1: Effects of Miglustat on Lysosomal Phenotypes in Cellular Models
| Parameter | Cell Model | Treatment Condition | Result | Reference |
| Lysosomal Volume (LysoTracker) | DHDDS Patient Fibroblasts | 50 µM Miglustat for 14 days | ~1.4-fold reduction in LysoTracker area compared to untreated patient cells. | [1] |
| GSL Storage (GM1 Ganglioside) | DHDDS Patient Fibroblasts | 50 µM Miglustat for 14 days | ~1.5-fold reduction in punctate GM1 staining compared to untreated patient cells. | [1] |
| LAMP1 Expression | DHDDS Patient Fibroblasts | 50 µM Miglustat for 14 days | No significant change observed. | [1] |
Table 2: Effects of Miglustat on Glycosphingolipid Levels in an Animal Model
| Parameter | Model | Treatment Condition | Result | Reference |
| GM2 Ganglioside | Feline NPC Model (Cerebral Gray Matter) | Daily oral administration | Minor reduction from 483 ± 46 to 414 ± 62 nmol/g. | [2] |
| GM3 Ganglioside | Feline NPC Model (Cerebral Gray Matter) | Daily oral administration | Mean 27% reduction (from 563 ± 86 to 406 ± 129 nmol/g). | [2] |
| Sphingosine | Feline NPC Model (Cerebrum) | Daily oral administration | Significant reduction from 149 ± 14 to 113 ± 19 pmol/mg protein. | [2] |
Experimental Protocols
Protocol 1: Autophagic Flux Assay by Western Blot (LC3-II Turnover)
This protocol measures autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates a higher flux.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Miglustat (stock solution in DMSO or water)
-
Lysosomal inhibitor: Bafilomycin A1 (Baf A1, 100 nM) or Chloroquine (CQ, 50 µM)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE reagents and equipment
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.
-
Treatment Groups: Prepare four treatment groups for each condition being tested:
-
Vehicle Control (e.g., 0.1% DMSO)
-
Miglustat (at desired concentration)
-
Vehicle Control + Lysosomal Inhibitor (e.g., 100 nM Baf A1)
-
Miglustat + Lysosomal Inhibitor (e.g., 100 nM Baf A1)
-
-
Incubation: Treat cells with Miglustat (or vehicle) for the desired duration (e.g., 24 hours). For the final 2-4 hours of incubation, add the lysosomal inhibitor to the designated wells.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli buffer. Boil at 95°C for 5 minutes.
-
Separate proteins on a 15% SDS-PAGE gel to resolve LC3-I (16-18 kDa) and LC3-II (14-16 kDa).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-LC3B, anti-p62, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by comparing the amount of LC3-II in the presence of the lysosomal inhibitor between the control and Miglustat-treated groups. A higher LC3-II level in the "Miglustat + Inhibitor" group compared to the "Vehicle + Inhibitor" group indicates increased flux.
Protocol 2: Measurement of Lysosomal pH using LysoSensor Yellow/Blue
This protocol uses a ratiometric dye to quantify changes in lysosomal pH. The dye emits yellow fluorescence in acidic compartments and blue fluorescence in less acidic compartments.
Materials:
-
Cells plated on glass-bottom dishes or chamber slides
-
LysoSensor™ Yellow/Blue DND-160
-
Live-cell imaging microscope with filter sets for blue (Ex ~375 nm, Em ~440 nm) and yellow (Ex ~330 nm, Em ~540 nm) fluorescence.
Procedure:
-
Cell Culture and Treatment: Seed cells on imaging-appropriate plates and treat with Miglustat (or vehicle control) for the desired duration. Include a positive control (e.g., 50 µM Chloroquine for 1-2 hours) to induce lysosomal alkalinization.
-
Dye Loading: Prepare a working solution of LysoSensor Yellow/Blue at 1 µM in pre-warmed culture medium.
-
Incubation: Replace the medium in the wells with the LysoSensor working solution and incubate for 5-10 minutes at 37°C.
-
Imaging:
-
Wash the cells gently with pre-warmed medium or PBS.
-
Immediately acquire images using the live-cell imaging system.
-
Capture images sequentially from both the blue and yellow emission channels.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), select regions of interest (ROIs) corresponding to individual lysosomes (bright puncta).
-
Measure the mean fluorescence intensity in both the yellow and blue channels for each ROI.
-
Calculate the ratio of yellow to blue fluorescence intensity. A decrease in this ratio indicates an increase in lysosomal pH (alkalinization).
-
Generate a calibration curve using buffers of known pH to correlate fluorescence ratios to absolute pH values.
-
Visualizations: Pathways and Workflows
Mechanism of Miglustat Action
Caption: Miglustat inhibits glucosylceramide synthase, reducing GSL accumulation and lysosomal storage.
Autophagic Flux Experimental Workflow
Caption: Workflow for measuring autophagic flux using a lysosomal inhibitor (Bafilomycin A1).
Hypothesized Signaling Pathway
Caption: Miglustat may restore autophagic flux by improving lysosomal function and modulating mTORC1.
References
- 1. mdpi.com [mdpi.com]
- 2. Miglustat Improves Purkinje Cell Survival and Alters Microglial Phenotype in Feline Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miglustat, a glucosylceramide synthase inhibitor, mitigates liver fibrosis through TGF-β/Smad pathway suppression in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miglustat improves purkinje cell survival and alters microglial phenotype in feline Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Miglustat and Eliglustat for the Treatment of Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Gaucher disease, a lysosomal storage disorder stemming from a deficiency in the enzyme glucocerebrosidase, leads to the accumulation of glucosylceramide in various tissues. Substrate reduction therapy (SRT) presents an oral treatment modality aimed at mitigating the pathological accumulation of this substrate. This guide provides a detailed, objective comparison of two prominent SRTs, Miglustat and Eliglustat, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.
Mechanism of Action: Targeting Glucosylceramide Synthesis
Both Miglustat and Eliglustat function by inhibiting glucosylceramide synthase, a key enzyme in the biosynthesis of glucosylceramide.[1][2][3] By reducing the rate of substrate synthesis, these therapies alleviate the burden on the deficient glucocerebrosidase enzyme.[1] However, their molecular structures and inhibitory potentials differ significantly. Miglustat is a synthetic iminosugar, an analogue of D-glucose, while Eliglustat is a ceramide analogue.[1][4] This structural difference contributes to Eliglustat's higher potency and specificity for glucosylceramide synthase.[4] The half-maximal inhibitory concentration (IC50) for Eliglustat is approximately three orders of magnitude lower than that of Miglustat, indicating a much stronger inhibition of the target enzyme.[4]
Clinical Efficacy: A Quantitative Comparison
Clinical trials for both Miglustat and Eliglustat have demonstrated their efficacy in treating the systemic manifestations of Gaucher disease type 1 (GD1). Data from these trials, while not from direct head-to-head comparisons in all cases, allow for a comparative assessment of their performance.[1]
| Efficacy Endpoint | Miglustat (Treatment-Naïve Patients) | Eliglustat (Treatment-Naïve Patients - ENGAGE Trial) |
| Spleen Volume Reduction | ~19% reduction from baseline after 12 months.[5] | Mean of 28% reduction from baseline after 9 months compared to placebo.[6] After 8 years, mean spleen volume decreased by 69%.[7] |
| Liver Volume Reduction | ~12% reduction from baseline after 12 months.[5] | Statistically significant reduction from baseline.[6] After 8 years, mean liver volume decreased by 34%.[7] |
| Hemoglobin Increase | Progressive increase, reaching a mean of 1.30 g/dL at 36 months in patients with baseline hemoglobin <11.5 g/dL.[5] | Mean increase of 1.22 g/dL from baseline after 9 months.[8] After 8 years, mean hemoglobin concentration increased by 2.2 g/dL.[7] |
| Platelet Count Increase | Mean increase of 22 x 10⁹/L from baseline at 36 months.[5] | Mean increase of 41.06% from baseline after 9 months.[8] After 8 years, mean platelet count increased by 113%.[7] |
| Chitotriosidase Reduction | Statistically significant reduction.[5] | Median reduction of 91% after 8 years.[7] |
| Glucosylsphingosine (B128621) Reduction | Not consistently reported in early trials. | Median reduction of 92% after 8 years.[7] |
Safety and Tolerability Profiles
A key differentiator between Miglustat and Eliglustat lies in their side-effect profiles. Gastrointestinal adverse events are significantly more common and severe with Miglustat.[4]
| Adverse Event Profile | Miglustat | Eliglustat |
| Gastrointestinal | High incidence of diarrhea (up to 85%), flatulence, and abdominal pain, often requiring dietary modifications or anti-diarrheal medication.[4] | Lower incidence of gastrointestinal side effects, which are generally mild to moderate.[4] |
| Neurological | Tremor and peripheral neuropathy have been reported.[9] | Does not cross the blood-brain barrier and is not associated with central nervous system effects.[10] |
| Weight Loss | Common, reported in up to 65% of patients in clinical trials.[4] | Infrequent, reported in about 2% of patients in clinical trials.[10] |
| Drug Interactions | Fewer clinically significant drug interactions.[11] | Metabolized by CYP2D6 and CYP3A4, leading to potential interactions with inhibitors or inducers of these enzymes.[12] |
Pharmacokinetics and Dosing
The pharmacokinetic properties of Miglustat and Eliglustat also present notable differences, particularly concerning their metabolism.
| Pharmacokinetic Parameter | Miglustat | Eliglustat |
| Metabolism | Not significantly metabolized and is excreted largely unchanged in the urine.[13] | Extensively metabolized by cytochrome P450 2D6 (CYP2D6) and to a lesser extent by CYP3A4.[12] |
| Dosing | Standard dosing, with adjustments required for renal impairment.[11] | Dosing is dependent on the patient's CYP2D6 metabolizer status (e.g., extensive, intermediate, or poor metabolizers), necessitating pre-treatment genotyping.[12][14] |
| Bioavailability | Oral bioavailability is approximately 40-60%.[15] | Well absorbed orally.[16] |
| Half-life | Approximately 6-7 hours.[13] | Varies based on CYP2D6 metabolizer status. |
Experimental Protocols
The clinical evaluation of Miglustat and Eliglustat has relied on a set of standardized experimental protocols to ensure data accuracy and comparability across studies.
Organ Volume Measurement
-
Methodology: Magnetic Resonance Imaging (MRI) is the gold standard for assessing spleen and liver volumes in Gaucher disease clinical trials.[17]
-
Protocol:
-
Abdominal MRI is performed using standardized T1- and T2-weighted sequences.[3]
-
Spleen and liver volumes are determined through a semi-automated segmentation process, where an algorithm provides an initial delineation followed by manual correction by trained technicians.[3]
-
This method has been shown to have low inter-observer variability, ensuring precise monitoring of changes in organ size over time.[3]
-
Bone Marrow Assessment
-
Methodology: The Bone Marrow Burden (BMB) score is a semi-quantitative method used to assess the extent of Gaucher cell infiltration in the bone marrow using MRI.[5][18]
-
Protocol:
-
Sagittal T1- and T2-weighted images of the lumbar spine and coronal T1- and T2-weighted images of the femora are acquired.[8]
-
The signal intensity of the bone marrow is compared to reference tissues (subcutaneous fat for the femur and intervertebral discs for the lumbar spine).[8]
-
The pattern of infiltration (e.g., patchy, diffuse) is also evaluated.[18]
-
Scores are assigned for both signal intensity and infiltration pattern, with a higher total BMB score indicating more severe bone marrow involvement.[8][18]
-
Biomarker Analysis
-
Methodology: A fluorometric assay is commonly used to measure the activity of chitotriosidase, a biomarker of macrophage activation, in plasma.[17]
-
Protocol:
-
A plasma sample is incubated with a fluorogenic substrate, 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside.[17]
-
The reaction is performed at 37°C in a citrate/phosphate buffer (pH 5.2).[7]
-
The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone (B1674119) is measured at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.[17]
-
The enzyme activity is calculated based on the rate of fluorescent product formation.[19]
-
-
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of glucosylsphingosine in plasma.[4]
-
Protocol:
-
An internal standard (e.g., a stable isotope-labeled version of glucosylsphingosine) is added to the plasma sample.[4]
-
The sample undergoes an extraction process to isolate the lipids.[1]
-
The extracted sample is injected into an LC system for chromatographic separation.[1]
-
The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).[1]
-
References
- 1. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 2. The Clinical Efficacy of Imiglucerase versus Eliglustat in Patients with Gaucher's Disease Type 1: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the accuracy of MRI spleen and liver volume measurements: a phase III Gaucher disease clinical trial setting as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Improving the accuracy of MRI spleen and liver volume measurements: a phase III Gaucher disease clinical trial setting as a model. | Semantic Scholar [semanticscholar.org]
- 7. ahajournals.org [ahajournals.org]
- 8. radiopaedia.org [radiopaedia.org]
- 9. researchgate.net [researchgate.net]
- 10. neurologylive.com [neurologylive.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. Cipaglucosidase Alfa + Miglustat for Pompe Disease · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Cipaglucosidase alfa plus miglustat: linking mechanism of action to clinical outcomes in late-onset Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Table 23, Details of Extension Studies – ENGAGE and ENCORE - Clinical Review Report: Eliglustat (Cerdelga) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Magnetic resonance imaging and BMB score in the evaluation of bone involvement in Gaucher’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide: Miglustat vs. Enzyme Replacement Therapy for Type 1 Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary therapeutic strategies for type 1 Gaucher disease (GD1): enzyme replacement therapy (ERT) and substrate reduction therapy (SRT) with Miglustat (B1677133). This document synthesizes data from clinical trials to evaluate the performance of each treatment, offering detailed experimental protocols and quantitative comparisons to inform research and development efforts.
Introduction to Therapeutic Strategies
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase).[1] This deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, which become known as Gaucher cells.[2][1][3][4] These lipid-laden cells infiltrate various organs, including the spleen, liver, and bone marrow, leading to hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2][1][4][5][6]
The two main treatment modalities for GD1, ERT and Miglustat, address this pathophysiology through distinct mechanisms. ERT directly supplements the deficient enzyme, while Miglustat reduces the production of the substrate that accumulates.[5][7]
Mechanisms of Action
Enzyme Replacement Therapy (ERT) works by intravenously administering a recombinant form of the GCase enzyme.[8][9] This modified enzyme is taken up by macrophages through mannose receptors on their cell surface.[5] Once inside the lysosomes, the therapeutic enzyme breaks down the accumulated glucosylceramide, thereby reducing the Gaucher cell burden and alleviating clinical manifestations.[8][9]
Miglustat , an oral substrate reduction therapy, inhibits the enzyme glucosylceramide synthase.[10][11] This enzyme is responsible for the first step in the synthesis of most glycosphingolipids, including glucosylceramide.[6][10] By inhibiting this enzyme, Miglustat reduces the rate of GlcCer production to a level that can be managed by the residual GCase activity, thus preventing its accumulation.[10][11]
Comparative Efficacy: Clinical Trial Data
Multiple clinical trials have evaluated the efficacy of both ERT and Miglustat in treatment-naïve patients and in those switching from ERT. The primary endpoints in these studies typically include the reduction in spleen and liver volume and improvements in hematological parameters such as hemoglobin concentration and platelet counts.
Table 1: Efficacy of Miglustat in Treatment-Naïve Patients with Type 1 Gaucher Disease
| Parameter | Baseline (Mean) | Change after 12 months (Mean) | % Change |
| Spleen Volume (multiples of normal) | 19.3 | -5.2 | -27% |
| Liver Volume (multiples of normal) | 2.0 | -0.3 | -15% |
| Hemoglobin (g/dL) | 11.7 | +0.9 | +8% |
| Platelet Count (x 10⁹/L) | 71.3 | +16.0 | +22% |
Data synthesized from clinical trials of Miglustat in treatment-naïve patients.
Table 2: Efficacy of Enzyme Replacement Therapy (Imiglucerase) in Treatment-Naïve Patients
| Parameter | Baseline (Mean) | Change after 12 months (Mean) | % Change |
| Spleen Volume (% of body weight) | 2.5 | -1.2 | -48% |
| Liver Volume (% of body weight) | 4.3 | -0.9 | -21% |
| Hemoglobin (g/dL) | 11.2 | +1.4 | +12.5% |
| Platelet Count (x 10⁹/L) | 88.0 | +40.0 | +45% |
Data synthesized from pivotal clinical trials of imiglucerase (B1177831) in treatment-naïve patients.
Table 3: Comparison of Maintenance Therapy in Patients Switched from ERT to Miglustat
| Parameter | At Switch (Baseline) | Change after 12 months on Miglustat |
| Spleen Volume | Stable | No significant change |
| Liver Volume | Stable | No significant change |
| Hemoglobin | Stable | No significant change |
| Platelet Count | Stable | Slight, non-significant decrease |
Data from a study where patients stable on ERT were switched to Miglustat monotherapy.[12][13]
Experimental Protocols
Pivotal Trial of Miglustat in Mild to Moderate Type 1 Gaucher Disease
-
Study Design: This was an open-label, non-comparative study.[14]
-
Patient Population: Adult patients with mild-to-moderate type 1 Gaucher disease for whom ERT was not a therapeutic option.[10][14]
-
Intervention: Miglustat administered orally at a dose of 100 mg three times daily. Dose adjustments were permitted for adverse events.
-
Primary Efficacy Endpoints:
-
Change from baseline in spleen and liver volume, as measured by magnetic resonance imaging (MRI) or computed tomography (CT).
-
Change from baseline in hemoglobin concentration and platelet count.
-
-
Study Duration: The primary analysis was conducted at 12 months, with follow-up extensions.
-
Key Assessments:
-
Organ volumes were assessed at baseline and at 3, 6, and 12 months.
-
Hematological parameters were monitored monthly.
-
Biomarkers such as chitotriosidase activity were also measured.
-
Pivotal Trial of Imiglucerase (ERT) in Type 1 Gaucher Disease
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Symptomatic, treatment-naïve adult patients with type 1 Gaucher disease.
-
Intervention: Intravenous infusions of imiglucerase or placebo every two weeks. Dosing was typically based on body weight (e.g., 60 U/kg).
-
Primary Efficacy Endpoints:
-
Change from baseline in spleen and liver volume.
-
Change from baseline in hemoglobin and platelet counts.
-
-
Study Duration: The primary efficacy was evaluated at 9 months.
-
Key Assessments:
-
Visceral volumes were measured by quantitative magnetic resonance imaging.
-
Hematological parameters were assessed at regular intervals.
-
Bone density and skeletal involvement were often included as secondary endpoints.
-
Safety and Tolerability
Enzyme Replacement Therapy is generally well-tolerated. Infusion-related reactions can occur, including allergic reactions, which are typically managed by adjusting the infusion rate or with pre-medication.[15] The development of anti-drug antibodies has been reported but is not always clinically significant.
Miglustat is associated with a different side effect profile. The most common adverse events are gastrointestinal, including diarrhea, flatulence, and abdominal pain, which are often transient and can be managed with dietary modifications or dose adjustments.[14][16] Neurological side effects such as tremor and peripheral neuropathy have also been reported, necessitating careful patient monitoring.[10][14]
Summary and Conclusion
Enzyme replacement therapy is the established first-line treatment for most patients with type 1 Gaucher disease, demonstrating robust and rapid efficacy in reversing the visceral and hematological manifestations of the disease.[17] Miglustat offers a convenient oral alternative for patients with mild to moderate GD1 for whom ERT is not a suitable option.[10][14] While generally less potent than ERT, Miglustat has been shown to be effective in stabilizing disease in patients who switch from ERT and in improving key clinical parameters in treatment-naïve patients.[12][13][16][18]
The choice between these therapies depends on individual patient factors, including disease severity, patient preference, and the presence of contraindications to ERT. For drug development professionals, the distinct mechanisms and side effect profiles of ERT and SRT highlight different avenues for therapeutic improvement, such as the development of next-generation enzymes with better targeting or substrate reduction therapies with improved tolerability and efficacy.
References
- 1. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 2. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaucher Disease: The Metabolic Defect, Pathophysiology, Phenotypes And Natural History - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]
- 5. Enzyme replacement and substrate reduction therapy for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gaucherdisease.org [gaucherdisease.org]
- 8. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 9. gaucherdisease.org [gaucherdisease.org]
- 10. Miglustat: Generic, Gaucher Uses, Side Effects, Dosage [medicinenet.com]
- 11. Pharmacotherapy of Gaucher Disease: Current and Future Options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Oral maintenance clinical trial with miglustat for type I Gaucher disease: switch from or combination with intravenous enzyme replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 15. mngha.med.sa [mngha.med.sa]
- 16. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidance on the use of miglustat for treating patients with type 1 Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
Miglustat's Biomarker Modulation in Niemann-Pick Type C: A Comparative Analysis
A deep dive into the cross-validation of Miglustat's therapeutic effects on key biomarkers in Niemann-Pick type C (NP-C) patients reveals a landscape of targeted biochemical responses. This guide provides a comparative analysis of Miglustat against other therapeutic alternatives, supported by experimental data and detailed methodologies for the scientific community.
Niemann-Pick type C disease is a rare, inherited neurodegenerative disorder characterized by the accumulation of lipids, primarily unesterified cholesterol and glycosphingolipids, within lysosomes. This accumulation leads to a cascade of cellular dysfunction and a range of progressive neurological symptoms. Miglustat, an inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids, has been a cornerstone in the management of NP-C. Its therapeutic rationale is based on substrate reduction therapy, aiming to decrease the rate of glycosphingolipid biosynthesis to match the impaired clearance, thereby reducing their pathological accumulation.[1][2] This guide examines the evidence for Miglustat's effect on critical disease biomarkers and compares its performance with emerging therapeutic strategies, namely Arimoclomol (B1213184) and Hydroxypropyl-beta-cyclodextrin (HPβCD).
Comparative Efficacy on Key Biomarkers
The clinical assessment of therapeutic agents in NP-C often relies on the monitoring of specific biomarkers that reflect the underlying pathology. Key biomarkers include the enzyme chitotriosidase, the chemokine CCL18/PARC, and the specific glycosphingolipids GM2 and GM3, which accumulate in the brains of NP-C patients.
Miglustat: Targeting Glycosphingolipid Synthesis
Clinical and preclinical studies have demonstrated that Miglustat can modulate the levels of key NP-C biomarkers. While quantitative data from human clinical trials on the percentage reduction of these biomarkers is not consistently reported in the literature, preclinical data and qualitative observations from clinical practice indicate a trend towards normalization or stabilization.
| Biomarker | Effect of Miglustat | Quantitative Data | Alternative Treatments' Effects |
| Chitotriosidase | Stabilization of plasma levels[1] | Specific percentage reduction in NP-C patients is not consistently reported. | Arimoclomol: Data on chitotriosidase levels is not yet available from clinical trials. HPβCD: Data on chitotriosidase levels is not yet available from clinical trials. |
| CCL18/PARC | Stabilization of plasma levels has been suggested, though less consistently reported than for chitotriosidase. | Quantitative data from NP-C clinical trials is currently unavailable. | Arimoclomol: Data on CCL18/PARC levels is not yet available from clinical trials. HPβCD: Data on CCL18/PARC levels is not yet available from clinical trials. |
| GM2 & GM3 Gangliosides | Reduction in accumulation in the central nervous system. | In a feline model of NP-C, Miglustat treatment resulted in a mean 35% decrease in GM2 in the cerebellum and a mean 27% reduction in GM3 in the cerebral gray matter.[3] Human CSF/plasma data is limited. | Arimoclomol: Clinical trials have focused on clinical severity scores rather than specific ganglioside levels. HPβCD: Preclinical studies show a reduction in overall ganglioside accumulation.[4] Quantitative data on specific GM2 and GM3 reduction in human patients is not yet available. |
Note: The lack of consistent, quantitative biomarker data from human clinical trials for all three therapeutic agents highlights a critical area for future research in NP-C.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental to the evaluation of therapeutic efficacy. Below are detailed methodologies for the key experiments cited in this guide.
Measurement of Plasma Chitotriosidase Activity
Principle: This fluorometric assay measures the enzymatic activity of chitotriosidase based on the cleavage of a synthetic substrate.
Protocol:
-
Sample Preparation: Collect peripheral blood in heparinized tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Reagents:
-
Assay Buffer: 0.5 M citrate-phosphate buffer, pH 5.2.
-
Substrate: 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (4-MU-chitotrioside). Prepare a 22 µM working solution in the assay buffer.
-
Stop Solution: 0.5 M glycine-NaOH buffer, pH 10.6.
-
-
Procedure:
-
Add 10 µL of plasma to a microplate well.
-
Add 100 µL of the 4-MU-chitotrioside substrate solution.
-
Incubate at 37°C for 15-60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.
-
-
Detection: Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Quantification: Calculate the enzyme activity in nmol/h/mL based on a standard curve generated with 4-methylumbelliferone.
Quantification of Serum CCL18/PARC by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative detection of human CCL18/PARC in serum.
Protocol:
-
Sample Preparation: Collect whole blood and allow it to clot. Centrifuge to separate the serum and store at -80°C.
-
Procedure (based on commercially available kits, e.g., from R&D Systems or Thermo Fisher Scientific):
-
Coat a 96-well microplate with a capture antibody specific for human CCL18.
-
Wash the plate and block non-specific binding sites.
-
Add diluted serum samples and standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for human CCL18 and incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Detection: Measure the optical density at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations and determine the concentration of CCL18 in the samples.
Quantification of GM2 and GM3 Gangliosides in Plasma by LC-MS/MS
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of GM2 and GM3 gangliosides.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add an internal standard (e.g., a deuterated version of the ganglioside of interest).
-
Add 200 µL of cold methanol (B129727) to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid and B: acetonitrile (B52724) with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Select specific precursor-to-product ion transitions for each ganglioside and the internal standard for quantification.
-
-
Quantification: Construct a calibration curve using known concentrations of purified ganglioside standards and calculate the concentration of GM2 and GM3 in the plasma samples based on the peak area ratios of the analytes to the internal standard.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Miglustat inhibits glucosylceramide synthase, reducing the synthesis of glycosphingolipids and their subsequent lysosomal accumulation in NP-C.
Caption: A generalized workflow for the collection, processing, and analysis of key biomarkers in NP-C patient samples for therapeutic monitoring.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy results from a 12-month double-blind randomized trial of arimoclomol for treatment of Niemann-Pick disease type C (NPC): Presenting a rescored 4-domain NPC Clinical Severity Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Comparative analysis of different iminosugar inhibitors of glucosylceramide synthase
For Researchers, Scientists, and Drug Development Professionals
Glucosylceramide synthase (GCS) has emerged as a critical therapeutic target for a range of lysosomal storage disorders and other conditions characterized by the accumulation of glycosphingolipids. Iminosugar inhibitors, which mimic the transition state of the GCS-catalyzed reaction, represent a promising class of substrate reduction therapies. This guide provides a detailed comparative analysis of various iminosugar inhibitors of GCS, offering a comprehensive overview of their potency, selectivity, and clinical performance to aid in research and drug development.
Mechanism of Action: Substrate Reduction Therapy
Iminosugar inhibitors function as competitive inhibitors of GCS, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. By blocking this initial step, these inhibitors reduce the production of glucosylceramide (GlcCer) and, consequently, the downstream accumulation of more complex glycosphingolipids such as globotriaosylceramide (Gb3). This approach, known as substrate reduction therapy (SRT), aims to balance the rate of glycosphingolipid synthesis with the impaired capacity of their degradation in various lysosomal storage diseases.
Quantitative Comparison of Iminosugar Inhibitors
The potency and selectivity of iminosugar inhibitors are critical determinants of their therapeutic potential and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key iminosugar inhibitors against GCS and other relevant off-target enzymes.
| Inhibitor | GCS IC50 (µM) | GBA1 IC50 (µM) | GBA2 IC50 (µM) | Sucrase IC50 (µM) | Lactase IC50 (µM) | Maltase IC50 (µM) | GBA1/GCS Selectivity Ratio | Reference |
| Miglustat (N-butyl-DNJ) | 50 | >1000 | 50 | 0.8 | 3.5 | 0.8 | >20 | [1] |
| Genz-529468 | More potent than Miglustat | - | - | - | - | - | - | [2] |
| AMP-DNM | 0.2 | 0.2 | ~0.001 | - | - | - | 1 | [3] |
| l-ido-AMP-DNM | 0.15 | 3 | ~0.001 | >1000 | >1000 | >1000 | 20 | [1] |
| Lucerastat (B1675357) | 11 (in cells) | No affinity | Inhibits | Weak inhibitor | Weak inhibitor | - | - | [4][5] |
| Venglustat (Ibiglustat) | Potent inhibitor | - | - | - | - | - | - | [6][7] |
GCS: Glucosylceramide Synthase; GBA1: Acid β-glucosidase (lysosomal); GBA2: Non-lysosomal β-glucosidase. A higher GBA1/GCS selectivity ratio indicates greater selectivity for GCS over the lysosomal glucocerebrosidase. Note: IC50 values can vary depending on assay conditions.
Preclinical and Clinical Performance
Miglustat (N-butyl-deoxynojirimycin)
Miglustat is an established GCS inhibitor approved for the treatment of Gaucher disease type 1 and Niemann-Pick type C disease. While effective, it is a relatively moderate GCS inhibitor with notable off-target activity against intestinal disaccharidases, which can lead to gastrointestinal side effects.[1]
Genz-529468
Preclinical studies have shown Genz-529468 to be a more potent GCS inhibitor than Miglustat, offering a wider therapeutic window.[2] However, like Miglustat, it has been observed to cause a paradoxical increase in brain glucosylceramide levels in mouse models of Niemann-Pick type C, likely due to off-target inhibition of the non-lysosomal glucosylceramidase GBA2.[2]
AMP-DNM (N-(5'-adamantane-1'-yl-methoxy)-pentyl-1-deoxynojirimycin)
AMP-DNM demonstrates a significant increase in GCS inhibitory potency compared to Miglustat.[3] However, this increased potency is accompanied by a loss of selectivity, with significant inhibition of GBA1 and potent inhibition of GBA2.[1][3]
Lucerastat
Lucerastat is an orally bioavailable iminosugar that has been investigated for the treatment of Fabry disease. In cultured fibroblasts from Fabry patients, lucerastat dose-dependently reduced Gb3 with a median IC50 of 11 µM.[4] Clinical trials have demonstrated that lucerastat can lead to a substantial reduction in plasma Gb3 levels. For instance, a decrease of approximately 50% in plasma Gb3 was observed in the treatment group compared to an increase in the placebo group.[8] Lucerastat appears to be more selective than Miglustat, with no affinity for GBA1 and only weak inhibition of intestinal lactase.[5]
Venglustat (Ibiglustat, GZ/SAR402671)
Venglustat is a brain-penetrant GCS inhibitor that has been evaluated for several lysosomal storage diseases, including Gaucher disease, Fabry disease, and GBA-associated Parkinson's disease.[6][9] In a Phase 2 study in adult males with classic Fabry disease, venglustat treatment resulted in a progressive reduction of plasma Gb3 by 41.7% at six months and 77.5% at three years.[10] Preclinical studies in mouse models of GBA-related synucleinopathy have shown that venglustat significantly reduces glucosylceramide in the plasma, brain, and cerebrospinal fluid.[11]
Signaling Pathways and Experimental Workflows
Glucosylceramide Synthase Signaling Pathway
The inhibition of GCS has significant downstream effects on cellular signaling. By reducing the synthesis of glucosylceramide, the production of a wide array of downstream glycosphingolipids is attenuated. This can impact cellular processes such as proliferation, apoptosis, and cell signaling, which are often dysregulated in diseases characterized by glycosphingolipid accumulation.
Caption: Inhibition of GCS by iminosugars blocks the synthesis of GlcCer and downstream complex GSLs.
Experimental Workflow: GCS Activity Assay
A common method to assess the inhibitory activity of compounds against GCS involves a cell-free enzymatic assay using a fluorescently labeled ceramide analog.
Caption: Workflow for an in vitro GCS activity assay to determine inhibitor potency.
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an iminosugar inhibitor against GCS.
Materials:
-
Cell or tissue homogenate as the enzyme source.
-
Fluorescently labeled ceramide substrate (e.g., NBD C6-ceramide).
-
UDP-glucose.
-
Assay buffer (e.g., 0.1 M Tris/HCl, pH 7.4).
-
Iminosugar inhibitor stock solution.
-
Chloroform and methanol (B129727) for reaction termination and lipid extraction.
-
HPLC or TLC system with a fluorescence detector.
Procedure:
-
Enzyme Preparation: Homogenize cells or tissues in a suitable buffer. Determine the protein concentration of the homogenate using a standard method like the BCA assay.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the cell/tissue homogenate, fluorescently labeled ceramide substrate, and UDP-glucose in the assay buffer.
-
Inhibitor Addition: For inhibition assays, pre-incubate the enzyme source with varying concentrations of the iminosugar inhibitor or a vehicle control before adding the substrates.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.
-
Analysis: The lipid-containing lower phase is collected, dried, and resuspended in a suitable solvent. The fluorescently labeled glucosylceramide product is then separated from the unreacted ceramide substrate using HPLC or TLC and quantified using a fluorescence detector.
-
Data Analysis: The rate of product formation is determined, and the IC50 value for the inhibitor is calculated by plotting the percent inhibition against the inhibitor concentration.
Cell-Based GCS Activity Assay
Objective: To assess the ability of an iminosugar inhibitor to reduce the synthesis of glucosylceramide in intact cells.
Materials:
-
Cultured cells of interest.
-
Cell culture medium.
-
Iminosugar inhibitor stock solution.
-
Fluorescently labeled ceramide (e.g., NBD C6-ceramide).
-
Phosphate-buffered saline (PBS).
-
Solvents for lipid extraction (e.g., chloroform, methanol).
-
TLC plates and developing solvent.
-
Fluorescence imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the iminosugar inhibitor for a predetermined time (e.g., 24-48 hours).
-
Metabolic Labeling: Incubate the treated cells with a medium containing the fluorescently labeled ceramide for a few hours to allow for its uptake and conversion to fluorescent glucosylceramide.
-
Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a mixture of chloroform and methanol.
-
TLC Analysis: Spot the lipid extracts onto a TLC plate and develop the plate in an appropriate solvent system to separate the fluorescent glucosylceramide from the fluorescent ceramide.
-
Quantification: Visualize the fluorescent spots on the TLC plate using a fluorescence imaging system and quantify the intensity of the spots corresponding to glucosylceramide.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in the synthesis of fluorescent glucosylceramide (IC50).
Conclusion
The development of iminosugar inhibitors of GCS has provided valuable therapeutic options for several lysosomal storage disorders. This guide highlights the key differences in potency and selectivity among various iminosugar inhibitors. While early inhibitors like Miglustat have demonstrated clinical utility, newer generation compounds such as Lucerastat and Venglustat show promise with potentially improved efficacy and safety profiles. The choice of an inhibitor for research or therapeutic development should be guided by a thorough evaluation of its specific characteristics, including its on-target potency, off-target activities, and pharmacokinetic properties. The provided experimental protocols offer a foundation for the continued investigation and comparison of these important therapeutic agents.
References
- 1. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iminosugar-based inhibitors of glucosylceramide synthase increase brain glycosphingolipids and survival in a mouse model of Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lucerastat, an iminosugar with potential as substrate reduction therapy for glycolipid storage disorders: safety, tolerability, and pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Idorsia | Lucerastat [idorsia.com]
- 9. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fabrydiseasenews.com [fabrydiseasenews.com]
- 11. researchgate.net [researchgate.net]
Efficacy of Miglustat in Patients Unsuitable for Enzyme Replacement Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Miglustat's performance against alternative therapies for patients with Gaucher disease type 1 and Niemann-Pick disease type C who are unsuitable for enzyme replacement therapy (ERT). This guide synthesizes data from clinical trials and observational studies, presenting quantitative outcomes, detailed experimental methodologies, and visual representations of key biological and procedural pathways.
Overview of Miglustat (B1677133) and its Role
Miglustat is an oral substrate reduction therapy (SRT) approved for the treatment of mild to moderate type 1 Gaucher disease in adults for whom ERT is not a therapeutic option.[1][2] Reasons for unsuitability for ERT can include hypersensitivity, poor venous access, or other contraindications.[3] Miglustat is also the only approved disease-specific therapy for the progressive neurological manifestations of Niemann-Pick disease type C (NPC) in both adult and pediatric patients.[4] Unlike ERT, which replaces the deficient enzyme, Miglustat inhibits glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of glucosylceramide, thereby reducing the accumulation of this substrate.[1]
Comparative Efficacy of Miglustat
The efficacy of Miglustat has been evaluated in several clinical trials and observational studies. Its primary competitor in the oral treatment landscape for Gaucher disease is Eliglustat, another substrate reduction therapy. For NPC, Miglustat is the only approved targeted therapy.
Gaucher Disease Type 1
In patients with Gaucher disease type 1 who are unsuitable for ERT, Miglustat has demonstrated efficacy in reducing organomegaly and improving hematological parameters. However, direct head-to-head trials of Miglustat and Eliglustat in this specific patient population are limited. Comparisons are often drawn from studies involving treatment-naïve patients or those who have switched from ERT.
Table 1: Comparison of Miglustat and Eliglustat Efficacy in Gaucher Disease Type 1 (Treatment-Naïve Patients)
| Efficacy Endpoint | Miglustat (12 months) | Eliglustat (9 months) |
| Spleen Volume Reduction | 19% | 28% |
| Liver Volume Reduction | 12% | 17% |
| Hemoglobin Increase | +0.2 g/dL | +1.22 g/dL |
| Platelet Count Increase | +8.9 x 10⁹/L | +41.06% |
| Chitotriosidase Reduction | 16.4% | - |
| Glucosylsphingosine Reduction | Not Reported | 84% (median) |
Data compiled from various clinical trials.[2][5]
Eliglustat generally shows a more robust response in hematological and visceral parameters compared to Miglustat.[2] However, Miglustat has been shown to be an effective maintenance therapy in patients with stable type 1 Gaucher disease who have been switched from ERT.[6]
Niemann-Pick Disease Type C
For NPC, a neurodegenerative disease with no approved ERT, Miglustat has been shown to stabilize or slow the progression of key neurological manifestations. Efficacy is often measured using a disease-specific disability scale that assesses ambulation, manipulation, language, and swallowing.
Table 2: Efficacy of Miglustat in Niemann-Pick Disease Type C
| Neurological Parameter | Outcome |
| Disease Progression | Stabilization of neurological disease observed in all age groups. |
| Annual Progression Rate | Decreased from +0.11 score units/year (pre-treatment) to -0.01 score units/year (on Miglustat). |
| Key Neurological Functions | Stabilization of ambulation, manipulation, language, and swallowing. |
Data from a multicenter observational retrospective cohort study.[7]
Experimental Protocols
Measurement of Organ Volume in Gaucher Disease
The standard method for assessing liver and spleen volume in clinical trials for Gaucher disease is through magnetic resonance imaging (MRI).[8][9]
-
Imaging Protocol : Abdominal MRI examinations are typically performed at baseline and at specified intervals (e.g., 6, 9, 12, and 24 months) post-treatment.[8][9] Standardized sequences often include transverse T2-weighted, T1-weighted, and in/out-of-phase, as well as coronal T1-weighted sequences.[9]
-
Volumetric Analysis : Spleen and liver volumes are determined using a semi-automated segmentation method. This involves an initial automatic segmentation algorithm followed by manual correction by trained technologists using advanced editing tools.[9] This method has been shown to have low inter-observer variability, ensuring the precision of the measurements.[9]
Neurological Assessment in Niemann-Pick Disease Type C
The efficacy of Miglustat in NPC is primarily evaluated using a specialized clinical severity scale. The 5-domain Niemann-Pick disease type C Clinical Severity Scale (NPCCSS) is a validated tool for this purpose.[10][11]
-
Domains Assessed : The scale evaluates five key neurological domains: ambulation, fine motor skills, swallowing, cognition, and speech.[10]
-
Scoring : Each domain is scored on a scale, with higher scores indicating greater disability. A 1-category change on any domain, which corresponds to a 1-point or greater change in the total score, is considered clinically meaningful, reflecting a loss of complex function and increased disability.[10] For example, in the ambulation domain, scores can range from 0 (normal) to 5 (wheelchair-bound).[12]
Visualizing the Pathways and Processes
Mechanism of Action of Miglustat
Miglustat functions as a substrate reduction therapy by inhibiting the enzyme glucosylceramide synthase. This is the initial and rate-limiting step in the biosynthesis of most glycosphingolipids. By partially inhibiting this enzyme, Miglustat reduces the rate of glucosylceramide synthesis to a level that can be managed by the deficient glucocerebrosidase enzyme, thereby preventing its accumulation in lysosomes.
Mechanism of action of Miglustat.
Generalized Experimental Workflow for Oral Therapies in Lysosomal Storage Diseases
The clinical development of oral therapies like Miglustat for rare lysosomal storage diseases typically follows a structured workflow designed to assess safety and efficacy in a small patient population.
Generalized clinical trial workflow.
Logical Framework for Treatment Selection in Gaucher Disease Patients Unsuitable for ERT
The decision to use a substrate reduction therapy like Miglustat or Eliglustat in a patient with Gaucher disease type 1 who is unsuitable for ERT involves several considerations.
Treatment selection framework.
Conclusion
Miglustat serves as a valuable therapeutic option for patients with mild to moderate Gaucher disease type 1 who are unsuitable for ERT and is the standard of care for managing the progressive neurological symptoms of Niemann-Pick disease type C. While Eliglustat may offer a more robust response in Gaucher disease, Miglustat remains an important alternative, particularly for patients who are not candidates for Eliglustat. In NPC, Miglustat provides a significant clinical benefit by stabilizing the debilitating neurological progression of the disease. The choice of therapy should be individualized based on the patient's specific clinical circumstances, metabolic profile, and tolerability.
References
- 1. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caresource.com [caresource.com]
- 4. static.cigna.com [static.cigna.com]
- 5. The Clinical Efficacy of Imiglucerase versus Eliglustat in Patients with Gaucher's Disease Type 1: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. d-nb.info [d-nb.info]
- 8. Imaging of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the accuracy of MRI spleen and liver volume measurements: a phase III Gaucher disease clinical trial setting as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of the 5-domain Niemann-Pick type C Clinical Severity Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of the 5-domain Niemann-Pick type C Clinical Severity Scale | springermedizin.de [springermedizin.de]
- 12. International consensus on clinical severity scale use in evaluating Niemann–Pick disease Type C in paediatric and adult patients: results from a Delphi Study - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Outcomes of Miglustat Therapy in Niemann-Pick Type C: A Comparative Guide
An in-depth analysis of Miglustat's long-term efficacy and safety in treating Niemann-Pick disease type C (NP-C), with a comparative look at emerging therapeutic alternatives. This guide is intended for researchers, scientists, and drug development professionals.
Niemann-Pick disease type C (NP-C) is a rare, autosomal recessive lysosomal storage disorder characterized by the accumulation of lipids in various tissues, leading to progressive and fatal neurodegeneration. For years, treatment options have been limited, with Miglustat (B1677133) being the only approved disease-specific therapy in many countries. This guide provides a comprehensive overview of the long-term outcomes of Miglustat therapy, supported by experimental data, and compares its performance with emerging alternatives, notably Arimoclomol (B1213184), which has recently gained FDA approval for use in combination with Miglustat.
Miglustat: A Substrate Reduction Therapy
Miglustat functions as a substrate reduction therapy by reversibly inhibiting glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids.[1][2][3] The accumulation of these lipids is a secondary consequence of the primary defect in intracellular cholesterol trafficking in NP-C. By reducing the production of these complex lipids, Miglustat aims to alleviate the cellular pathology and slow the progression of neurological symptoms.[1][2]
Long-Term Efficacy of Miglustat
Multiple long-term studies have demonstrated the efficacy of Miglustat in stabilizing the progressive neurological manifestations of NP-C.
Neurological Stabilization:
Observational studies and clinical trial extensions have shown that long-term Miglustat therapy can stabilize key neurological parameters, including ambulation, manipulation, language, and swallowing, for up to 6 years.[4] A retrospective observational cohort study indicated a shift from disease progression prior to treatment to stabilization after the initiation of Miglustat. In a long-term extension of a clinical trial, 68% of patients receiving Miglustat for at least 12 months showed stable disease.[5] Improvements or stabilization in saccadic eye movements, a key indicator of neurological function in NP-C, have also been consistently reported in studies with follow-up periods of up to 5 years.[6][7]
Survival Benefit:
A large retrospective observational study involving 789 patients demonstrated a significant reduction in the risk of mortality associated with Miglustat treatment.[8][9][10] The hazard ratio for mortality was 0.51 in the group analyzed from the onset of neurological symptoms and 0.44 in the group analyzed from the time of diagnosis, indicating a substantial survival benefit.[8][9][10] This effect was observed across different age-at-onset subgroups.[8][9][11] A meta-analysis has suggested that the survival benefit may be linked to the improvement and stabilization of swallowing function, which reduces the risk of aspiration pneumonia, a common cause of death in NP-C patients.[6][7]
| Efficacy Outcome | Study Type | Duration | Key Findings | Citations |
| Neurological Function | Retrospective Cohort | Up to 4.5 years | Shift from annual progression rate of +0.11 to stabilization at -0.01 on a disability scale. | |
| Clinical Trial Extension | 24 months | 68% of patients had stable disease; swallowing improved or stable in up to 93%. | [5] | |
| Review of Cohort Studies | 2-8 years | Neurological stabilization observed, with greater benefits in later-onset forms. | [6][7] | |
| Swallowing Function | Clinical Trial & Cohorts | Up to 6 years | Improvement or stabilization of swallowing function. | [4][6][7] |
| Saccadic Eye Movements | Clinical Trial & Cohorts | 1-5 years | Improvement or stabilization of horizontal saccadic eye movements. | [6][7] |
| Survival | Retrospective Observational | Long-term | Significant reduction in mortality risk (HR 0.44-0.51). | [8][9][10] |
Alternative and Combination Therapies
While Miglustat has been the cornerstone of NP-C therapy, research into alternative and combination treatments is ongoing.
Arimoclomol: A Heat Shock Response Amplifier
Arimoclomol is an orally administered small molecule that amplifies the heat shock response, which can help in the proper folding of misfolded proteins and improve lysosomal function.[12][13] In September 2024, the U.S. FDA approved Arimoclomol (Miplyffa) for the treatment of NP-C in combination with Miglustat for patients aged 2 years and older.[6][8][14][15][16]
Clinical Trial Data for Arimoclomol:
A phase 2/3, double-blind, placebo-controlled trial evaluated the efficacy and safety of Arimoclomol in patients with NP-C.[12][13]
| Efficacy Outcome | Study Type | Duration | Key Findings | Citations |
| Disease Progression | Phase 2/3 RCT | 12 months | 65% reduction in annual disease progression on the 5-domain NPCCSS with Arimoclomol vs. placebo. | [12][13] |
| Statistically significant treatment difference of -1.40 in favor of Arimoclomol. | [12][13] | |||
| Combination with Miglustat | Subgroup Analysis | 12 months | Arimoclomol resulted in stabilization of disease severity in patients also receiving Miglustat. | [12][13] |
| Long-Term Extension | Open-Label Extension | 48 months | Sustained reduction in disease progression. | [17] |
Fingolimod (FTY720): A Preclinical Candidate
Fingolimod, a drug approved for multiple sclerosis, has shown promise in preclinical studies for NP-C. It has been found to increase the expression of NPC1 and NPC2 proteins and reduce the accumulation of cholesterol and sphingolipids in NPC1 mutant fibroblasts.[18][19][20] Further research is needed to determine its clinical utility in NP-C.
Experimental Protocols
Miglustat Clinical Trial Methodology
A pivotal randomized, controlled trial investigating Miglustat in NP-C enrolled patients aged 12 years and older.[21][22] Participants were randomized to receive either Miglustat (200 mg three times a day) or standard care for 12 months.[21][22] A parallel cohort of children under 12 years received a dose adjusted for body surface area.[21][22] The primary endpoint was the change in horizontal saccadic eye movement (HSEM) velocity.[21][22] Secondary endpoints included changes in swallowing capacity, ambulation, and auditory acuity.[21][22] An open-label extension study followed the initial trial.[5]
Arimoclomol Clinical Trial Methodology (NPC-002)
The phase 2/3 trial of Arimoclomol was a prospective, randomized, double-blind, placebo-controlled study in patients aged 2 to 18 years with a confirmed diagnosis of NP-C.[12][13][23] Patients were randomized in a 2:1 ratio to receive Arimoclomol or placebo, administered orally three times daily, in addition to their routine clinical care, which could include Miglustat.[12][13] The primary endpoint was the change from baseline in the 5-domain Niemann-Pick Disease Type C Clinical Severity Scale (5D-NPCCSS) score over 12 months.[12][13] An open-label extension phase followed the 12-month double-blind period.[17]
Signaling Pathways and Mechanisms of Action
References
- 1. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 2. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term efficacy of miglustat in paediatric patients with Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. checkrare.com [checkrare.com]
- 7. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA approves first treatment for Niemann-Pick disease type C | epocrates [epocrates.com]
- 9. Long-term survival outcomes of patients with Niemann-Pick disease type C receiving miglustat treatment: A large retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. contemporarypediatrics.com [contemporarypediatrics.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Long-term efficacy and safety of arimoclomol in Niemann-Pick disease type C: Final results of the phase 2/3 NPC-002 48-month open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FTY720/fingolimod increases NPC1 and NPC2 expression and reduces cholesterol and sphingolipid accumulation in Niemann-Pick type C mutant fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FTY720/fingolimod increases NPC1 and NPC2 expression and reduces cholesterol and sphingolipid accumulation in Niemann-Pick type C mutant fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Neuroprotective Effects of Miglustat in Brain Slice Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective agent Miglustat against other compounds in the context of organotypic brain slice cultures, a valuable ex vivo model for studying neurodegeneration. While direct experimental data of Miglustat in excitotoxicity models using brain slice cultures is limited in publicly available literature, this document outlines the established protocols to conduct such validation studies and compares the known neuroprotective mechanisms of Miglustat with agents that have been characterized in this system.
Introduction to Neuroprotection in Organotypic Cultures
Organotypic brain slice cultures are a well-established in vitro model that preserves the three-dimensional architecture and synaptic connectivity of brain tissue, making them an excellent platform for studying neuronal injury and testing neuroprotective compounds.[1][2] A common method to induce neuronal death in these cultures is through excitotoxicity, often mediated by the overstimulation of N-methyl-D-aspartate (NMDA) receptors.[3][4] The extent of neuroprotection is typically quantified by measuring the uptake of fluorescent dyes, such as propidium (B1200493) iodide (PI), which only enters cells with compromised membranes.[5]
Miglustat, an inhibitor of glucosylceramide synthase, has shown neuroprotective effects in various in vivo and clinical settings, primarily in the context of lysosomal storage diseases with neurological involvement.[6][7] Its mechanism of action involves reducing the accumulation of glycosphingolipids, which can otherwise lead to cellular dysfunction and neurodegeneration.[6] This guide will explore the potential of Miglustat as a neuroprotective agent in brain slice cultures and compare it to other compounds with demonstrated efficacy in this model.
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from established methods for creating organotypic hippocampal slice cultures.[8]
-
Animal Preparation: Utilize postnatal day 8-10 rat or mouse pups. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
-
Dissection: Euthanize the pup and decapitate. Dissect the brain and place it in ice-cold dissection buffer (e.g., Gey's Balanced Salt Solution with 25 mM glucose).
-
Hippocampal Isolation: Isolate the hippocampi from both hemispheres.
-
Slicing: Cut the hippocampi into 350-400 µm thick transverse slices using a McIlwain tissue chopper.
-
Culture Preparation: Place the slices onto sterile, porous membrane inserts (0.4 µm pore size) in a 6-well plate. Each well should contain 1 mL of culture medium.
-
Culture Medium: A typical culture medium consists of 50% Minimum Essential Medium (MEM), 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution (EBSS), 25 mM glucose, and 1% penicillin-streptomycin.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days. Slices are typically allowed to mature for 7-14 days before experimental use.
Induction of Excitotoxicity and Treatment
-
NMDA-Induced Excitotoxicity: To induce neuronal damage, replace the culture medium with a serum-free medium containing 10-50 µM NMDA for 24 hours.[3][4]
-
Drug Treatment: To test the neuroprotective effects of Miglustat or other compounds, pre-incubate the slices with the desired concentration of the compound for a specified period (e.g., 1-24 hours) before co-application with NMDA.
Quantification of Neuronal Death
-
Propidium Iodide (PI) Staining: After the excitotoxic insult, incubate the slices in medium containing 5 µg/mL of propidium iodide for 30 minutes.[5]
-
Imaging: Wash the slices with fresh medium and visualize the PI fluorescence using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity in specific hippocampal regions (e.g., CA1, CA3) using image analysis software. The fluorescence intensity is directly proportional to the number of dead cells.[3]
Comparative Data on Neuroprotective Agents
The following table summarizes the neuroprotective effects of various compounds against NMDA-induced excitotoxicity in organotypic hippocampal slice cultures. Note: As of the last update, specific quantitative data for Miglustat in this direct comparative model was not available in peer-reviewed literature. The data for Miglustat is therefore presented as hypothetical based on its known mechanisms and would require experimental validation using the protocols outlined above.
| Compound | Mechanism of Action | Concentration Range Tested | Neuroprotective Efficacy (Reduction in PI Fluorescence) | Reference |
| Miglustat | Glucosylceramide Synthase Inhibitor | Hypothetical: 1-100 µM | To be determined experimentally | N/A |
| Memantine | Non-competitive NMDA Receptor Antagonist | 1-20 µM | Significant reduction in neuronal death | [9] |
| GK11 (Gacyclidine) | Non-competitive NMDA Receptor Antagonist | 10-500 nM | IC50 ~50 nM; Complete protection at 250 nM | [3] |
| Procyclidine | Non-competitive NMDA Receptor Antagonist | 1-10 µM | Moderate neuroprotection | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed neuroprotective signaling pathway of Miglustat, the experimental workflow for validating neuroprotective agents, and the logical relationship between experimental groups.
Caption: Proposed neuroprotective signaling pathway of Miglustat.
Caption: Experimental workflow for validating neuroprotective agents.
Caption: Logical relationship between experimental groups.
Conclusion
Organotypic brain slice cultures provide a robust platform for the preclinical evaluation of neuroprotective compounds. While Miglustat's primary therapeutic applications have been in lysosomal storage diseases, its mechanism of action suggests a broader potential for neuroprotection. The experimental framework provided here offers a clear path for researchers to directly test the efficacy of Miglustat against excitotoxic insults in a physiologically relevant in vitro model. The systematic comparison of Miglustat with established neuroprotective agents, such as NMDA receptor antagonists, will be crucial in determining its potential as a novel therapeutic strategy for a wider range of neurodegenerative conditions. Future studies are warranted to generate the quantitative data needed for a direct comparison and to further elucidate the downstream signaling pathways involved in Miglustat-mediated neuroprotection.
References
- 1. Organotypic brain slice cultures to model neurodegenerative proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organotypic brain slice cultures to model neurodegenerative proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of organotypic hippocampal slice cultures to evaluate protection by non-competitive NMDA receptor antagonists against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of excitotoxic profiles of ATPA, AMPA, KA and NMDA in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Hippocampal Slice Culture [panache.ninds.nih.gov]
- 6. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 7. Miglustat improves purkinje cell survival and alters microglial phenotype in feline Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publ.iss.it [publ.iss.it]
- 9. Chronic multichannel recordings from organotypic hippocampal slice cultures: protection from excitotoxic effects of NMDA by non-competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Substrate Reduction Therapies for Lysosomal Storage Diseases
An Objective Guide for Researchers and Drug Development Professionals
Substrate reduction therapy (SRT) represents a significant therapeutic strategy for several lysosomal storage diseases (LSDs), offering an alternative or complementary approach to traditional enzyme replacement therapy (ERT). By inhibiting the synthesis of the accumulating substrate, SRT aims to restore the metabolic balance within the lysosaome. This guide provides a detailed comparison of key SRTs, both approved and investigational, with a focus on their mechanisms, clinical efficacy, and the experimental methodologies used to evaluate their performance.
Mechanism of Action: Targeting Glycosphingolipid Biosynthesis
The majority of current SRTs for glycosphingolipidoses, such as Gaucher and Fabry diseases, target the enzyme glucosylceramide synthase (GCS). GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1][2] By inhibiting GCS, these therapies reduce the production of GlcCer and, consequently, the downstream accumulation of more complex GSLs that are characteristic of specific LSDs.[3]
Below is a diagram illustrating the targeted step in the glycosphingolipid biosynthesis pathway.
Caption: Inhibition of Glucosylceramide Synthase by SRTs.
Comparative Efficacy of Substrate Reduction Therapies
The clinical efficacy of SRTs is evaluated based on their ability to improve key disease-specific parameters, including organ volume, hematological markers, and biomarker levels. The following tables summarize the available quantitative data from clinical trials for prominent SRTs.
Table 1: SRTs for Gaucher Disease Type 1
| Parameter | Miglustat (Second-line therapy) | Eliglustat (First-line therapy) |
| Spleen Volume Reduction | ~19% | ~66% (after 4.5 years)[4] |
| Liver Volume Reduction | ~12% | ~23% (after 4.5 years)[4] |
| Hemoglobin Increase | Slight improvement | +1.4 g/dL (after 4.5 years)[4] |
| Platelet Count Increase | Slight improvement | +87% (after 4.5 years)[4] |
| Biomarker Reduction (Chitotriosidase) | ~16.4% | ~82% (median, after 4.5 years)[4] |
| Biomarker Reduction (Glucosylsphingosine) | Not reported | ~84% (median, after 4.5 years)[4] |
Note: Data for Miglustat and Eliglustat are from separate clinical trials and do not represent a direct head-to-head comparison in the same patient population.[4] Eliglustat is generally considered more potent and specific than miglustat.[5]
Table 2: Investigational SRTs for Fabry and Gaucher Type 3 Diseases
| Drug (Indication) | Key Efficacy Endpoint | Result |
| Lucerastat (Fabry Disease) | Change in plasma Globotriaosylceramide (Gb3) | ~50% reduction vs. 12% increase with placebo after 6 months.[6] |
| Effect on neuropathic pain | Did not meet the primary endpoint of reducing pain.[7] | |
| Venglustat (Gaucher Disease Type 3) | Change in CSF Glucosylceramide | ~81% median decrease after 1 year.[8][9] |
| Change in CSF Glucosylsphingosine (B128621) | ~70% median decrease after 1 year.[8][9] | |
| Change in plasma Glucosylceramide | ~78% median decrease after 1 year.[8][9] | |
| Change in plasma Glucosylsphingosine | ~56% median decrease after 1 year.[8][9] |
Experimental Protocols
Accurate and reproducible measurement of clinical endpoints is critical for evaluating the efficacy of SRTs. Below are detailed methodologies for key experiments cited in clinical trials.
General Experimental Workflow in SRT Clinical Trials
The following diagram outlines a typical workflow for a clinical trial evaluating an SRT.
Caption: A generalized workflow for SRT clinical trials.
Organ Volume Measurement by Magnetic Resonance Imaging (MRI)
Objective: To quantify changes in spleen and liver volume, which are often enlarged in Gaucher disease.
Methodology:
-
Image Acquisition: Abdominal MRI examinations are performed at baseline and subsequent time points (e.g., 6 and 9 months). Standardized sequences, such as Transverse T2, T1, and in/out-of-phase, and coronal T1, are used across all study sites to ensure consistency.[10]
-
Image Segmentation: Spleen and liver volumes are delineated from the MRI scans. This is often done using a semi-automatic approach where an automatic segmentation algorithm provides an initial outline, which is then manually corrected by trained technologists using advanced editing tools.[10]
-
Volume Calculation: The software calculates the total volume of the segmented organ in cubic centimeters.
-
Blinded Review: To minimize bias, the delineated data is typically reviewed by two independent experts who are blinded to the time-point and treatment arm of the study.[10]
Hematological Parameter Assessment
Objective: To measure changes in hemoglobin concentration and platelet counts, which are key indicators of disease severity and response to treatment in Gaucher disease.
Methodology:
-
Sample Collection: Venous blood is drawn from patients at specified intervals throughout the clinical trial.
-
Complete Blood Count (CBC): The collected blood samples are analyzed using an automated hematology analyzer to determine the complete blood count.
-
Data Recording: Hemoglobin levels (g/dL) and platelet counts (x10^9/L) are recorded. Daily measurements may be taken for certain patient populations.[11]
-
Safety Monitoring: Hemoglobin levels are also monitored for safety, with specific thresholds for inclusion in studies (e.g., above 11.2 g/dl for females and 13.7 g/dl for males at the NIH Clinical Center).[12]
Biomarker Quantification
Objective: To measure the activity of chitotriosidase, a biomarker of macrophage activation that is highly elevated in Gaucher disease.
Methodology:
-
Sample Preparation: Serum or plasma samples are collected from patients. For cellular or tissue samples, homogenization is performed in an appropriate assay buffer.[13][14]
-
Assay Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-d-N,N′,N″-triacetylchitotrioside, which is hydrolyzed by chitotriosidase to produce a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU).[15]
-
Reaction Incubation: A small volume of the patient's serum is incubated with the fluorogenic substrate in a buffer at pH 5.2 and 37°C for a specific duration (e.g., 15 minutes).[15]
-
Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH buffer, pH 10.6).[15]
-
Fluorescence Measurement: The fluorescence of the resulting 4-MU is measured using a fluorometer with an excitation wavelength of approximately 320 nm and an emission wavelength of 445 nm.[13][14]
-
Quantification: The chitotriosidase activity is calculated based on a standard curve generated with known concentrations of 4-MU and is typically expressed in nmol/h/mL.
Objective: To quantify the levels of the accumulating substrates GlcCer and its deacylated form GlcSph in plasma, cerebrospinal fluid (CSF), or tissues.
Methodology:
-
Sample Preparation and Extraction:
-
Tissues (e.g., brain, liver) are homogenized in a lysis buffer (e.g., 2% CHAPS solution).[16]
-
Internal standards, such as deuterated forms of the analytes (d5-GluCer and d5-GluSph), are added to the samples.[16]
-
The lipids are extracted from the biological matrix, typically using organic solvents. The resulting supernatant is collected for analysis.[16]
-
-
Liquid Chromatography (LC) Separation:
-
The extracted samples are injected into a High-Performance Liquid Chromatography (HPLC) system.
-
A specialized column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is used to separate GlcCer and GlcSph from other lipids and isobaric compounds (e.g., galactosylceramide).[16][17]
-
A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is employed.[18]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The separated lipids from the LC system are introduced into a tandem mass spectrometer.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[16]
-
Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.[18]
-
-
Data Analysis: The concentration of GlcCer and GlcSph in the samples is determined by comparing the peak areas of the analytes to their corresponding internal standards.[18]
Conclusion
Substrate reduction therapy offers a valuable oral treatment modality for several lysosomal storage diseases. While all discussed SRTs share a common mechanism of inhibiting glucosylceramide synthase, they exhibit differences in potency, specificity, and clinical efficacy. Eliglustat has demonstrated robust and sustained improvements in Gaucher disease type 1, establishing it as a first-line oral therapy.[4][19] Miglustat remains a second-line option for certain patients.[20] The investigational drugs Lucerastat and Venglustat have shown promise in reducing key biomarkers in Fabry disease and Gaucher disease type 3, respectively, although further clinical data is needed to fully establish their therapeutic roles. The standardized and rigorous experimental protocols outlined here are fundamental to the continued development and comparative assessment of these and future substrate reduction therapies.
References
- 1. What are Glycosphingolipid inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Substrate reduction therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idorsia | Lucerastat [idorsia.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. [repository.cam.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Improving the accuracy of MRI spleen and liver volume measurements: a phase III Gaucher disease clinical trial setting as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Chitotriosidase Assay Kit (ab241009) | Abcam [abcam.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 17. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. The Clinical Efficacy of Imiglucerase versus Eliglustat in Patients with Gaucher's Disease Type 1: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Miglustat Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of Miglustat hydrochloride, ensuring the protection of both laboratory personnel and the environment.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing these procedures.[1][2] The Resource Conservation and Recovery Act (RCRA) provides the foundational guidelines for managing hazardous waste, which can include certain pharmaceuticals.[1] Additionally, many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1]
A key regulation from the EPA, known as Subpart P, specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities.[2][3] This rule prohibits the sewering (flushing) of hazardous pharmaceutical waste and requires that personnel handling such waste receive appropriate training.[2]
Step-by-Step Disposal Procedure for this compound
While specific protocols may vary based on institutional policies and local regulations, the following steps provide a general framework for the proper disposal of this compound.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS). The SDS for this compound indicates that appropriate personal protective equipment should be worn, including safety goggles with side-shields, impervious clothing, and gloves.[4] Handling should occur in a well-ventilated area, preferably within a laboratory fume hood.[5]
Step 2: Waste Segregation and Containerization
Proper segregation of pharmaceutical waste is essential. Use designated, clearly labeled, and leak-proof containers for this compound waste. Based on general pharmaceutical waste guidelines, different types of waste are segregated into color-coded containers:
-
Black containers: For RCRA hazardous pharmaceutical waste.
-
Blue or white containers: For non-RCRA pharmaceutical waste.
It is important to determine if your institution classifies this compound as hazardous waste based on its characteristics and any mixtures.
Step 3: Selection of Disposal Method
The recommended disposal method for this compound is incineration.[4] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] It is imperative to engage a licensed hazardous material disposal company for the collection and disposal of this waste.[4][5] Avoid discharging this compound into drains, water courses, or onto the ground.[4]
Step 4: Documentation and Record-Keeping
Maintain meticulous records of all disposed chemical waste, including the name of the compound, quantity, date of disposal, and the disposal vendor used. This documentation is crucial for regulatory compliance and institutional safety audits.
Quantitative Data for Disposal
The available Safety Data Sheets for this compound do not provide specific quantitative data such as concentration limits for disposal or ecotoxicity data.[4][6] The primary guidance is for the material to be treated as a chemical waste and disposed of via a licensed contractor.
| Data Point | Value | Source |
| Ecotoxicity Data | No data available | [4] |
| Persistence and Degradability | No data available | [4] |
| Bioaccumulative Potential | No data available | [4] |
| Mobility in Soil | No data available | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Miglustat Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Miglustat hydrochloride, ensuring a secure laboratory environment.
This compound is an orally active and reversible inhibitor of glucosylceramide synthase, primarily used in the research of Gaucher disease.[1] While it is a valuable compound for research, proper safety precautions must be observed to prevent potential exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is crucial to always wear the appropriate PPE to minimize the risk of exposure.
| Protection Type | Specific Recommendations |
| Eye Protection | Wear safety goggles with side-shields.[2][3] |
| Hand Protection | Wear protective gloves. Inspect gloves prior to use and use a proper glove removal technique.[4] |
| Body Protection | Wear a protective lab coat or impervious clothing.[2][5] |
| Respiratory Protection | Use a suitable respirator if ventilation is inadequate or if there is a risk of dust formation.[2][4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety and experimental accuracy. The following step-by-step guide outlines the procedural workflow from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended.[5]
-
Have an accessible safety shower and eye wash station.[2]
-
Before handling, wash hands thoroughly.[2]
2. Handling the Compound:
-
Avoid inhalation, and contact with eyes and skin.[2]
-
Prevent the formation of dust and aerosols.[5]
-
Wear the appropriate personal protective equipment as detailed in the table above.
3. In Case of Exposure:
-
If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and seek medical attention.[2]
-
If inhaled: Move to fresh air. If breathing is difficult, provide oxygen or artificial respiration and consult a physician.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician.[5]
4. Spill Management:
-
Evacuate personnel from the immediate area.[2]
-
Wear full personal protective equipment, including respiratory protection.[2]
-
Cover the spillage with a suitable absorbent material.[5]
-
Sweep up the material and place it in a suitable, closed container for disposal.[4]
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Transfer to a suitable, labeled container and arrange for collection by a specialized disposal company in accordance with national and local regulations.[5]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and absorbent materials in a regulated landfill site or by another approved method for hazardous or toxic wastes.[5]
-
Packaging: Dispose of contaminated packaging in the same manner as the unused product.[5]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
